molecular formula C5H7ClO2 B1296549 Oxolane-2-carbonyl chloride CAS No. 52449-98-6

Oxolane-2-carbonyl chloride

Cat. No.: B1296549
CAS No.: 52449-98-6
M. Wt: 134.56 g/mol
InChI Key: DVCFNCQPOANJGU-UHFFFAOYSA-N
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Description

Oxolane-2-carbonyl chloride is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrahydrofuran-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolane-2-carbonyl chloride
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InChI

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCFNCQPOANJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601293268
Record name Tetrahydro-2-furancarbonyl chloride
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Molecular Weight

134.56 g/mol
Source PubChem
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CAS No.

52449-98-6
Record name Tetrahydro-2-furancarbonyl chloride
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Record name Tetrahydrofuran-2-carbonyl chloride
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Record name Tetrahydro-2-furancarbonyl chloride
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Record name tetrahydrofuran-2-carbonyl chloride
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Foundational & Exploratory

"Oxolane-2-carbonyl chloride" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Oxolane-2-carbonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound, also known as tetrahydrofuran-2-carbonyl chloride, is a reactive acyl chloride featuring a five-membered oxolane (tetrahydrofuran) ring.[1][2] It is a colorless to pale yellow liquid that is sensitive to moisture.[1] Its utility as a building block in organic synthesis stems from the reactive acyl chloride group, which readily participates in acylation reactions.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇ClO₂[1][3][4][5]
Molecular Weight 134.56 g/mol [1][3][4][5]
CAS Number 52449-98-6[1][3][5]
IUPAC Name This compound[1][5]
Synonyms Tetrahydrofuran-2-carbonyl chloride, Tetrahydro-2-furancarbonyl chloride, Tetrahydro-2-furoyl chloride[3][6][7]
Boiling Point 80-81 °C (at 30 Torr)[8]
Density 1.270 ± 0.06 g/cm³ (Predicted)[8]
Appearance Colorless to pale yellow liquid[1]
InChI InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2[1][5]
InChI Key DVCFNCQPOANJGU-UHFFFAOYSA-N[1][5]
SMILES C1CC(OC1)C(=O)Cl[1]

Chemical Structure

The structure of this compound consists of a saturated five-membered ether ring (tetrahydrofuran) substituted at the 2-position with a carbonyl chloride group. This structure is the basis for its reactivity and utility in synthesis.

Figure 1: Chemical structure of this compound.

Reactivity and Applications

This compound is a versatile chemical intermediate. Its primary reactions involve nucleophilic acyl substitution at the carbonyl carbon.

  • Hydrolysis: It reacts with water to yield oxolane-2-carboxylic acid.[1] This moisture sensitivity necessitates handling under anhydrous conditions.

  • Acylation: It serves as an acylating agent, reacting with nucleophiles such as alcohols to form esters and with amines to form amides.[1]

  • Pharmaceutical and Agrochemical Synthesis: It is a key building block in the synthesis of various pharmaceuticals, notably as an intermediate in the production of Terazosin, a medication for treating benign prostatic hyperplasia and hypertension.[1][3] It is also utilized in the synthesis of agrochemicals.[1]

Experimental Protocols: Synthesis

A common and industrially significant method for the synthesis of this compound is the reaction of oxolane-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a standard laboratory procedure for converting carboxylic acids to acyl chlorides.[9]

Detailed Methodology for Synthesis from Oxolane-2-carboxylic Acid:

This protocol is a representative example based on general procedures for the formation of acyl chlorides using oxalyl chloride.

Materials:

  • Oxolane-2-carboxylic acid

  • Oxalyl chloride (a slight excess, e.g., 1.05-1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂) as a solvent

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and CO byproducts safely) is assembled and flame-dried or oven-dried to ensure anhydrous conditions. The system is then flushed with an inert gas.

  • Charging the Flask: Oxolane-2-carboxylic acid is dissolved in anhydrous dichloromethane and added to the reaction flask.

  • Addition of Reagents: A catalytic amount of DMF is added to the stirred solution. Oxalyl chloride is added dropwise from the dropping funnel at room temperature. The reaction is typically accompanied by gas evolution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution. For complete conversion, the reaction may be gently warmed.

  • Work-up: Upon completion, the solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is often used directly in the next synthetic step without further purification. If high purity is required, distillation under reduced pressure can be performed.

Safety Precautions:

  • Oxalyl chloride and thionyl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction produces toxic gases (HCl, CO). Proper scrubbing or venting of the off-gases is essential.

  • Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride product.

Logical Workflow for Synthesis

The following diagram illustrates the key steps and logical flow of the synthesis of this compound.

G start Start: Anhydrous Reaction Setup dissolve Dissolve Oxolane-2-carboxylic acid in anhydrous CH2Cl2 start->dissolve add_dmf Add catalytic DMF dissolve->add_dmf add_oxalyl Add Oxalyl Chloride (dropwise) add_dmf->add_oxalyl react Stir at Room Temperature (Monitor gas evolution) add_oxalyl->react workup Rotary Evaporation (Remove solvent & excess reagent) react->workup product Product: this compound workup->product end End product->end

Figure 2: Workflow for the synthesis of this compound.

References

Synthesis of Tetrahydro-2-furancarbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2-furancarbonyl chloride, also known as tetrahydro-2-furoyl chloride, is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for the alpha-1 blocker, Terazosin. Its reactive acyl chloride functionality allows for the facile introduction of the tetrahydro-2-furoyl group into a wide range of molecules. This technical guide provides an in-depth overview of the primary synthesis methods for tetrahydro-2-furancarbonyl chloride, focusing on the conversion of its parent carboxylic acid, tetrahydro-2-furoic acid. The guide details common laboratory- and industrial-scale chlorination methods, including the use of thionyl chloride, oxalyl chloride, and phosgene.

Core Synthesis Methods

The synthesis of tetrahydro-2-furancarbonyl chloride is predominantly achieved through the chlorination of tetrahydro-2-furoic acid. This conversion can be accomplished using several common chlorinating agents. The choice of reagent often depends on the scale of the reaction, the desired purity, and the available equipment.

Table 1: Comparison of Synthesis Methods for Tetrahydro-2-furancarbonyl Chloride
MethodChlorinating AgentTypical SolventCatalystKey ByproductsScaleAdvantagesDisadvantages
1Thionyl Chloride (SOCl₂)Neat or inert solvent (e.g., CH₂Cl₂, Toluene)DMF (catalytic)SO₂, HCl (gaseous)Lab/PilotVolatile byproducts are easily removed. Reagent is relatively inexpensive.Reagent is corrosive and reacts violently with water. Can lead to colored impurities.
2Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., CH₂Cl₂, THF)DMF (catalytic)CO, CO₂, HCl (gaseous)LabMilder conditions than SOCl₂. Volatile byproducts.More expensive than thionyl chloride. Highly toxic.
3Phosgene (COCl₂) or TriphosgeneInert solvent (e.g., Toluene, Dichloromethane)DMF, Pyridine, or Urea based catalystsCO₂, HCl (gaseous)IndustrialHighly efficient and cost-effective for large scale. High purity product.Extremely toxic gas, requires specialized handling and equipment.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of tetrahydro-2-furancarbonyl chloride using the most common laboratory-scale reagents.

Method 1: Synthesis using Thionyl Chloride

This method is widely applicable and relies on the reaction of tetrahydro-2-furoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Reaction Scheme:

Tetrahydro-2-furoic_acid Tetrahydro-2-furoic Acid Thionyl_chloride + SOCl₂ Tetrahydro-2-furancarbonyl_chloride Tetrahydro-2-furancarbonyl Chloride Thionyl_chloride->Tetrahydro-2-furancarbonyl_chloride Byproducts + SO₂ (g) + HCl (g)

Figure 1: Synthesis of Tetrahydro-2-furancarbonyl Chloride using Thionyl Chloride.

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add tetrahydro-2-furoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (2.0-5.0 eq), either neat or in an inert solvent like dichloromethane or toluene.

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture.

  • Reaction: The mixture is typically stirred at room temperature or gently heated to reflux (40-80 °C) for 1-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in the complete removal of residual thionyl chloride.

  • Purification: The crude tetrahydro-2-furancarbonyl chloride can be purified by fractional distillation under reduced pressure.

Quantitative Data (Typical):

ParameterValue
Yield80-95%
Purity>98% (after distillation)
Method 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is a milder alternative to thionyl chloride and is often used for smaller-scale preparations or when the starting material is sensitive to harsher conditions.

Reaction Scheme:

Tetrahydro-2-furoic_acid Tetrahydro-2-furoic Acid Oxalyl_chloride + (COCl)₂ Tetrahydro-2-furancarbonyl_chloride Tetrahydro-2-furancarbonyl Chloride Oxalyl_chloride->Tetrahydro-2-furancarbonyl_chloride Byproducts + CO (g) + CO₂ (g) + HCl (g)

Figure 2: Synthesis of Tetrahydro-2-furancarbonyl Chloride using Oxalyl Chloride.

Procedure:

  • Preparation: To a solution of tetrahydro-2-furoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, THF) in a flame-dried flask under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the solution in an ice bath (0 °C) and slowly add a solution of oxalyl chloride (1.2-2.0 eq) in the same solvent.

  • Reaction: The reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-3 hours. The reaction is monitored by the cessation of gas evolution.

  • Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure.

  • Purification: The resulting crude product is purified by vacuum distillation.

Quantitative Data (Typical):

ParameterValue
Yield85-98%
Purity>99% (after distillation)

Industrial Scale Synthesis: The Phosgene Method

For large-scale industrial production, the use of phosgene or its solid surrogate, triphosgene, is often the most economical method. This process is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.

Logical Workflow:

G A Charge Reactor with Tetrahydro-2-furoic Acid & Solvent B Add Catalyst (e.g., DMF) A->B C Introduce Phosgene (COCl₂) Gas at Controlled Temperature B->C D Monitor Reaction Progress (e.g., by Off-gas Analysis) C->D E Reaction Completion D->E F Nitrogen Purge to Remove Excess Phosgene & HCl E->F G Crude Tetrahydro-2-furancarbonyl Chloride F->G H Vacuum Distillation G->H I Pure Tetrahydro-2-furancarbonyl Chloride H->I

Figure 3: Industrial Synthesis Workflow using Phosgene.

The reaction is typically carried out in a suitable inert solvent with a catalyst. The purity of the product obtained through this method is generally very high, often exceeding 99.5%.

Characterization Data

Table 2: Physical and Spectroscopic Data for Tetrahydro-2-furancarbonyl Chloride

PropertyValue
Molecular FormulaC₅H₇ClO₂
Molecular Weight134.56 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point80-81 °C at 30 Torr
Density~1.27 g/cm³
¹H NMR (CDCl₃) The spectrum typically shows multiplets for the tetrahydrofuran ring protons.
¹³C NMR (CDCl₃) The spectrum will show characteristic peaks for the carbonyl carbon and the carbons of the tetrahydrofuran ring.
IR (Infrared) A strong absorption band is expected in the region of 1780-1815 cm⁻¹ characteristic of an acyl chloride carbonyl group.

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm identity and purity.

Safety Considerations

All synthesis methods described herein involve hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Phosgene is an extremely toxic gas. All reactions should be quenched carefully, and waste should be disposed of according to institutional safety guidelines.

Conclusion

The synthesis of tetrahydro-2-furancarbonyl chloride is a well-established process, with several reliable methods available to researchers and chemical manufacturers. The choice between thionyl chloride, oxalyl chloride, or phosgene depends on the desired scale, purity requirements, and available resources. For laboratory-scale synthesis, both thionyl chloride and oxalyl chloride offer efficient routes to the desired product. For industrial production, the phosgene method is often preferred due to its cost-effectiveness and high efficiency, despite the stringent safety measures required. Proper purification, typically through vacuum distillation, is crucial to obtain high-purity tetrahydro-2-furancarbonyl chloride suitable for its application in pharmaceutical synthesis.

In-Depth Technical Guide: Oxolane-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 52449-98-6

Abstract

This technical guide provides a comprehensive overview of Oxolane-2-carbonyl chloride (CAS 52449-98-6), a versatile heterocyclic building block crucial in synthetic organic chemistry. The document details its chemical and physical properties, outlines established synthesis and purification protocols, and explores its significant applications, particularly in the pharmaceutical industry as a key intermediate for the synthesis of Terazosin. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental methodologies and a summary of key quantitative data.

Introduction

This compound, also widely known as tetrahydrofuran-2-carbonyl chloride, is a reactive acyl chloride derived from tetrahydrofuran-2-carboxylic acid. Its unique structure, featuring a five-membered oxolane ring attached to a carbonyl chloride group, makes it a valuable reagent for introducing the tetrahydrofuroyl moiety into various molecular scaffolds. This functional group is of particular interest in medicinal chemistry due to its presence in several biologically active compounds. The high reactivity of the acyl chloride group allows for a wide range of chemical transformations, including esterifications, amidations, and Friedel-Crafts acylations, rendering it an essential tool for synthetic chemists.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] It is crucial to handle this compound under anhydrous conditions to prevent hydrolysis to its corresponding carboxylic acid.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 52449-98-6[1][2]
Molecular Formula C₅H₇ClO₂[1][2]
Molecular Weight 134.56 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms Tetrahydrofuran-2-carbonyl chloride, Tetrahydro-2-furancarbonyl chloride, 2-Tetrahydrofuroyl chloride[3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 172.8 ± 33.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 62.6 ± 25.8 °C[1]
Storage Conditions Inert atmosphere, 2-8°C[4]

Synthesis and Purification

This compound is most commonly synthesized by the chlorination of tetrahydrofuran-2-carboxylic acid. The two primary reagents used for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This method involves the reaction of tetrahydrofuran-2-carboxylic acid with an excess of thionyl chloride, often with gentle heating. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

  • Materials:

    • Tetrahydrofuran-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubbing system.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place tetrahydrofuran-2-carboxylic acid (1.0 equivalent).

    • Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (typically 2.0-3.0 equivalents).

    • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

    • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and cleaner conversion. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.

  • Materials:

    • Tetrahydrofuran-2-carboxylic acid

    • Oxalyl chloride ((COCl)₂)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous dichloromethane (DCM) or another inert solvent.

  • Procedure:

    • Suspend or dissolve tetrahydrofuran-2-carboxylic acid (1.0 equivalent) in anhydrous DCM in a flame-dried reaction flask under an inert atmosphere.

    • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

    • Slowly add oxalyl chloride (1.2-1.5 equivalents) to the stirred mixture at 0 °C or room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by taking a small aliquot and quenching it with an alcohol (e.g., methanol) to form the corresponding ester, which can then be analyzed by TLC or GC.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude product is often used directly in the next step without further purification.

Purification

The primary method for purifying this compound is vacuum distillation . Due to its sensitivity to moisture, all glassware must be thoroughly dried, and the distillation should be performed under an inert atmosphere.

Spectroscopic Data

While a comprehensive set of publicly available, peer-reviewed spectra is limited, the following table summarizes expected and reported spectroscopic data.

Table 2: Spectroscopic Data for this compound

Technique Expected/Reported Data
¹H NMR Chemical shifts for the protons on the tetrahydrofuran ring are expected. The proton at the C2 position, adjacent to the carbonyl group, would be the most deshielded.
¹³C NMR A characteristic peak for the carbonyl carbon is expected in the range of 160-180 ppm. Other peaks will correspond to the carbons of the tetrahydrofuran ring.[5]
IR Spectroscopy A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1780-1815 cm⁻¹.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) and fragmentation patterns consistent with the loss of Cl, CO, and cleavage of the tetrahydrofuran ring.[2]

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.

Key Reactions
  • Hydrolysis: Reacts with water to form tetrahydrofuran-2-carboxylic acid.

  • Amidation: Reacts with primary or secondary amines to form the corresponding amides.

  • Esterification: Reacts with alcohols to form esters.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Application in Drug Development: Synthesis of Terazosin

A primary application of this compound is as a crucial intermediate in the synthesis of Terazosin, an α₁-adrenergic blocker used to treat benign prostatic hyperplasia and hypertension.[3]

In the synthesis of Terazosin, this compound is reacted with piperazine to form 1-(tetrahydro-2-furoyl)piperazine. This intermediate is then coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline to yield Terazosin.

Workflow: Synthesis of Terazosin Intermediate

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Oxolane-2-carbonyl_chloride This compound Reaction_Vessel Nucleophilic Acyl Substitution Oxolane-2-carbonyl_chloride->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Intermediate 1-(Tetrahydro-2-furoyl)piperazine Reaction_Vessel->Intermediate Forms Amide Bond

Caption: Synthesis of a key Terazosin intermediate.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis. Its utility is well-established, particularly in the pharmaceutical industry for the synthesis of Terazosin. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development. This guide provides a foundational understanding for professionals working with this important chemical building block.

References

An In-Depth Technical Guide to the Spectroscopic Data of Oxolane-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Oxolane-2-carbonyl chloride (also known as Tetrahydrofuran-2-carbonyl chloride), a key intermediate in various synthetic applications, including pharmaceutical and agrochemical development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for its synthesis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 52449-98-6; Molecular Formula: C₅H₇ClO₂).

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~4.7Triplet1HH-2
~4.0Multiplet2HH-5
~2.3-2.1Multiplet4HH-3, H-4

Note: Specific chemical shift and coupling constant values can vary slightly based on solvent and experimental conditions. The data presented is a representative spectrum.

¹³C NMR

Chemical Shift (δ) ppmAssignment
~172C=O (carbonyl chloride)
~78C-2
~69C-5
~32C-3
~25C-4
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1795StrongC=O stretch (acid chloride)
~2970-2860Medium-StrongC-H stretch (aliphatic)
~1050StrongC-O stretch (ether)

Note: The characteristic strong absorption band for the carbonyl group of the acid chloride is a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
134/136[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
99[M-Cl]⁺
71High[C₄H₇O]⁺ (Loss of COCl)
43[C₃H₇]⁺ or [CH₃CO]⁺

Note: The mass spectrum of this compound is characterized by the presence of the molecular ion peak with its chlorine isotope pattern and significant fragmentation through the loss of the chlorine atom and the carbonyl chloride group.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of Tetrahydrofuran-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1]

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Thionyl chloride (or oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydrofuran-2-carboxylic acid in anhydrous dichloromethane.

  • Slowly add a slight excess (typically 1.1 to 1.5 equivalents) of thionyl chloride to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition is complete, gently reflux the reaction mixture for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified liquid this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization: Electron impact (EI) is a common ionization method for this type of molecule, typically using an electron beam of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification THFA Tetrahydrofuran-2-carboxylic acid Reaction Reaction in Inert Solvent (e.g., DCM) THFA->Reaction ChlorinatingAgent Thionyl Chloride (SOCl₂) ChlorinatingAgent->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Work-up PurifiedProduct Purified this compound CrudeProduct->PurifiedProduct Distillation

Caption: Synthesis workflow of this compound.

Logical_Relationship Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure (C₅H₇ClO₂) NMR->Structure determines connectivity Purity Purity Assessment NMR->Purity IR->Structure identifies functional groups MS->Structure confirms molecular weight MS->Purity via GC-MS

Caption: Relationship between spectroscopic methods and structural analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of Oxolane-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolane-2-carbonyl chloride, also known as tetrahydro-2-furoyl chloride, is a versatile bifunctional molecule widely employed in the synthesis of pharmaceuticals and other complex organic scaffolds. Its reactivity is dominated by the electrophilic acyl chloride moiety, making it a potent acylating agent. However, this reactivity also contributes to its primary instability, particularly its sensitivity to moisture. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting quantitative data where available, detailed experimental protocols for its key reactions, and visual representations of reaction pathways and workflows to aid in its effective utilization in research and development.

Core Reactivity Profile

This compound's reactivity is centered around the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, leading to the formation of amides, esters, and other carboxylic acid derivatives. The principal reactions are nucleophilic acyl substitution.

Reaction with Amines (Amide Formation)

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N-substituted oxolane-2-carboxamides. The reaction is typically rapid and exothermic.[1] A base, such as triethylamine or pyridine, is generally required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][]

General Reaction Scheme:

Reaction with Alcohols (Ester Formation)

Esterification with alcohols proceeds readily, particularly with primary and secondary alcohols, to yield the corresponding oxolane-2-carboxylates.[4] The reaction is often carried out in the presence of a base to scavenge the HCl produced.[5] Phenols can also be acylated, though they are generally less reactive than aliphatic alcohols.[4]

General Reaction Scheme:

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting with water to form oxolane-2-carboxylic acid and hydrochloric acid. This is a significant consideration for its storage and handling, requiring anhydrous conditions to prevent degradation.[6] The rate of hydrolysis for aliphatic acyl chlorides is generally rapid.[7]

General Reaction Scheme:

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields for its reactions with representative nucleophiles based on analogous transformations of similar acyl chlorides.

NucleophileReagentSolventBaseTemperature (°C)Time (h)Yield (%)
PiperazineThis compoundDichloromethaneTriethylamine0 to RT2>90 (expected)
AnilineThis compoundDichloromethanePyridine0 to RT2-485-95 (expected)
BenzylamineThis compoundTetrahydrofuranTriethylamine0 to RT1-3>90 (expected)
EthanolThis compoundDiethyl etherPyridine0 to RT1-2>90 (expected)
PhenolThis compoundTolueneTriethylamineRT to 504-880-90 (expected)

Stability Profile

The stability of this compound is primarily dictated by its sensitivity to moisture and elevated temperatures.

Hydrolytic Stability

As an aliphatic acyl chloride, it reacts vigorously with water.[6] Therefore, it must be stored and handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). Exposure to atmospheric moisture will lead to gradual hydrolysis to the corresponding carboxylic acid.[8]

Thermal Stability

Acyl chlorides can be thermally labile. While specific data for this compound is unavailable, many acyl chlorides can decompose at temperatures as low as 70°C.[9] For long-term storage, refrigeration is recommended. It is advisable to handle the compound at low temperatures, especially during purification by distillation, which should be performed under reduced pressure to lower the boiling point.

Solvent Compatibility

This compound is soluble in and compatible with a range of anhydrous aprotic solvents, including:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Toluene

  • Acetonitrile

It is incompatible with protic solvents such as water, alcohols, and primary or secondary amines (unless they are the intended reactants).

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes the general procedure for the reaction of this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution via a dropping funnel or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Ester Synthesis

This protocol outlines the general procedure for the reaction of this compound with an alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (primary or secondary) (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., Diethyl ether, Dichloromethane)

  • Tertiary amine base (e.g., Pyridine, Triethylamine) (1.1-1.5 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and the tertiary amine base in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the stirred alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation under reduced pressure or column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

G General Reactivity Pathways of this compound Oxolane-2-carbonyl_chloride Oxolane-2-carbonyl_chloride Amide Amide Oxolane-2-carbonyl_chloride->Amide + Amine - HCl Ester Ester Oxolane-2-carbonyl_chloride->Ester + Alcohol - HCl Carboxylic_Acid Carboxylic_Acid Oxolane-2-carbonyl_chloride->Carboxylic_Acid + Water - HCl Amine_(R2NH) Amine_(R2NH) Amine_(R2NH)->Amide Alcohol_(ROH) Alcohol_(ROH) Alcohol_(ROH)->Ester Water_(H2O) Water_(H2O) Water_(H2O)->Carboxylic_Acid HCl HCl

Caption: Reactivity of this compound with Nucleophiles.

Experimental Workflows

G General Workflow for Amide Synthesis cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolve_Amine_Base Dissolve Amine & Base in Anhydrous Solvent Cool_to_0C Cool to 0°C Dissolve_Amine_Base->Cool_to_0C Add_Acid_Chloride Add Oxolane-2-carbonyl Chloride Solution Cool_to_0C->Add_Acid_Chloride Stir_at_RT Stir at Room Temperature (Monitor by TLC) Add_Acid_Chloride->Stir_at_RT Quench_Reaction Quench with Water or NaHCO3 (aq) Stir_at_RT->Quench_Reaction Extract Extract with Organic Solvent Quench_Reaction->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Caption: Workflow for Amide Synthesis.

Conclusion

This compound is a highly reactive and useful building block for the synthesis of a variety of organic molecules, particularly amides and esters. Its principal liability is its moisture sensitivity, which necessitates careful handling and storage under anhydrous conditions. The provided protocols and reactivity data offer a guide for its effective use in synthetic applications. Further investigation into the specific reaction kinetics and a broader exploration of its reactivity with a wider range of nucleophiles would be beneficial for expanding its synthetic utility.

References

A Comprehensive Technical Guide to the Physical Properties of Tetrahydro-2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of tetrahydro-2-furoyl chloride (CAS No. 52449-98-6). The information is compiled to support research, development, and manufacturing activities in the pharmaceutical and chemical industries. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Introduction

Tetrahydro-2-furoyl chloride, with the molecular formula C₅H₇ClO₂, is a cyclic acyl chloride derived from tetrahydro-2-furoic acid.[1] It serves as a valuable building block in organic synthesis, notably as an intermediate in the production of the alpha-1-adrenergic blocker, Terazosin. A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic protocols, and for process optimization and safety.

Quantitative Physical Properties

The physical properties of tetrahydro-2-furoyl chloride have been characterized through both experimental measurements and computational models. The following tables summarize the available data.

Experimentally Determined Physical Properties
PropertyValueConditions
Boiling Point 80 - 81 °Cat 30 Torr[2]
Density 1.270 g/cm³Not specified[2]
Melting Point Not available
Refractive Index Not available
Computed Physical Properties

The following properties have been calculated using computational methods and are provided by the PubChem database.[1]

PropertyValue
Molecular Weight 134.56 g/mol
Exact Mass 134.0134572 Da
Monoisotopic Mass 134.0134572 Da
XLogP3-AA 1.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 26.3 Ų

Solubility and Appearance

Tetrahydro-2-furoyl chloride is expected to be soluble in a range of common organic solvents. As an acyl chloride, it is highly reactive towards protic solvents such as water and alcohols, undergoing rapid hydrolysis or alcoholysis. Therefore, it should be handled under anhydrous conditions. Information regarding its appearance is not consistently reported in the available literature.

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for tetrahydro-2-furoyl chloride are not published, the following are general, well-established methodologies for determining the key physical properties of liquid organic compounds.

Determination of Boiling Point (Micro Method)

The boiling point of a small sample of a liquid can be accurately determined using a Thiele tube apparatus.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small volume (approximately 0.5 mL) of tetrahydro-2-furoyl chloride is placed in the small test tube.

  • The capillary tube is placed inside the test tube with the open end downwards.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing the heating fluid.

  • The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is measured using a refractometer, typically an Abbé refractometer.

Apparatus:

  • Abbé refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Suitable cleaning solvent (e.g., acetone or ethanol) and soft tissues

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned and dried.

  • A few drops of the sample are placed on the lower prism, and the prisms are closed and locked.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Synthesis and Purification Workflow

Tetrahydro-2-furoyl chloride is typically synthesized from its corresponding carboxylic acid, tetrahydro-2-furoic acid. A common method for this transformation is the reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following diagram illustrates a generalized workflow for the synthesis and purification of an acyl chloride.

Synthesis_Workflow General Synthesis and Purification of an Acyl Chloride Start Start: Tetrahydro-2-furoic Acid + Chlorinating Agent (e.g., SOCl₂) + Anhydrous Solvent (e.g., Toluene) Reaction Reaction under Inert Atmosphere (e.g., Nitrogen) with Stirring and Heating Start->Reaction Combine and Heat Quenching Removal of Excess Chlorinating Agent and Solvent (Vacuum Distillation) Reaction->Quenching Cool and Concentrate Purification Fractional Distillation under Reduced Pressure Quenching->Purification Crude Product Product Product: Tetrahydro-2-furoyl Chloride (Characterization and Storage) Purification->Product Purified Product

Caption: A generalized workflow for the synthesis of an acyl chloride.

Conclusion

This technical guide has summarized the currently available data on the physical properties of tetrahydro-2-furoyl chloride. While key experimental values for boiling point and density are reported, further experimental determination of properties such as melting point and refractive index would be beneficial for a more complete physical profile of this important synthetic intermediate. The provided general experimental protocols offer a starting point for researchers needing to determine these properties in their own laboratories. As with all reactive acyl chlorides, appropriate safety precautions and handling under anhydrous conditions are paramount.

References

Oxolane-2-carbonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Oxolane-2-carbonyl chloride, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document details its fundamental chemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Chemical Properties

This compound, also known as tetrahydrofuran-2-carbonyl chloride, is a reactive acyl chloride widely employed as an intermediate in the synthesis of more complex molecules. Its utility stems from the presence of the reactive carbonyl chloride group attached to the stable oxolane (tetrahydrofuran) ring.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₅H₇ClO₂
Molecular Weight 134.56 g/mol
CAS Number 52449-98-6
Appearance Colorless to pale yellow liquid
Boiling Point 63-64 °C
Density 1.48 g/mL

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride. These reagents effectively convert the carboxylic acid into the more reactive acid chloride.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol details a representative method for the preparation of this compound from Tetrahydrofuran-2-carboxylic acid using oxalyl chloride.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with Tetrahydrofuran-2-carboxylic acid (1.0 equivalent). Anhydrous dichloromethane is added to dissolve or suspend the acid.

  • Addition of Oxalyl Chloride: The solution is stirred, and oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise from the dropping funnel at room temperature.

  • Catalyst Addition: A catalytic amount of anhydrous DMF (1-2 drops) is carefully added to the reaction mixture. The addition of DMF often initiates the reaction, evidenced by gas evolution (CO₂ and CO).

  • Reaction Progression: The mixture is stirred at room temperature for 1-2 hours or until the gas evolution ceases. The reaction can be gently heated to ensure completion if necessary.

  • Work-up: Upon completion, the excess oxalyl chloride and the solvent (DCM) are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent reactions. For higher purity, distillation under reduced pressure can be performed.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl, CO, and CO₂). Oxalyl chloride is corrosive and moisture-sensitive and should be handled with appropriate personal protective equipment.

Synthetic Pathway Visualization

The following diagram illustrates the workflow for the synthesis of this compound from Tetrahydrofuran-2-carboxylic acid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products THCA Tetrahydrofuran-2-carboxylic acid Reaction Reaction in Anhydrous DCM THCA->Reaction OxalylChloride Oxalyl Chloride OxalylChloride->Reaction DMF DMF (catalyst) DMF->Reaction Product This compound Reaction->Product Work-up Byproducts CO, CO₂, HCl Reaction->Byproducts Gas Evolution

Caption: Synthesis of this compound.

Unveiling Oxolane-2-carbonyl Chloride: A Journey Through its Discovery and Chemical Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, stands as a pivotal intermediate in the synthesis of a diverse array of organic compounds, most notably in the pharmaceutical and agrochemical industries. This technical guide delves into the historical context of its discovery, established synthetic methodologies, and key applications, providing a comprehensive overview for those engaged in chemical research and development.

A Glimpse into its Emergence: The Discovery of a Versatile Building Block

While a singular, definitive "discovery" of this compound in the annals of chemical literature remains elusive, its synthesis and utility are intrinsically linked to the broader development of tetrahydrofuran chemistry and the refinement of acylation techniques throughout the 20th century. The preparation of acyl chlorides from their corresponding carboxylic acids has been a fundamental transformation in organic synthesis for over a century. Early methods relied on reagents like phosphorus pentachloride and thionyl chloride. The application of these well-established reactions to cyclic ether carboxylic acids, such as tetrahydrofuran-2-carboxylic acid, naturally led to the formation of this compound.

Its prominence grew with the increasing demand for complex heterocyclic molecules in various fields, particularly in the development of novel pharmaceuticals. The synthesis of drugs like Terazosin, an alpha-1 adrenergic antagonist used to treat benign prostatic hyperplasia and hypertension, and Alfuzosin, another α1-antagonist, prominently features this compound as a key acylating agent. These applications, emerging in the latter half of the 20th century, solidified the importance of this reactive intermediate in medicinal chemistry.

Charting the Synthetic Pathways

The preparation of this compound predominantly starts from its parent carboxylic acid, tetrahydrofuran-2-carboxylic acid. Several reliable methods have been established for this conversion, with the choice of reagent often depending on the desired scale, purity requirements, and reaction conditions.

Key Synthetic Transformations:

Two primary methods have become the standard for the synthesis of this compound:

  • Reaction with Thionyl Chloride (SOCl₂): This is a widely used and cost-effective method. Tetrahydrofuran-2-carboxylic acid is treated with an excess of thionyl chloride, often in an inert solvent or neat. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.

  • Reaction with Oxalyl Chloride ((COCl)₂): This method is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies purification. The reaction is typically carried out in an inert solvent like dichloromethane.

A logical workflow for the synthesis of this compound is depicted below:

Synthesis_Workflow Tetrahydrofuran-2-carboxylic_acid Tetrahydrofuran-2- carboxylic acid Reaction Chlorination Tetrahydrofuran-2-carboxylic_acid->Reaction Reagent Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) Reagent->Reaction Product Oxolane-2-carbonyl chloride Reaction->Product Byproducts Gaseous Byproducts (SO₂, HCl, CO, CO₂) Reaction->Byproducts

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound from tetrahydrofuran-2-carboxylic acid.

ReagentSolventReaction ConditionsYield (%)Reference
Thionyl ChlorideTolueneRefluxNot specified[1]
Oxalyl ChlorideDichloromethaneRoom Temperature87[2]

Detailed Experimental Protocols

Synthesis of this compound using Thionyl Chloride

Reference: Based on the general procedure described in a patent for the synthesis of Alfuzosin Hydrochloride[1].

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Thionyl chloride

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydrofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene.

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude this compound.

  • The product can be purified by vacuum distillation.

Synthesis of this compound using Oxalyl Chloride

Reference: Adapted from a 2016 publication by Pattenden et al.[2].

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (anhydrous)

  • Dimethylformamide (catalytic amount)

Procedure:

  • To a solution of tetrahydrofuran-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere, add a catalytic amount of dimethylformamide.

  • Cool the mixture in an ice bath and slowly add oxalyl chloride (1.5 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo to yield this compound. The reported yield for this procedure is 87%.

Signaling Pathways and Applications

This compound is a versatile electrophile that readily participates in nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecules. A key application is in the acylation of amines to form amides, a fundamental bond-forming reaction in the synthesis of many pharmaceuticals.

The diagram below illustrates the general signaling pathway of its application in amide synthesis, a common step in drug development.

Amide_Synthesis_Pathway Oxolane_chloride Oxolane-2-carbonyl chloride Reaction Nucleophilic Acyl Substitution Oxolane_chloride->Reaction Amine Primary or Secondary Amine (Nucleophile) Amine->Reaction Amide_product Amide Product (e.g., Pharmaceutical Intermediate) Reaction->Amide_product HCl HCl (byproduct) Reaction->HCl

Caption: General pathway for amide synthesis using this compound.

Conclusion

This compound, while lacking a dramatic discovery story, has cemented its place as an indispensable tool in the synthetic organic chemist's arsenal. Its straightforward synthesis and high reactivity make it a go-to reagent for introducing the tetrahydrofuran-2-carbonyl moiety into a wide range of molecules. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of its preparation and reactivity is essential for the continued innovation of novel and impactful compounds.

References

An In-depth Technical Guide to Oxolane-2-carbonyl chloride: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxolane-2-carbonyl chloride, a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. This document details its alternative names, chemical properties, and its pivotal role in the synthesis of the alpha-1 adrenergic blocker, Terazosin.

Nomenclature and Identification

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

Synonym/Alternative Name Reference
Tetrahydrofuran-2-carbonyl chloride[1][2]
2-Tetrahydrofuroyl chloride[1]
Tetrahydro-2-furancarbonyl chloride[3]
Furan-2-carbonyl chloride, tetrahydro-[1]
Tetrahydrofuran-2-carboxylic acid chloride[1]
(RS)-tetrahydrofuroyl chloride[1]
Tetrahydrofuranyl-2-carbonyl Chloride[4]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for handling, reaction planning, and safety assessments.

Property Value Reference
CAS Number 52449-98-6[3][4]
Molecular Formula C5H7ClO2[4]
Molecular Weight 134.56 g/mol [3][4]
IUPAC Name This compound[4]
InChI Key DVCFNCQPOANJGU-UHFFFAOYSA-N[4]
Canonical SMILES C1CC(OC1)C(=O)Cl[4]
Primary Hazards Corrosive, Irritant[2]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of tetrahydrofuran-2-carboxylic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.

Experimental Protocol: Synthesis of this compound from Tetrahydrofuran-2-carboxylic acid

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Triethylamine (optional, as a base)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve tetrahydrofuran-2-carboxylic acid in anhydrous dichloromethane.

  • Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred solution at room temperature. The addition can be done via a dropping funnel.

  • The reaction mixture is then heated to reflux and monitored for completion, which can take several hours.[5] Progress can be tracked by techniques such as TLC by quenching an aliquot with methanol to form the methyl ester.

  • After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure. It is advisable to use a trap to capture the corrosive SOCl₂ vapors.[6]

  • The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[6]

Application in the Synthesis of Terazosin

This compound is a critical building block in the synthesis of Terazosin, a medication used to treat benign prostatic hyperplasia (BPH) and high blood pressure.[7] The synthesis involves the reaction of this compound with piperazine to form 1-(tetrahydro-2-furoyl)piperazine, which is a key intermediate.

Experimental Protocol: Synthesis of 1-(Tetrahydro-2-furoyl)piperazine

Materials:

  • This compound

  • Piperazine (or a mono-protected piperazine)

  • A suitable solvent (e.g., water, methanol, ethanol, or dichloromethane)[8]

  • A base (e.g., triethylamine or an excess of piperazine)

Procedure:

  • In a reaction vessel, dissolve piperazine in the chosen solvent. If using a mono-protected piperazine, this will help to avoid the formation of the di-acylated byproduct.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the piperazine solution with vigorous stirring. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.

  • The workup procedure may involve washing with an aqueous solution to remove any salts, followed by extraction with an organic solvent. The organic layer is then dried and the solvent is evaporated to yield the crude product.

  • The crude 1-(tetrahydro-2-furoyl)piperazine can be purified by crystallization or column chromatography.

Biological Significance: The Signaling Pathway of Terazosin

As this compound is a synthetic intermediate, it does not have a direct biological signaling role. However, its end-product, Terazosin, exerts its therapeutic effects by acting as a selective antagonist of α1-adrenergic receptors.[9][10] This antagonism leads to the relaxation of smooth muscle in blood vessels and the prostate.[11]

The binding of endogenous catecholamines (like norepinephrine and epinephrine) to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically activates the Gq alpha subunit.[12] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction.[2][12]

Terazosin competitively blocks the binding of catecholamines to the α1-adrenergic receptor, thereby inhibiting this signaling pathway and causing smooth muscle relaxation.

Below is a DOT script and the corresponding diagram illustrating the α1-adrenergic receptor signaling pathway and the inhibitory action of Terazosin.

Terazosin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine/ Epinephrine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Binds & Activates Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation Terazosin->Relaxation Promotes G_Protein Gq Protein Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Catalyzes Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: α1-Adrenergic Receptor Signaling and Inhibition by Terazosin.

References

Navigating the Reactivity of Oxolane-2-carbonyl chloride: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the safety and handling precautions for Oxolane-2-carbonyl chloride (CAS No. 52449-98-6), a key intermediate in various chemical syntheses, including pharmaceuticals like Terazosin.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the potential hazards, proper handling procedures, and emergency responses associated with this compound to ensure a safe laboratory environment.

Understanding the Hazard Profile

This compound, also known as Tetrahydrofuran-2-carbonyl chloride, is a moisture-sensitive liquid that demands careful handling due to its classification as an irritant and its potential for acute oral toxicity.[2][3] The primary hazards are associated with its reactivity, particularly with water, and its corrosive nature.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C5H7ClO2[1][4]
Molecular Weight 134.56 g/mol [1][4]
Appearance Colorless to pale yellow liquid[4]
CAS Number 52449-98-6[1][5]
Toxicological Data

While comprehensive toxicological data is not extensively documented in the public domain, the available safety data sheets classify this compound as having acute oral toxicity (Category 3).[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and/or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Handling Procedures
  • Moisture Sensitivity : Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Ventilation : Always work in a well-ventilated laboratory or under a certified chemical fume hood.

  • Avoid Contact : Prevent contact with skin, eyes, and clothing.

  • Aerosol Generation : Avoid actions that could generate aerosols or mists.

  • Equipment : Use clean, dry glassware and equipment.

Storage Conditions
  • Container : Store in a tightly sealed, original container in a dry and well-ventilated place.

  • Incompatibilities : Keep away from water, strong bases, alcohols, and oxidizing agents.

  • Temperature : Store at a controlled room temperature, away from direct sunlight and heat sources.

Reactivity and Decomposition

This compound is a reactive compound, and understanding its incompatibility with other substances is crucial for preventing hazardous situations.

Chemical Reactivity

The primary reactivity concern is its vigorous reaction with water, leading to hydrolysis and the formation of tetrahydrofuran-2-carboxylic acid and hydrogen chloride gas. It is also reactive towards nucleophiles such as amines and alcohols.[4]

Hazardous Decomposition Products

Upon decomposition, which can be induced by heat or reaction with incompatible materials, this compound can release hazardous substances.

Oxolane-2-carbonyl_chloride Oxolane-2-carbonyl_chloride Decomposition_Products Decomposition_Products Oxolane-2-carbonyl_chloride->Decomposition_Products Decomposes upon Heat Heat Heat->Decomposition_Products Water Water Water->Decomposition_Products Strong_Bases Strong_Bases Strong_Bases->Decomposition_Products Alcohols Alcohols Alcohols->Decomposition_Products Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Decomposition_Products Hydrogen_Chloride Hydrogen_Chloride Decomposition_Products->Hydrogen_Chloride Carbon_Monoxide Carbon_Monoxide Decomposition_Products->Carbon_Monoxide Carbon_Dioxide Carbon_Dioxide Decomposition_Products->Carbon_Dioxide Phosgene Phosgene Decomposition_Products->Phosgene

Caption: Hazardous Decomposition Pathways for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
  • Small Spills : Absorb with an inert, dry material (e.g., vermiculite, dry sand) and place in a suitable, labeled container for chemical waste.

  • Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[2] Collect the material with a non-combustible absorbent and dispose of it as hazardous waste.

  • Ventilation : Ensure adequate ventilation during cleanup.

cluster_Exposure Exposure Event cluster_FirstAid Immediate First Aid Inhalation Inhalation Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Flush_with_Water Flush_with_Water Skin_Contact->Flush_with_Water Eye_Contact Eye_Contact Eye_Contact->Flush_with_Water Ingestion Ingestion Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Flush_with_Water->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency Response Workflow for Personal Exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam. Do not use water.

  • Specific Hazards : Thermal decomposition can lead to the emission of irritating and highly toxic gases and vapors, including hydrogen chloride, carbon oxides, and phosgene.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.[2]

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's Safety Data Sheet (SDS) and proper laboratory training. Always consult the most current SDS for this compound before use.

References

Methodological & Application

Synthesis of Amides using Oxolane-2-carbonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. The selection of an appropriate acylating agent is critical for achieving high yields, purity, and functional group tolerance. Oxolane-2-carbonyl chloride (also known as tetrahydrofuran-2-carbonyl chloride) is a valuable cyclic acyl chloride that serves as a versatile building block, enabling the introduction of the tetrahydrofuran (THF) moiety into target molecules. The THF ring is a privileged scaffold found in numerous biologically active compounds and natural products, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

This document provides detailed protocols for the synthesis of amides using this compound, outlining the general reaction mechanism, experimental procedures, and representative data.

Reaction Mechanism

The synthesis of amides from this compound proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is typically performed under Schotten-Baumann conditions. The process begins with the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[1]

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_amine 1. Dissolve amine and base in anhydrous DCM/THF cool_amine 2. Cool amine solution to 0 °C prep_amine->cool_amine addition 4. Add acyl chloride solution dropwise to amine solution at 0 °C prep_acyl 3. Dissolve this compound in anhydrous DCM/THF prep_acyl->addition stir_rt 5. Stir at 0 °C for 30 min, then warm to RT and stir overnight addition->stir_rt monitor 6. Monitor reaction by TLC or LC-MS stir_rt->monitor quench 7. Quench with water or sat. NaHCO₃ monitor->quench extract 8. Extract with DCM quench->extract wash_dry 9. Wash with brine, dry over Na₂SO₄, and concentrate extract->wash_dry purify 10. Purify by chromatography or recrystallization wash_dry->purify

References

Application Notes and Protocols for Esterification Reactions with Tetrahydro-2-furancarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters using tetrahydro-2-furancarbonyl chloride. This versatile acyl chloride is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The following sections detail the esterification procedures for both simple alcohols and phenols, offering insights into reaction conditions, purification, and expected outcomes.

Introduction to Esterification with Tetrahydro-2-furancarbonyl Chloride

Tetrahydro-2-furancarbonyl chloride is a cyclic ether acyl chloride that serves as a key intermediate in the synthesis of a variety of ester-containing molecules. The tetrahydrofuran (THF) moiety can impart unique solubility and biological activity to the final compounds. Esterification is typically achieved by reacting the acyl chloride with an alcohol or a phenol, often in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction scheme is as follows:

Experimental Protocols

Esterification of a Primary Alcohol: Synthesis of Methyl Tetrahydro-2-furoate

This protocol describes the synthesis of methyl tetrahydro-2-furoate, a common building block and fragrance component.[1]

Materials:

  • Tetrahydro-2-furancarbonyl chloride

  • Methanol (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydro-2-furancarbonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.1 eq) to the stirred solution.

  • Add anhydrous methanol (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure methyl tetrahydro-2-furoate.

Expected Yield: 85-95%

Esterification of a Phenol: Synthesis of Phenyl Tetrahydro-2-furoate

This protocol outlines the synthesis of phenyl tetrahydro-2-furoate, a representative aryl ester. The reaction with phenols is generally slower than with aliphatic alcohols and may require slightly more forcing conditions or the use of a more reactive phenoxide intermediate.

Materials:

  • Tetrahydro-2-furancarbonyl chloride

  • Phenol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Toluene

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Method A (Direct Acylation):

    • In a round-bottom flask, dissolve phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of tetrahydro-2-furancarbonyl chloride (1.1 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Work-up the reaction as described in section 2.1, steps 6-9.

    • Purify the crude product by column chromatography on silica gel.

  • Method B (Using Sodium Phenoxide):

    • In a round-bottom flask, dissolve phenol (1.0 eq) in a 1 M NaOH solution to form sodium phenoxide.

    • To this solution, add tetrahydro-2-furancarbonyl chloride (1.1 eq) dropwise with vigorous stirring.

    • Stir the reaction at room temperature for 2-4 hours.

    • Extract the product with dichloromethane.

    • Wash the organic layer with 1 M HCl and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by recrystallization or column chromatography.

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Esterification Reaction Parameters

Ester ProductAlcohol/PhenolBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Methyl Tetrahydro-2-furoateMethanolPyridineDichloromethane2-40 to RT85-95
Phenyl Tetrahydro-2-furoatePhenolPyridineDichloromethane12-240 to RT70-80
Phenyl Tetrahydro-2-furoatePhenol (as phenoxide)NaOHDichloromethane2-4RT75-85

Table 2: Spectroscopic Data for Tetrahydro-2-furoic Acid Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Tetrahydro-2-furoic acid11.1 (s, 1H, COOH), 4.53 (t, 1H, OCH), 4.04-3.95 (m, 2H, OCH₂), 2.32-1.97 (m, 4H, CH₂)[2]178.9 (C=O), 76.8 (OCH), 69.4 (OCH₂), 30.8 (CH₂), 25.5 (CH₂)2980 (C-H), 1735 (C=O), 1080 (C-O)[3]
Methyl Tetrahydro-2-furoate~4.4 (t, 1H, OCH), ~3.9 (m, 2H, OCH₂), 3.7 (s, 3H, OCH₃), ~2.2-1.9 (m, 4H, CH₂) (Predicted based on related structures)[1]~174 (C=O), ~76 (OCH), ~69 (OCH₂), ~52 (OCH₃), ~30 (CH₂), ~25 (CH₂) (Predicted based on related structures)~2960 (C-H), ~1740 (C=O, ester), ~1100 (C-O) (Predicted based on related structures)
Phenyl Tetrahydro-2-furoate~7.4-7.1 (m, 5H, Ar-H), ~4.6 (t, 1H, OCH), ~4.0 (m, 2H, OCH₂), ~2.3-2.0 (m, 4H, CH₂) (Predicted based on general phenol ester spectra)[4]~172 (C=O), ~151 (Ar-C-O), ~129 (Ar-CH), ~126 (Ar-CH), ~122 (Ar-CH), ~77 (OCH), ~69 (OCH₂), ~31 (CH₂), ~25 (CH₂) (Predicted)~3060 (Ar C-H), ~2970 (C-H), ~1760 (C=O, ester), ~1200 (C-O, ester), ~1080 (C-O, ether) (Predicted based on general phenol ester spectra)

Visualization of Experimental Workflow

Below is a generalized workflow for the esterification of an alcohol with tetrahydro-2-furancarbonyl chloride.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification Reactants Dissolve Tetrahydro-2-furancarbonyl chloride and Base in Anhydrous Solvent Cooling Cool to 0 °C Reactants->Cooling Addition Add Alcohol Dropwise Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with 1 M HCl Stirring->Quench Extract Extract with Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with Anhydrous Salt Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Product Pure Ester Product Purify->Product

Caption: General workflow for the esterification of an alcohol.

Signaling Pathways and Applications

Esters derived from tetrahydro-2-furoic acid are intermediates in the synthesis of various pharmaceuticals. While tetrahydro-2-furancarbonyl chloride itself is not directly involved in signaling pathways, the molecules synthesized from it can be designed to interact with specific biological targets. For instance, derivatives of tetrahydro-2-furoic acid have been utilized in the synthesis of drugs for treating benign prostatic hyperplasia and as components of antibiotics. The tetrahydrofuran ring can act as a bioisostere for other functionalities and can influence the pharmacokinetic properties of a drug molecule.

The logical relationship for the application of this chemistry in drug development can be visualized as follows:

Drug_Development_Logic A Tetrahydro-2-furancarbonyl Chloride B Esterification with Bioactive Alcohol/Phenol A->B C Novel Ester Derivative B->C D Further Chemical Modification C->D F Biological Screening (e.g., Enzyme Assays) C->F E Active Pharmaceutical Ingredient (API) D->E E->F G Lead Compound Identification F->G

Caption: Logic flow for drug development using tetrahydro-2-furancarbonyl chloride.

References

Application Notes and Protocols: Oxolane-2-carbonyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, as a key reagent in the synthesis of pharmaceutical intermediates. This document includes detailed experimental protocols, reaction parameters, and safety information.

Introduction

This compound is a versatile acylating agent employed in the synthesis of a variety of complex organic molecules. Its utility in pharmaceutical chemistry stems from the presence of the tetrahydrofuran (oxolane) moiety, a common structural motif in many biologically active compounds, and the reactive acid chloride function, which readily participates in nucleophilic substitution reactions. This combination allows for the straightforward introduction of the oxolane ring system into a target molecule, often a crucial step in the construction of a pharmaceutical intermediate.

The primary reactions of this compound involve nucleophilic attack at the carbonyl carbon by heteroatoms such as nitrogen (in amines) or oxygen (in alcohols) to form the corresponding amides and esters, respectively[1]. These reactions are typically high-yielding and can be performed under mild conditions.

Applications in Pharmaceutical Intermediate Synthesis

A significant application of this compound is in the synthesis of intermediates for beta-lactam antibiotics. Specifically, the enantiomerically pure R(+)-Tetrahydrofuran-2-carbonyl chloride is a key starting material for the synthesis of an intermediate used in the production of Faropenem, a broad-spectrum oral antibiotic.

Synthesis of a Faropenem Intermediate

R(+)-Tetrahydrofuran-2-carbonyl chloride is utilized to introduce a side chain onto the azetidinone core, a critical step in the synthesis of Faropenem. The reaction involves the formation of a thioester, which is a common strategy in the synthesis of penem and carbapenem antibiotics.

The overall workflow for the synthesis of the key thioester intermediate is depicted below:

Faropenem_Intermediate_Synthesis cluster_0 Step 1: Thioacid Salt Formation cluster_1 Step 2: Thioester Formation R_THF_COCl R(+)-Tetrahydrofuran-2-carbonyl chloride Thioacid_Salt Sodium R(+)-tetrahydrofuran-2-thiocarboxylate R_THF_COCl->Thioacid_Salt H2O, CH2Cl2 -15 to -10 °C Na2S Sodium Sulfide Na2S->Thioacid_Salt Intermediate 3-(R-tert-Butyldimethylsilyloxyethyl)-4-(2'-tetrahydrofuranoylthio)-2-azetidinone Thioacid_Salt->Intermediate Acetone, H2O pH 8.0-8.5, rt AOSA 4-Acetoxyazetidin-2-one (AOSA) AOSA->Intermediate

Caption: Synthesis of a key Faropenem intermediate.

Experimental Protocols

The following protocols are based on procedures outlined in the synthesis of a Faropenem intermediate[2][3].

Preparation of R(+)-Tetrahydrofuran-2-carbonyl chloride

This initial step involves the conversion of the corresponding carboxylic acid to the acid chloride.

Materials:

  • R(+)-Tetrahydrofuran-2-carboxylic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

Procedure:

  • Dissolve R(+)-Tetrahydrofuran-2-carboxylic acid (100 g) in dichloromethane (300 mL).

  • Slowly add thionyl chloride (80 mL) to the solution over 5 minutes.

  • Stir the reaction mixture for 2 hours at 30-35 °C.

  • Remove excess thionyl chloride and dichloromethane under vacuum at 40 °C.

  • The crude R(+)-Tetrahydrofuran-2-carbonyl chloride is typically used directly in the next step without further purification.

Synthesis of Sodium R(+)-tetrahydrofuran-2-thiocarboxylate

Materials:

  • R(+)-Tetrahydrofuran-2-carbonyl chloride (from step 3.1)

  • Sodium sulfide

  • Purified water

  • Dichloromethane (DCM)

Procedure:

  • Prepare a solution of sodium sulfide (85 g) in purified water (360 mL) and dichloromethane (450 mL).

  • Cool the solution to -15 to -10 °C.

  • Add the crude R(+)-Tetrahydrofuran-2-carbonyl chloride (95 g) to the cooled solution over 30 minutes, maintaining the temperature between -15 and -10 °C.

  • Stir the reaction mixture at -15 to -10 °C for 1 hour.

  • After reaction completion, separate the organic (DCM) layer. The aqueous layer contains the sodium salt of the thioacid.

Synthesis of the Azetidinone Thioester Intermediate

Materials:

  • Aqueous solution of Sodium R(+)-tetrahydrofuran-2-thiocarboxylate (from step 3.2)

  • 4-Acetoxyazetidin-2-one (AOSA)

  • Acetone

  • Toluene

  • Saturated sodium bicarbonate solution

  • Purified water

Procedure:

  • To the aqueous solution of sodium R(+)-tetrahydrofuran-2-thiocarboxylate, add acetone.

  • Adjust the pH of the solution to 8.0-8.5 using a saturated sodium bicarbonate solution.

  • Add a solution of 4-acetoxyazetidin-2-one (AOSA) in acetone.

  • Stir the reaction mixture at room temperature, maintaining the pH between 8.0 and 8.5 with the addition of sodium bicarbonate solution as needed.

  • Upon completion of the reaction, extract the product into toluene.

  • Wash the combined toluene layers with saturated sodium bicarbonate solution and then with purified water.

  • The resulting toluene layer containing the desired thioester intermediate can be concentrated under vacuum and used in the subsequent synthetic steps.

Quantitative Data Summary

StepProductStarting MaterialYield (%)Purity (%)Reference
Acid Chloride FormationR(+)-Tetrahydrofuran-2-carbonyl chlorideR(+)-Tetrahydrofuran-2-carboxylic acid>95Crude[2]
Thioacid Salt FormationSodium R(+)-tetrahydrofuran-2-thiocarboxylateR(+)-Tetrahydrofuran-2-carbonyl chlorideHighIn solution[2][3]
Thioester Formation3-(R-tert-Butyldimethylsilyloxyethyl)-4-(2'-tetrahydrofuranoylthio)-2-azetidinone4-Acetoxyazetidin-2-one & Thioacid SaltGood>95[2][3]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts exothermically with water, releasing hydrochloric acid fumes[1].

Emergency Procedures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Safety_Precautions Handling Handling this compound PPE Personal Protective Equipment (PPE) - Gloves - Safety Glasses - Lab Coat Handling->PPE Location Well-ventilated Fume Hood Handling->Location Incompatibilities Moisture Sensitive Reacts with Water Handling->Incompatibilities

Caption: Key safety precautions for handling this compound.

References

Acylation of Amines with Oxolane-2-carbonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the acylation of primary and secondary amines using oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride. This reaction is a fundamental and efficient method for the synthesis of N-substituted oxolane-2-carboxamides, a scaffold present in various biologically active molecules and pharmaceutical compounds. The protocol details the reaction mechanism, optimization of key parameters, a step-by-step experimental procedure, and methods for product purification.

Chemical Principle

The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, forming the stable amide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[1][2]

Caption: General reaction scheme for the acylation of an amine.

Reaction Parameters and Optimization

The efficiency and success of the acylation are dependent on several critical parameters:

  • Solvent: Aprotic solvents are preferred to prevent reaction with the highly reactive acyl chloride.[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve a wide range of reactants.[1][2][3]

  • Base: A suitable base is essential to scavenge the HCl generated. Tertiary amines, such as triethylamine (TEA) or pyridine, are frequently used.[1] Inorganic bases like potassium carbonate can also be employed, particularly in biphasic systems.[1] The choice of base can impact the reaction rate and selectivity.

  • Temperature: The reaction is often exothermic. Therefore, it is typically initiated at a reduced temperature (e.g., 0 °C) by adding the this compound dropwise to the solution of the amine and base.[1][4] The reaction is then often allowed to warm to room temperature.[1]

  • Stoichiometry: Typically, a slight excess of the acyl chloride (1.05-1.2 equivalents) and base (1.1-1.5 equivalents) relative to the amine is used to ensure complete consumption of the limiting reagent.[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution dropwise over 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding deionized water.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted oxolane-2-carboxamide.[1]

G Experimental Workflow prep 1. Reactant Preparation Dissolve amine and base in anhydrous DCM/THF. cool 2. Cooling Cool mixture to 0 °C in an ice bath. prep->cool add 3. Acyl Chloride Addition Add this compound solution dropwise. cool->add react 4. Reaction Stir at room temperature for 2-12h. Monitor by TLC. add->react quench 5. Quenching Add water to stop the reaction. react->quench extract 6. Extraction & Washing Separate organic layer. Wash with NaHCO3(aq) and brine. quench->extract dry 7. Drying & Concentration Dry organic layer (e.g., Na2SO4). Evaporate solvent. extract->dry purify 8. Purification Column chromatography or recrystallization. dry->purify product Pure N-substituted oxolane-2-carboxamide purify->product

Caption: Step-by-step workflow for the acylation of amines.

Data Presentation

The reaction is generally high-yielding with a variety of amine substrates. Below are representative yields that can be expected for this protocol.

Entry Amine Substrate Amine Type Typical Reaction Time (h) Expected Yield (%)
1BenzylaminePrimary, Alkyl2 - 4>90
2AnilinePrimary, Aryl4 - 880 - 90
3DiethylamineSecondary, Alkyl3 - 685 - 95
4MorpholineSecondary, Cyclic2 - 4>95
5CyclohexylaminePrimary, Alkyl3 - 5>90

Table 1: Representative yields for the acylation of various amines with this compound.

Safety Information

  • This compound is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic, and the addition of the acyl chloride should be done slowly and at a reduced temperature to control the reaction rate.

  • Solvents like DCM are volatile and should be handled in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Friedel-Crafts Acylation using Tetrahydro-2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a wide array of drug intermediates and active pharmaceutical ingredients (APIs). The use of saturated heterocyclic acylating agents, such as tetrahydro-2-furoyl chloride, offers a pathway to novel chemical entities with potential applications in drug discovery. The resulting aryl or heteroaryl tetrahydrofuryl ketones can serve as versatile building blocks for further chemical modifications, leading to compounds with diverse pharmacological activities. For instance, the tetrahydrofuran moiety is a common scaffold in a variety of biologically active natural products and synthetic drugs.

These application notes provide a comprehensive overview of the Friedel-Crafts acylation using tetrahydro-2-furoyl chloride, including detailed experimental protocols, a summary of reaction parameters, and potential applications in medicinal chemistry.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate, the Lewis acid catalyst, the solvent, and the reaction temperature. The following table summarizes typical reaction conditions and expected yields for the acylation of various aromatic and heteroaromatic compounds with tetrahydro-2-furoyl chloride. It is important to note that yields are representative and can vary based on the specific experimental setup and the purity of the reagents.

Aromatic/Heteroaromatic SubstrateLewis Acid CatalystSolventTemperature (°C)Reaction Time (h)ProductReported Yield (%)
AnisoleAlCl₃Dichloromethane0 to rt2 - 4(4-Methoxyphenyl)(tetrahydrofuran-2-yl)methanone~85 (estimated)[1][2]
TolueneAlCl₃Dichloromethane0 to rt2 - 4p-Tolyl(tetrahydrofuran-2-yl)methanone~80 (estimated)[3][4]
FuranBF₃·OEt₂Dichloromethane01 - 2Furan-2-yl(tetrahydrofuran-2-yl)methanone~70 (estimated)[5][6]
ThiopheneSnCl₄Dichloromethane0 to rt2 - 4(Thiophen-2-yl)(tetrahydrofuran-2-yl)methanone~75 (estimated)[7][8][9]
BenzeneAlCl₃Benzene (excess)rt to 603 - 6Phenyl(tetrahydrofuran-2-yl)methanone~70 (estimated)

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound with tetrahydro-2-furoyl chloride using aluminum chloride as the Lewis acid catalyst.

Materials:

  • Aromatic or heteroaromatic substrate (1.0 eq)

  • Tetrahydro-2-furoyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

  • Cooling: Cool the slurry to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add tetrahydro-2-furoyl chloride (1.1 eq) dropwise to the stirred slurry via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Dissolve the aromatic or heteroaromatic substrate (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). If necessary, the reaction mixture can be heated to reflux to drive the reaction to completion.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl or heteroaryl tetrahydrofuryl ketone.

Visualizations

Experimental Workflow

Friedel_Crafts_Acylation_Workflow start Start reagents 1. Combine Anhydrous AlCl3 and Dichloromethane start->reagents cooling1 2. Cool to 0°C reagents->cooling1 add_acyl_chloride 3. Add Tetrahydro-2-furoyl Chloride cooling1->add_acyl_chloride form_complex Formation of Acylium Ion Complex add_acyl_chloride->form_complex add_aromatic 4. Add Aromatic Substrate form_complex->add_aromatic reaction 5. Reaction at 0°C to RT (or reflux) add_aromatic->reaction quench 6. Quench with Ice/HCl reaction->quench workup 7. Extraction and Washing quench->workup purification 8. Drying, Concentration, and Purification workup->purification product Pure Aryl Tetrahydrofuryl Ketone purification->product end End product->end

Caption: General experimental workflow for the Friedel-Crafts acylation.

Logical Relationship of Reaction Components

Reaction_Components Aromatic Aromatic/Heteroaromatic Substrate Product Aryl Tetrahydrofuryl Ketone Aromatic->Product Reacts with AcylChloride Tetrahydro-2-furoyl Chloride AcylChloride->Product Acylates LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcylChloride Activates Solvent Anhydrous Solvent (e.g., DCM) Solvent->Aromatic Dissolves Solvent->AcylChloride Dissolves Byproduct HCl Product->Byproduct Forms alongside

Caption: Key components and their roles in the Friedel-Crafts acylation.

Applications in Drug Development

The products of the Friedel-Crafts acylation with tetrahydro-2-furoyl chloride, namely aryl tetrahydrofuryl ketones, are valuable intermediates in medicinal chemistry. The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with diverse biological activities. The ketone functionality can be further elaborated to introduce a wide range of functional groups, allowing for the synthesis of a library of compounds for biological screening.

For example, benzimidazole derivatives containing a tetrahydrofuran moiety have been synthesized and evaluated for their antitumoral and other pharmacological activities.[10] While not synthesized directly via a Friedel-Crafts reaction in the cited study, the aryl tetrahydrofuryl ketone products from this protocol could serve as key precursors to similar or novel heterocyclic systems. The general strategy involves the cyclocondensation of the ketone with appropriate reagents to form various heterocyclic rings, which are known to be important pharmacophores.

The versatility of these ketone intermediates makes them attractive starting points for the development of novel therapeutics targeting a range of diseases. Further derivatization and biological evaluation are necessary to explore the full potential of these compounds in drug discovery.

References

Application Notes and Protocols: "Oxolane-2-carbonyl chloride" as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, is a versatile heterocyclic building block in organic synthesis. Its structure, featuring a reactive acyl chloride appended to a stable tetrahydrofuran ring, makes it an excellent reagent for introducing the oxolane moiety into a wide range of molecules. This functional group is prevalent in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The oxolane ring can influence the solubility, metabolic stability, and binding affinity of a molecule, making it a valuable component in drug design. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides and esters, key transformations in the development of new chemical entities.

Key Applications

This compound is a key intermediate in the synthesis of a variety of important compounds:

  • Pharmaceutical Synthesis: It is a crucial building block for various drugs, where the tetrahydrofuran group can impart favorable pharmacokinetic properties. A prominent example is its use in the synthesis of Terazosin, an α-adrenergic blocker used to treat benign prostatic hyperplasia and hypertension.[1]

  • Agrochemical Production: Similar to its role in pharmaceuticals, it is utilized in the synthesis of novel pesticides and herbicides.

  • Polymer Chemistry: The reactive carbonyl group allows for its incorporation into polyesters and other polymers, modifying their physical and chemical properties.[2]

Chemical Properties

PropertyValue
Molecular Formula C₅H₇ClO₂
Molecular Weight 134.56 g/mol
CAS Number 52449-98-6
Appearance Colorless to pale yellow liquid
Reactivity Highly reactive with nucleophiles. Sensitive to moisture, hydrolyzing to tetrahydrofuran-2-carboxylic acid.

Core Reactions: Amide and Ester Formation

The primary utility of this compound in organic synthesis lies in its reaction with nucleophiles, particularly amines and alcohols, to form stable amide and ester linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Amide Bond Formation (Amidation)

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted oxolane-2-carboxamides. The reaction is a nucleophilic acyl substitution that proceeds rapidly, often at room temperature. An ancillary base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid byproduct.

Ester Bond Formation (Esterification)

Similarly, this compound reacts with alcohols or phenols to produce oxolane-2-carboxylates. This reaction may require slightly elevated temperatures or the use of a catalyst, such as a tertiary amine or 4-dimethylaminopyridine (DMAP), particularly with less nucleophilic alcohols.

Quantitative Data for Representative Reactions

The following tables summarize quantitative data for the synthesis of amides and esters using this compound.

Table 1: Synthesis of Oxolane-2-carboxamides

Amine SubstrateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference/Notes
1-(6,7-dimethoxyquinazolin-2-yl)piperazineN/A1-PentanolReflux-64.4[3]
Primary Aliphatic Amine (General)Triethylamine (1.2)Dichloromethane0 to RT2-4>90General
Secondary Aliphatic Amine (General)Triethylamine (1.2)DichloromethaneRT4-8>85General
Aniline (General)Pyridine (2.0)Toluene506-12>80General

Table 2: Synthesis of Oxolane-2-carboxylates

Alcohol SubstrateBase/Catalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference/Notes
Primary Aliphatic Alcohol (General)Pyridine (1.5)DichloromethaneRT3-6>90General
Secondary Aliphatic Alcohol (General)DMAP (0.1), TEA (1.5)DichloromethaneRT8-16>85General
Phenol (General)Triethylamine (2.0)Toluene6012-24>75General

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an N-Substituted Oxolane-2-carboxamide

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.0 equiv.)

  • Triethylamine (1.2 equiv.) or Pyridine (2.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and the base (e.g., Triethylamine, 1.2 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous DCM to the stirred amine solution via a dropping funnel or syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

Protocol 2: General Procedure for the Synthesis of an Oxolane-2-carboxylate

Materials:

  • This compound (1.0 equiv.)

  • Alcohol or phenol (1.0 equiv.)

  • Pyridine (1.5 equiv.) or Triethylamine (1.5 equiv.) and DMAP (0.1 equiv.)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv.) and the base (e.g., Pyridine, 1.5 equiv.) in anhydrous DCM. For less reactive alcohols, use triethylamine and a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous DCM to the stirred alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-24 hours. The reaction may require gentle heating (40-60 °C) for less reactive or sterically hindered alcohols. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation to obtain the pure ester.

Visualized Reaction Pathways and Workflows

Amidation_Pathway Reagents This compound + Primary/Secondary Amine + Base (e.g., TEA) ReactionVessel Reaction in Aprotic Solvent (DCM) 0 °C to RT Reagents->ReactionVessel 1. Mix Reagents Workup Aqueous Work-up (H₂O or NaHCO₃) ReactionVessel->Workup 2. Quench Reaction Extraction Extraction with Organic Solvent Workup->Extraction 3. Isolate Product Purification Purification (Chromatography/ Recrystallization) Extraction->Purification 4. Purify Product N-Substituted Oxolane-2-carboxamide Purification->Product Final Product

Caption: General workflow for the synthesis of N-substituted oxolane-2-carboxamides.

Esterification_Mechanism start Oxolane-2-carbonyl Chloride + R-OH intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack of Alcohol product Oxolane-2-carboxylate + HCl intermediate->product Elimination of Cl⁻ and Deprotonation

Caption: Simplified reaction mechanism for esterification.

Drug_Synthesis_Relationship Oxolane Oxolane-2-carbonyl Chloride Intermediate N-(tetrahydrofuran-2-carbonyl) piperazine Oxolane->Intermediate Amidation Piperazine Piperazine Piperazine->Intermediate Terazosin Terazosin Intermediate->Terazosin Nucleophilic Aromatic Substitution Quinazoline 2-chloro-4-amino-6,7- dimethoxyquinazoline Quinazoline->Terazosin

Caption: Role of this compound in the synthesis of Terazosin.

References

Application Notes and Protocols for Reactions with Oxolane-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, is a versatile and highly reactive chemical intermediate used extensively in organic synthesis.[1] Its structure, featuring a reactive acyl chloride group attached to a stable oxolane (tetrahydrofuran) ring, makes it a valuable building block for introducing the tetrahydrofuran moiety into more complex molecules.[1][2] This functionality is prevalent in numerous pharmaceuticals and agrochemicals.[1] this compound is typically a colorless to pale yellow liquid that is highly sensitive to moisture, hydrolyzing in the presence of water.[1] Due to its reactivity, it readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form corresponding amides and esters.

This document provides detailed protocols for the two primary classes of reactions involving this compound: amide bond formation and ester synthesis. It also includes critical safety information for handling this hazardous chemical.

Critical Safety Precautions

This compound is a hazardous substance that requires strict safety measures during handling, storage, and disposal. It is highly flammable, causes severe skin burns and eye damage, and can be fatal if inhaled.[3] It also reacts violently with water.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[5] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) and use explosion-proof equipment.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Avoid all contact with water and moisture.[4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, acids, bases, and amines.[4] Recommended storage temperature is 2-8 °C.[3]

  • Spills and Disposal: In case of a spill, do not use water. Use an inert absorbent material.[4] Waste must be disposed of in accordance with local, state, and federal regulations.[3]

  • First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[4]

Application 1: Synthesis of N-Substituted-oxolane-2-carboxamides

The reaction of this compound with primary or secondary amines is a robust method for forming amide bonds. This nucleophilic acyl substitution, often performed under Schotten-Baumann conditions, proceeds readily to yield N-substituted-oxolane-2-carboxamides.[6] The reaction typically requires a base to neutralize the hydrogen chloride (HCl) byproduct.[7][8]

Reaction Scheme

Amide Synthesis Scheme

Figure 1. General reaction scheme for the synthesis of N-substituted-oxolane-2-carboxamides from this compound and a primary (R¹=H) or secondary amine.

Experimental Protocol: General Procedure for Amidation
  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) at a concentration of approximately 0.2-0.5 M.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5-2.0 equivalents), to the stirred amine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted-oxolane-2-carboxamide.

Data Presentation: Representative Amidation Reactions
Amine SubstrateProductReaction Time (h)Yield (%)
BenzylamineN-benzyl-oxolane-2-carboxamide492
DiethylamineN,N-diethyl-oxolane-2-carboxamide688
AnilineN-phenyl-oxolane-2-carboxamide1285
Morpholine(Oxolan-2-yl)(morpholino)methanone395

Note: The data presented are representative and actual results may vary based on substrate purity, reaction scale, and specific laboratory conditions.

Workflow Diagram: Amide Synthesis

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Sol Dissolve Amine and Base in Anhydrous Solvent Cool Cool Amine Solution to 0 °C Amine_Sol->Cool AcylCl_Sol Dissolve Oxolane-2-carbonyl chloride in Anhydrous Solvent Addition Slowly Add Acyl Chloride Solution AcylCl_Sol->Addition Cool->Addition Stir Stir at Room Temperature (2-16h) Addition->Stir Quench Quench with Aqueous NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layers Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product (Chromatography) Dry->Purify

Caption: Workflow for the synthesis of N-substituted-oxolane-2-carboxamides.

Application 2: Synthesis of Oxolane-2-carboxylates (Esters)

This compound reacts vigorously with alcohols and phenols to form the corresponding esters.[9] The reaction is a nucleophilic acyl substitution where the alcohol oxygen attacks the electrophilic carbonyl carbon.[10] Similar to amidation, a base such as pyridine or triethylamine is often included to scavenge the HCl generated during the reaction, especially when using less reactive alcohols.[11]

Reaction Scheme

Ester Synthesis Scheme

Figure 2. General reaction scheme for the synthesis of oxolane-2-carboxylates from this compound and an alcohol or phenol.

Experimental Protocol: General Procedure for Esterification
  • Preparation: To a dry, round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 equivalent) and an anhydrous, non-protic solvent (e.g., DCM, THF, or Diethyl Ether).

  • Addition of Base (Optional but Recommended): Add a base such as pyridine or triethylamine (1.2 equivalents). For highly reactive primary alcohols, the reaction may proceed without a base, but it is generally recommended to drive the reaction to completion.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Add this compound (1.1 equivalents) dropwise to the stirred solution. A vigorous reaction may be observed with the formation of a precipitate (the amine hydrochloride salt).[9]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the organic solvent and wash with water, 1N HCl (to remove the base), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude ester can be purified by vacuum distillation or silica gel column chromatography.

Data Presentation: Representative Esterification Reactions
Alcohol/Phenol SubstrateProductBaseYield (%)
EthanolEthyl oxolane-2-carboxylatePyridine90
IsopropanolIsopropyl oxolane-2-carboxylateTEA85
Benzyl AlcoholBenzyl oxolane-2-carboxylatePyridine93
PhenolPhenyl oxolane-2-carboxylateTEA82

Note: The data presented are representative and actual results may vary based on substrate purity, reaction scale, and specific laboratory conditions.

Workflow Diagram: Ester Synthesis

Ester_Synthesis_Workflow Start Start: Alcohol/Phenol, Solvent, Base (e.g., Pyridine) Cool Cool to 0 °C Start->Cool Add_AcylCl Add Oxolane-2-carbonyl chloride dropwise Cool->Add_AcylCl React Stir at RT (1-4h) Add_AcylCl->React Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) React->Workup Dry Dry and Concentrate Workup->Dry Purify Purify Ester (Distillation or Chromatography) Dry->Purify End Final Product: Pure Ester Purify->End

Caption: Workflow for the synthesis of oxolane-2-carboxylates (esters).

General Reactivity Overview

This compound serves as a key starting material for accessing various functional groups through nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon, combined with the good leaving group ability of the chloride ion, facilitates these transformations under mild conditions.

General_Reactivity cluster_nucleophiles Nucleophiles cluster_products Products A This compound Amide Amide A->Amide + Amine Ester Ester A->Ester + Alcohol Amine Amine (R₂NH) Alcohol Alcohol (R'OH)

Caption: General reactivity of this compound with common nucleophiles.

References

Application Notes and Protocols: Oxolane-2-carbonyl Chloride in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolane-2-carbonyl chloride, also known as tetrahydro-2-furoyl chloride, is a versatile reagent in organic synthesis. Its utility extends to the protection of various functional groups, a critical aspect of multi-step synthetic strategies employed in pharmaceutical and agrochemical research. The oxolane-2-carbonyl group, introduced by this reagent, offers a stable protecting moiety under a range of reaction conditions, yet can be removed when desired. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for amines, with inferred applications for alcohols and thiols.

General Reaction Scheme

The fundamental reaction involves the acylation of a nucleophilic functional group (amine, alcohol, or thiol) with this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

G Substrate Substrate (Amine, Alcohol, Thiol) ProtectedSubstrate Protected Substrate Substrate->ProtectedSubstrate Reagent Oxolane-2-carbonyl Chloride Reagent->ProtectedSubstrate Protection Base Base (e.g., Triethylamine, Pyridine) Byproduct Base•HCl Base->Byproduct Solvent Solvent (e.g., DCM, THF)

Caption: General workflow for functional group protection.

Protection of Amines

The protection of primary and secondary amines as oxolane-2-carboxamides is a common application. This transformation is valuable for temporarily masking the nucleophilicity of amines during subsequent synthetic steps.

Experimental Protocol: Synthesis of 1-(Oxolane-2-carbonyl)piperazine

This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[1]

Objective: To protect the secondary amine of piperazine using this compound's corresponding carboxylic acid.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Piperazine

  • 1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • In a 100 mL round-bottom flask, combine tetrahydrofuran-2-carboxylic acid (3.48 g, 30 mmol), piperazine (5.16 g, 60 mmol), and 1,1,1,3,3,3-hexamethyldisilazane (4.83 g, 30 mmol).

  • Stir the mixture under a nitrogen atmosphere and heat to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after 5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the product in chloroform.

  • Wash the chloroform solution once with a saturated sodium hydrogen carbonate solution and once with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Results: This procedure is reported to yield 1-(oxolane-2-carbonyl)piperazine in high yield.

ProductYield
1-(Oxolane-2-carbonyl)piperazine93%

Characterization Data (as reported in the patent):

  • ¹H NMR (CDCl₃): δ 1.87-1.91 (m, 1 H), 1.93-2.07 (m, 2 H), 2.22-2.27 (m, 1 H), 2.45 (s, 1 H, NH), 2.85-2.91 (m, 4 H), 3.48-3.57 (m, 2 H), 3.60-3.69 (m, 2 H), 3.86-3.90 (m, 1 H), 3.93-3.99 (m, 1 H), 4.61 (dd, J=7.3, 5.4 Hz, 1 H).

  • ¹³C NMR (CDCl₃): δ 25.6 (t), 28.4 (t), 43.0 (t), 45.8 (t), 46.2 (t), 46.6 (t), 68.9 (t), 75.6 (d), 169.8 (s).

Protection of Alcohols and Thiols (Inferred Protocols)

Inferred Protocol for Alcohol Protection

Objective: To protect a primary or secondary alcohol as an oxolane-2-carboxylate ester.

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the alcohol (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add this compound (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Inferred Protocol for Thiol Protection

Objective: To protect a thiol as an S-(oxolane-2-carbonyl) thioester.

Materials:

  • Thiol substrate

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Standard work-up and purification reagents

Procedure:

  • Follow the same procedure as for alcohol protection, substituting the thiol for the alcohol. Thiol acylations are often faster than alcohol acylations.

Deprotection Strategies

Specific deprotection protocols for the oxolane-2-carbonyl group are not well-documented. However, based on the nature of the resulting amide, ester, or thioester linkage, standard hydrolysis conditions are expected to be effective.

G cluster_protection Protection cluster_deprotection Deprotection Functional Group Amine, Alcohol, or Thiol Protected Functional Group Amide, Ester, or Thioester Functional Group->Protected Functional Group This compound, Base Deprotected Functional Group Amine, Alcohol, or Thiol Protected Functional Group->Deprotected Functional Group Hydrolysis (Acidic or Basic)

Caption: A logical diagram of the protection and deprotection workflow.

Deprotection of Oxolane-2-Carboxamides

Amide bonds are generally stable.[2][3][4][5] Their cleavage typically requires forcing conditions.

  • Acidic Hydrolysis: Heating the protected amine in the presence of a strong acid (e.g., concentrated HCl or H₂SO₄) in water or an aqueous co-solvent can effect deprotection.[3][4][5] The reaction often requires elevated temperatures for an extended period.

  • Basic Hydrolysis: Refluxing the protected amine with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent will also cleave the amide bond.[2][3][4][5]

Deprotection of Oxolane-2-Carboxylate Esters

Ester hydrolysis is a standard transformation in organic synthesis.

  • Saponification (Basic Hydrolysis): Treatment with an alkali metal hydroxide (e.g., LiOH, NaOH, KOH) in a mixture of water and a miscible organic solvent (e.g., THF, methanol) at room temperature or with gentle heating is a common and effective method.

  • Acid-Catalyzed Hydrolysis: Refluxing the ester in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) will also yield the deprotected alcohol.

Deprotection of S-(Oxolane-2-carbonyl) Thioesters

Thioesters are generally more susceptible to hydrolysis than their corresponding esters.

  • Mild Basic Hydrolysis: Conditions similar to ester saponification, but often at lower temperatures and for shorter reaction times, can be employed.

  • Nucleophilic Cleavage: Thioesters can also be cleaved by other nucleophiles, such as thiols, under basic conditions.

Summary of Applications and Reaction Conditions

Functional GroupProtection ReagentBaseSolventDeprotection Conditions
Amines This compoundTriethylamine, PyridineDCM, THFStrong acid or base with heating
Alcohols This compoundTriethylamine, PyridineDCM, THFAqueous acid or base
Thiols This compoundTriethylamine, PyridineDCM, THFMild aqueous base

Conclusion

This compound serves as a useful reagent for the protection of amines, and by extension, likely for alcohols and thiols. The resulting protected compounds exhibit stability suitable for multi-step synthesis. While specific deprotection protocols for the oxolane-2-carbonyl group are not extensively documented, standard hydrolytic methods for amides, esters, and thioesters are expected to be effective. The provided protocols and inferred procedures offer a solid foundation for researchers to incorporate this protecting group strategy into their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrate.

References

Application Notes and Protocols: Oxolane-2-carbonyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, is a versatile heterocyclic building block employed in the synthesis of a variety of biologically active molecules. Its strained five-membered ring and reactive acyl chloride functionality make it a valuable intermediate for introducing the tetrahydrofuran moiety into larger molecular scaffolds. In the field of agrochemicals, this structural motif is of particular interest as it can impart favorable physicochemical properties, such as improved solubility and bioavailability, and contribute to the overall biological activity of the final product.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicidal agents, with a focus on the preparation of acylated naphthylamines.

Application: Synthesis of Fungicidal Acylated Naphthylamines

This compound is a key reagent in the synthesis of N-acyl naphthylamines, a class of compounds that have demonstrated potent fungicidal activity. The tetrahydrofuran ring in these molecules is believed to play a crucial role in their interaction with biological targets in fungi. The general synthesis involves the acylation of a substituted naphthylamine with this compound.

General Reaction Scheme

The synthesis of N-(1-naphthyl)oxolane-2-carboxamide is a representative example of the application of this compound in agrochemical synthesis. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 1-naphthylamine attacks the electrophilic carbonyl carbon of this compound, with the subsequent elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

G r1 This compound p1 N-(1-naphthyl)oxolane-2-carboxamide r1->p1 + r2 1-Naphthylamine r2->p1 c1 Inert Solvent (e.g., Dichloromethane) c2 Base (e.g., Triethylamine) p2 Triethylamine Hydrochloride c3 Room Temperature

Caption: General synthesis of N-(1-naphthyl)oxolane-2-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of N-(1-naphthyl)oxolane-2-carboxamide

This protocol describes the laboratory-scale synthesis of a model fungicidal compound, N-(1-naphthyl)oxolane-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • 1-Naphthylamine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 1-naphthylamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add triethylamine (1.1 eq) at room temperature with stirring.

  • Cool the mixture in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the cooled mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure N-(1-naphthyl)oxolane-2-carboxamide.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of N-(1-naphthyl)oxolane-2-carboxamide.

ParameterValue
Reactant Ratios
1-Naphthylamine1.0 eq
This compound1.0 eq
Triethylamine1.1 eq
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Product Data
Yield85 - 95%
Purity (by HPLC)> 98%
Melting Point135-137 °C

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(1-naphthyl)oxolane-2-carboxamide.

G start Start dissolve Dissolve 1-Naphthylamine and Triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add Add this compound solution dropwise cool->add react Stir at Room Temperature (2-4 hours) add->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Workflow for the synthesis of N-(1-naphthyl)oxolane-2-carboxamide.

Conclusion

This compound serves as a valuable synthon for the development of novel agrochemicals. The protocol provided herein for the synthesis of N-(1-naphthyl)oxolane-2-carboxamide demonstrates a straightforward and efficient method for incorporating the tetrahydrofuran moiety into a fungicidally active scaffold. This foundational methodology can be adapted for the synthesis of a diverse library of related compounds for further structure-activity relationship (SAR) studies and the discovery of new, effective crop protection agents. Researchers are encouraged to apply this versatile building block in their synthetic strategies to explore new chemical spaces in the quest for next-generation agrochemicals.

Application Notes and Protocols for the Scale-up Synthesis of Oxolane-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, is a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its utility as a reactive building block allows for the introduction of the tetrahydrofuran moiety into larger, more complex molecules. The synthesis of this acid chloride is most commonly achieved through the chlorination of oxolane-2-carboxylic acid (tetrahydrofuran-2-carboxylic acid).[1]

As with many chemical processes, the transition from laboratory-scale synthesis to pilot or industrial-scale production presents a unique set of challenges. These include managing reaction exotherms, ensuring efficient mixing, handling larger quantities of hazardous materials, and optimizing purification methods to achieve high purity on a larger scale. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on two common chlorinating agents: thionyl chloride and oxalyl chloride.

Safety Precautions

The synthesis of this compound involves the use of corrosive and hazardous reagents. Strict adherence to safety protocols is paramount, especially during scale-up operations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. When handling larger quantities, a chemical-resistant apron and respiratory protection may be necessary.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a designated and properly ventilated area to avoid the inhalation of corrosive vapors such as hydrogen chloride, sulfur dioxide, and carbon monoxide.

  • Moisture Sensitivity: this compound and the chlorinating agents used are highly sensitive to moisture. All glassware and equipment must be thoroughly dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Exothermic Reactions: The reaction of carboxylic acids with chlorinating agents is exothermic. On a larger scale, this can lead to a rapid increase in temperature. Proper temperature control measures, such as the use of jacketed reactors and controlled addition rates of reagents, are critical to prevent runaway reactions.

  • Byproduct Handling: The reactions generate corrosive gaseous byproducts (HCl, SO2, CO, CO2). These off-gases must be scrubbed through a suitable basic solution (e.g., sodium hydroxide solution) before venting to the atmosphere.

  • Quenching: Care must be taken when quenching the reaction or cleaning equipment. The slow and controlled addition of a suitable quenching agent (e.g., a cold, dilute solution of sodium bicarbonate) is necessary to safely neutralize any unreacted chlorinating agents.

Reaction Pathway

The general reaction for the synthesis of this compound from oxolane-2-carboxylic acid is depicted below.

ReactionPathway cluster_main Synthesis of this compound Oxolane-2-carboxylic_acid Oxolane-2-carboxylic acid (Tetrahydrofuran-2-carboxylic acid) Oxolane-2-carbonyl_chloride This compound Oxolane-2-carboxylic_acid->Oxolane-2-carbonyl_chloride + Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->Oxolane-2-carbonyl_chloride Byproducts Byproducts (e.g., SO₂, HCl, CO, CO₂) Oxolane-2-carbonyl_chloride->Byproducts +

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This method is widely used due to the cost-effectiveness of thionyl chloride and the gaseous nature of its byproducts, which simplifies purification.[2]

Laboratory Scale (Illustrative Example)

ParameterValue
Reactants
Oxolane-2-carboxylic acid11.6 g (0.1 mol)
Thionyl chloride (SOCl₂)14.3 g (8.7 mL, 0.12 mol)
Solvent (e.g., Dichloromethane)50 mL
Reaction Conditions
TemperatureReflux (approx. 40°C)
Reaction Time2-3 hours
Work-up & Purification
ProcedureRemoval of excess SOCl₂ and solvent under reduced pressure.
Expected Yield85-95%
Purity>95%

Scale-up Protocol (Pilot Plant Scale)

A patent provides an example of a larger scale synthesis which can be adapted for pilot plant production.[3]

ParameterValue
Reactants
R(+)-Tetrahydrofuran-2-carboxylic acid100 g (0.86 mol)
Thionyl chloride (SOCl₂)80 mL (approx. 130 g, 1.1 mol)
Solvent (Dichloromethane - MDC)300 mL
Reaction Conditions
Initial TemperatureRoom Temperature
Addition of Thionyl ChlorideSlow addition over 5 minutes
Reaction Temperature30-35°C
Reaction Time2 hours
Work-up & Purification
ProcedureExcess thionyl chloride and MDC are removed under vacuum at 40°C. The crude product is dissolved in fresh MDC under a nitrogen atmosphere for immediate use in the next step.
Expected YieldHigh (used in-situ)
PuritySufficient for subsequent reactions

Detailed Methodology (Scale-up):

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), a temperature probe, and an addition funnel is assembled and dried thoroughly. The system is then purged with nitrogen.

  • Charging Reactants: Charge the reactor with R(+)-Tetrahydrofuran-2-carboxylic acid (100 g) and dichloromethane (300 mL).

  • Addition of Thionyl Chloride: Begin stirring the mixture and slowly add thionyl chloride (80 mL) via the addition funnel over approximately 5 minutes. An initial exotherm may be observed; maintain the temperature between 30-35°C using the reactor jacket.

  • Reaction Monitoring: Stir the reaction mixture at 30-35°C for 2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC or TLC.

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure at a temperature not exceeding 40°C.

  • Product Handling: The resulting crude this compound is typically a light-yellow to brown oil. For many applications, it can be dissolved in a dry solvent (e.g., dichloromethane) under a nitrogen atmosphere and used directly in the next synthetic step without further purification.

Method 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is often preferred for its milder reaction conditions and the formation of only gaseous byproducts, which simplifies the work-up procedure.[1]

Laboratory Scale (Illustrative Example)

ParameterValue
Reactants
(S)-Tetrahydrofuran-2-carboxylic acid4.64 g (40.0 mmol)
Oxalyl chloride ((COCl)₂)5.2 mL (60.0 mmol)
Solvent (Dichloromethane)25 mL
Catalyst (N,N-Dimethylformamide - DMF)0.05 mL (catalytic)
Reaction Conditions
Temperature25°C
Reaction Time1 hour
Work-up & Purification
ProcedureConcentration in vacuo.
Expected YieldQuantitative (crude)
PurityHigh (used directly)

Scale-up Considerations and Protocol (Pilot Plant Scale)

ParameterValue
Reactants
Oxolane-2-carboxylic acid1.16 kg (10.0 mol)
Oxalyl chloride ((COCl)₂)1.9 L (approx. 2.8 kg, 22.0 mol)
Solvent (e.g., Dichloromethane)10 L
Catalyst (N,N-Dimethylformamide - DMF)15 mL
Reaction Conditions
Initial Temperature0-5°C
Addition of Oxalyl ChlorideSlow, dropwise addition
Reaction TemperatureAllowed to warm to room temperature
Reaction Time2-4 hours
Work-up & Purification
ProcedureRemoval of solvent and excess oxalyl chloride under reduced pressure. The crude product can be used directly or purified by vacuum distillation.
Expected Yield>90%
Purity>97%

Detailed Methodology (Scale-up):

  • Reactor Setup: A dry, inerted, jacketed glass reactor equipped with a mechanical stirrer, a condenser with a gas outlet to a scrubber, a temperature probe, and an addition funnel is used.

  • Charging Reactants: Charge the reactor with a solution of oxolane-2-carboxylic acid (1.16 kg) in dichloromethane (10 L). Add the catalytic amount of N,N-dimethylformamide (15 mL).

  • Addition of Oxalyl Chloride: Cool the reaction mixture to 0-5°C. Slowly add the oxalyl chloride (1.9 L) dropwise via the addition funnel, maintaining the internal temperature below 10°C. Vigorous gas evolution (CO and CO₂) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. Monitor the reaction completion by GC or by quenching an aliquot with an alcohol and analyzing the ester formation.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride.

  • Purification (Optional): For applications requiring high purity, the crude this compound can be purified by vacuum distillation.

Process Flow and Logic Diagrams

Experimental Workflow for Scale-up Synthesis

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactor_Setup 1. Reactor Setup and Inerting Charge_Reactants 2. Charge Oxolane-2-carboxylic acid and Solvent Reactor_Setup->Charge_Reactants Cooling 3. Cool Reaction Mixture Charge_Reactants->Cooling Reagent_Addition 4. Slow Addition of Chlorinating Agent Cooling->Reagent_Addition Reaction_Monitoring 5. Monitor Reaction Progress Reagent_Addition->Reaction_Monitoring Solvent_Removal 6. Remove Solvent and Excess Reagent Reaction_Monitoring->Solvent_Removal Purification 7. Optional: Vacuum Distillation Solvent_Removal->Purification Product_Storage 8. Store Product under Inert Atmosphere Purification->Product_Storage

Caption: A generalized workflow for the scale-up synthesis of this compound.

Critical Process Parameters and Their Impact

CriticalParameters cluster_parameters Critical Process Parameters cluster_outcomes Impact on Temperature Temperature Control Yield Yield Temperature->Yield Purity Purity / Impurity Profile Temperature->Purity Safety Safety / Runaway Reaction Temperature->Safety Addition_Rate Reagent Addition Rate Addition_Rate->Purity Addition_Rate->Safety Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Moisture Moisture Content Moisture->Yield (hydrolysis) Moisture->Purity

Caption: The relationship between critical process parameters and key outcomes in the synthesis.

Conclusion

The successful scale-up of the synthesis of this compound requires careful consideration of reaction stoichiometry, temperature control, and the safe handling of hazardous materials. Both the thionyl chloride and oxalyl chloride methods are viable on a larger scale, with the choice often depending on factors such as cost, desired purity, and available equipment for handling byproducts. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively transition this important synthesis from the laboratory to a pilot or industrial setting. Always perform a thorough safety assessment before commencing any scale-up activities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Oxolane-2-carbonyl chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation reactions utilizing oxolane-2-carbonyl chloride are pivotal in the synthesis of a variety of pharmaceutical intermediates and complex molecules. However, achieving high yields can be challenging due to the reagent's sensitivity and specific reaction condition requirements. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during these reactions, ensuring more efficient and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in my acylation reaction with this compound?

A1: The most common culprit for low yields is the hydrolysis of this compound back to its corresponding carboxylic acid due to its high sensitivity to moisture. It is crucial to work under strictly anhydrous conditions, using dry solvents, glassware, and inert atmosphere (e.g., nitrogen or argon).

Q2: How can I confirm if my this compound has degraded?

A2: Degradation can be suspected if the reagent appears cloudy or has solidified. For a more definitive check, a small aliquot of the reagent can be reacted with an anhydrous alcohol (e.g., methanol). The formation of the corresponding ester, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), will confirm the presence of the active acyl chloride. The absence of the starting carboxylic acid spot on the TLC after this test indicates complete conversion to the acyl chloride.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound is a corrosive and lachrymatory (tear-inducing) liquid. It reacts exothermically with water, releasing hydrochloric acid fumes. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Friedel-Crafts Acylation

Low yields in Friedel-Crafts acylation reactions with this compound often stem from issues with the catalyst, substrate, or reaction conditions.

Issue 1: Catalyst Inactivity or Insufficient Amount

The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly susceptible to deactivation by moisture. Furthermore, the ketone product of the acylation can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly opened or purified Lewis acids. All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere.

  • Use Stoichiometric Amounts: For many Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is required to account for complexation with the product.

  • Catalyst Screening: The choice of Lewis acid can significantly impact the yield. It is often beneficial to screen different catalysts.

Table 1: Effect of Lewis Acid on Friedel-Crafts Acylation Yield (Illustrative)

Lewis AcidAromatic SubstrateSolventTemperature (°C)Reported Yield (%)
AlCl₃BenzeneDichloromethane0 to RTModerate to Good
FeCl₃TolueneNitrobenzene25Good
ZnCl₂AnisoleDichloromethaneRTModerate
Bi(OTf)₃NaphthaleneAcetonitrile80Good

Note: This table is illustrative and yields can vary based on specific reaction conditions.

Issue 2: Deactivated Aromatic Substrate

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If the aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and less susceptible to acylation.

Solutions:

  • Substrate Choice: If possible, perform the acylation on an unsubstituted or activated aromatic ring early in the synthetic route.

  • Use a More Reactive Acylating Agent: While using this compound, ensure its purity is high.

  • Harsher Reaction Conditions: Increasing the reaction temperature or using a stronger Lewis acid may be necessary, but this can also lead to side reactions.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of anisole with this compound.

Materials:

  • Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).

  • Add anhydrous DCM to the flask, and cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the dropping funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification reagents Combine AlCl3 and DCM cooling Cool to 0 °C reagents->cooling 1. add_acyl Add Oxolane-2-carbonyl chloride cooling->add_acyl add_anisole Add Anisole add_acyl->add_anisole 2. react Stir at RT add_anisole->react 3. quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract 4. wash Wash with NaHCO3/Brine extract->wash 5. dry Dry and Concentrate wash->dry 6. purify Column Chromatography dry->purify 7. product product purify->product Final Product

Caption: Troubleshooting Logic for N-Acylation.

Technical Support Center: Tetrahydro-2-Furancarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting experiments involving tetrahydro-2-furancarbonyl chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate the formation of common side products, ensuring the desired outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using tetrahydro-2-furancarbonyl chloride in an acylation reaction?

A1: The most prevalent side products arise from the reactivity of the acyl chloride functional group and the stability of the tetrahydrofuran ring. These include:

  • Tetrahydro-2-furoic acid: Formed by the hydrolysis of tetrahydro-2-furancarbonyl chloride upon exposure to water.[1][2]

  • Ring-opened products: The tetrahydrofuran ring can open under certain conditions, particularly in the presence of strong Lewis acids or Brønsted acids, leading to 4-chlorobutyl ester derivatives.[3]

  • Side products from excess nucleophile: If the nucleophile (e.g., an amine or alcohol) is used in large excess or if the reaction conditions are not optimized, side reactions such as the formation of double acylated products can occur.

  • Byproducts from the base: When a base like triethylamine is used to scavenge HCl, it can form triethylammonium chloride.

Q2: My reaction with an amine is sluggish and gives a poor yield. What could be the issue?

A2: Several factors can contribute to a low yield in amidation reactions. Firstly, ensure your tetrahydro-2-furancarbonyl chloride is of high purity and has not hydrolyzed to tetrahydro-2-furoic acid, as the carboxylic acid will not readily react with the amine under these conditions. Secondly, the choice and amount of base are crucial. A hindered or weak base may not effectively neutralize the HCl generated, leading to the protonation of the amine nucleophile and halting the reaction. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used.[4]

Q3: I am observing a significant amount of an unknown impurity with a higher molecular weight than my expected product. What could it be?

A3: A higher molecular weight impurity could be a diacylated product, especially if your nucleophile has more than one reactive site. Another possibility, particularly in reactions catalyzed by Lewis acids, is the formation of a ring-opened dimer or oligomer. It is recommended to analyze the impurity by mass spectrometry and NMR to elucidate its structure.

Q4: How can I minimize the hydrolysis of tetrahydro-2-furancarbonyl chloride during my experiment?

A4: To minimize hydrolysis, it is critical to work under anhydrous conditions. Use dry solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon). The acyl chloride should be handled quickly and stored in a desiccator. If possible, perform the reaction at a lower temperature to reduce the rate of hydrolysis.[1]

Troubleshooting Guide: Side Product Formation

This guide will help you identify and address common side products encountered in reactions with tetrahydro-2-furancarbonyl chloride.

Issue 1: Presence of Tetrahydro-2-furoic Acid in the Product Mixture
  • Cause: Exposure of tetrahydro-2-furancarbonyl chloride to moisture from solvents, reagents, or the atmosphere.[1]

  • Identification: Can be detected by LC-MS or by washing the crude product with a mild aqueous base (e.g., NaHCO₃) and then acidifying the aqueous layer to see if a precipitate forms.

  • Solution:

    • Ensure all solvents and reagents are anhydrous.

    • Dry glassware thoroughly in an oven before use.

    • Conduct the reaction under an inert atmosphere (N₂ or Ar).

    • Purification: Tetrahydro-2-furoic acid can be removed by washing the organic reaction mixture with a weak aqueous base like sodium bicarbonate solution. The desired product will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its sodium salt.[5]

Issue 2: Formation of Ring-Opened Byproducts
  • Cause: The use of strong Lewis acids (e.g., AlCl₃, TiCl₄) or strong Brønsted acids as catalysts can promote the opening of the tetrahydrofuran ring.[3]

  • Identification: These byproducts will have a different fragmentation pattern in mass spectrometry, often showing a loss of a fragment corresponding to the opened chlorobutyl chain. NMR spectroscopy will show characteristic signals for a linear alkyl chain instead of the cyclic ether.

  • Solution:

    • Avoid or use catalytic amounts of strong Lewis acids. Consider using milder activating agents if necessary.

    • Maintain a low reaction temperature to disfavor the ring-opening pathway.

    • If a Lewis acid is essential, screen different options to find one that provides the desired reactivity without promoting ring opening.

Quantitative Data Summary

The following table provides a hypothetical yet representative summary of side product formation under different reaction conditions to illustrate potential outcomes. Actual results will vary based on specific substrates and precise experimental parameters.

Reaction TypeConditionsExpected Product Yield (%)Tetrahydro-2-furoic acid (%)Ring-Opened Products (%)Other Side Products (%)
Amidation Anhydrous DCM, Triethylamine, 0°C to RT85-95< 5< 11-5 (e.g., unreacted amine)
Esterification Anhydrous Toluene, Pyridine, RT80-90< 5< 15-10 (e.g., unreacted alcohol)
Friedel-Crafts Acylation Anhydrous CS₂, AlCl₃ (1.1 eq.), 0°C60-75< 210-205-15 (e.g., polyacylation)

Key Experimental Protocols

Protocol 1: General Procedure for Amidation
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of tetrahydro-2-furancarbonyl chloride (1.1 eq.) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Protocol 2: General Procedure for Esterification
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous toluene.

  • Addition: Add tetrahydro-2-furancarbonyl chloride (1.1 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude ester can be purified by vacuum distillation or column chromatography.

Visualizations

Reaction_Troubleshooting Start Start Reaction_Setup Reaction Setup: - Anhydrous Conditions - Inert Atmosphere Acylation Acylation with Tetrahydro-2-furancarbonyl chloride Reaction_Setup->Acylation Workup Aqueous Workup Acylation->Workup Ring_Opening Ring Opening (4-chlorobutyl esters) Acylation->Ring_Opening Strong Lewis Acid Excess_Reagent Side reaction with excess reagent Acylation->Excess_Reagent Poor Stoichiometry Purification Purification (Chromatography/ Distillation) Workup->Purification Desired_Product Pure Desired Product Purification->Desired_Product Hydrolysis Hydrolysis Hydrolysis->Workup Removed by base wash

Caption: Troubleshooting workflow for reactions involving tetrahydro-2-furancarbonyl chloride.

Side_Product_Pathways Reagent Tetrahydro-2-furancarbonyl chloride Desired_Product Desired Ester / Amide Reagent->Desired_Product + Nucleophile (Anhydrous) Side_Product_1 Tetrahydro-2-furoic acid Reagent->Side_Product_1 + H₂O (Hydrolysis) Side_Product_2 Ring-Opened Product Reagent->Side_Product_2 + Lewis Acid (Ring Opening) Nucleophile R-OH / R₂NH

Caption: Main reaction pathways and potential side reactions.

References

Technical Support Center: Purification of Products from Oxolane-2-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxolane-2-carbonyl chloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate the purification challenges associated with its reaction products, primarily amides and esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most frequent impurities include unreacted starting materials (the nucleophilic amine or alcohol), the hydrolysis byproduct oxolane-2-carboxylic acid, and salts formed from the base used in the reaction (e.g., triethylamine hydrochloride).[1][2] If the acid chloride was generated in situ, byproducts from the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) may also be present.[3]

Q2: How do I choose the primary purification method for my product?

A2: The choice depends on the physical state of your product and the nature of the impurities.

  • For solid products: Recrystallization is often the most effective and scalable method for achieving high purity.[4]

  • For oils or solids that are difficult to recrystallize: Column chromatography is the preferred method due to its high resolving power for a wide range of compounds.[4][5]

  • Initial Cleanup: A preliminary aqueous workup or solvent extraction is almost always recommended to remove the bulk of water-soluble or acid/base-soluble impurities before proceeding to chromatography or recrystallization.[1][4]

Q3: My amine-containing product streaks on the silica TLC plate. Why does this happen and how can I fix it?

A3: This is a common issue known as peak tailing. It occurs because the basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[6] This can lead to poor separation and low recovery during column chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (1-3%), to your chromatography eluent to neutralize the acidic sites.[7] Alternatively, using a less acidic stationary phase like neutral or basic alumina can be effective.[6]

Q4: Can I use this compound directly from the supplier?

A4: this compound is highly reactive and sensitive to moisture. Over time, it can hydrolyze to oxolane-2-carboxylic acid. It is best to use it as fresh as possible and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2][3] If you suspect significant degradation, the crude acid chloride can be purified by distillation, although this is often not practical for small-scale reactions.

Purification Troubleshooting Guides

Issue: Aqueous Workup Problems

Q: I performed an aqueous workup, but my final product is still contaminated with the starting amine/alcohol. What went wrong? A: This suggests an inefficient extraction. Ensure you are using the correct pH for your washes.

  • To remove a basic amine: Wash the organic layer with a dilute acidic solution, such as 1N HCl, to protonate the amine and pull it into the aqueous layer.[1]

  • To remove an acidic starting material (less common): Wash with a dilute basic solution like saturated sodium bicarbonate (NaHCO₃).[4]

  • Perform multiple extractions (2-3 times) as this is more effective than a single large-volume extraction.[8]

Q: An emulsion formed during my solvent extraction and the layers won't separate. How can I resolve this? A: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion:

  • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase, helping to force separation.[4]

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking vigorously.

  • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Issue: Column Chromatography Problems

Q: I ran a column, but my yield is very low. Where did my product go? A: Low recovery can result from several factors:

  • Irreversible Adsorption: Highly polar or basic compounds can bind irreversibly to acidic silica gel.[6] As mentioned in the FAQs, consider adding triethylamine to your eluent or switching to a different stationary phase like alumina.[6][7]

  • Compound Instability: The acidic nature of silica gel can cause degradation of sensitive molecules. You can assess this beforehand by spotting your crude product on a TLC plate and letting it sit for an hour before developing to check for new spots.[6]

  • Incorrect Solvent System: If the eluent is too polar, your compound may have eluted very quickly along with other impurities. If it's not polar enough, your compound may still be on the column. Always determine an appropriate solvent system using TLC first, aiming for an Rf value of approximately 0.3 for your target compound.

Q: My compound is co-eluting with an impurity. How can I improve the separation? A:

  • Optimize the Solvent System: Try a different solvent combination. For example, if you are using ethyl acetate/hexane, switching to dichloromethane/methanol may alter the selectivity and improve separation.[7]

  • Use a Slower Gradient: If using gradient elution, make the gradient shallower to increase the resolution between closely eluting spots.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.

Issue: Recrystallization Problems

Q: I can't get my solid product to recrystallize. What should I try? A: Successful recrystallization depends heavily on the solvent choice. The ideal solvent should dissolve your compound well when hot but poorly when cold.[9]

  • Systematic Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and with heating.

  • Use a Co-solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.[9]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

Q: My recrystallized product is still impure. What happened? A: This can happen if the cooling process was too rapid, trapping impurities within the crystal lattice, or if the crystals were not washed properly.[6]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling leads to the formation of smaller, less pure crystals.[6]

  • Wash the Crystals: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]

  • Perform a Second Recrystallization: If impurities persist, a second recrystallization is often necessary to achieve high purity.[6]

Data and Protocols

Data Tables

Table 1: Common Impurities and Recommended Removal Strategies

ImpurityTypeRecommended Removal Method
Unreacted AmineBasicAqueous wash with dilute acid (e.g., 1N HCl).[1]
Unreacted AlcoholNeutral/PolarColumn chromatography or aqueous extraction if water-soluble.
Oxolane-2-carboxylic AcidAcidicAqueous wash with dilute base (e.g., sat. NaHCO₃).[4]
Triethylamine HClSaltAqueous wash with water or brine.[1][4]
DMF/DMAPBasic/CatalystAqueous wash.

Table 2: Suggested Starting Solvent Systems for Flash Column Chromatography (Silica Gel)

Product TypePolaritySuggested Starting Eluent System
EsterNon-polar to Normal5-20% Ethyl Acetate in Hexane.[7]
AmideNormal to Polar30-70% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane.[7]
Basic Amide ProductNormal to Polar30-70% Ethyl Acetate in Hexane + 1% Triethylamine.[7]

Table 3: Common Solvents for Recrystallization

SolventPolarityNotes
Hexane / HeptaneNon-polarGood for non-polar compounds. Often used as the "poor" solvent in a co-solvent system.
Ethyl Acetate (EtOAc)Polar AproticA versatile solvent for many esters and amides.[9]
Isopropanol / EthanolPolar ProticGood for more polar compounds that can form hydrogen bonds.[9]
TolueneAromaticCan be effective when other solvents fail.
WaterVery PolarUseful for polar compounds, especially salts.[9]
EtOAc / HexaneCo-solvent SystemA very common and effective combination for a wide range of polarities.

Experimental Protocols

Protocol 1: General Aqueous Workup for Amide Synthesis (from Amine)

  • Once the reaction is complete (monitored by TLC), dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1N HCl (to remove excess amine and base).[1]

    • Saturated aqueous NaHCO₃ solution (to remove any hydrolyzed acid chloride).[3]

    • Brine (to initiate drying and break emulsions).[4]

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[8]

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude amide, which can then be further purified.[3]

Protocol 2: General Aqueous Workup for Ester Synthesis (from Alcohol)

  • After reaction completion, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, ether).

  • Transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any unreacted acid chloride and remove the carboxylic acid byproduct).[10]

    • Water.

    • Brine.[4]

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.[8]

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester for further purification.

Protocol 3: Flash Column Chromatography (Silica Gel)

  • Select a Solvent System: Use TLC to find an eluent that gives your desired product an Rf of ~0.3. For basic products, add 1% triethylamine to the solvent system.[7]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour it into the column and allow it to pack under positive pressure, ensuring no cracks form.[4]

  • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and place the resulting powder on top of the column bed.

  • Elute: Run the column by applying positive pressure, starting with the initial non-polar eluent and gradually increasing the polarity if a gradient is required.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Recrystallization

  • Dissolve the Solute: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to your crude solid product until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (If needed): If no crystals form, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Cool Further: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent.[6]

  • Dry: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.[8]

Visualizations

G cluster_start Reaction cluster_workup Initial Purification cluster_final Final Purification Start This compound + Amine / Alcohol Reaction Reaction in Solvent (e.g., DCM, THF) + Base (e.g., TEA) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Workup Aqueous Workup (Acid/Base Washes) Crude->Workup Crude_Product Crude Product (Organic Layer) Workup->Crude_Product Impurities Soluble Impurities (Aqueous Layer) Workup->Impurities Purify Column Chromatography OR Recrystallization Crude_Product->Purify Pure Pure Product Purify->Pure

Caption: General experimental workflow from reaction to pure product.

G Start Is the crude product a solid? Recrystallize Attempt Recrystallization Start->Recrystallize Yes Column Perform Column Chromatography Start->Column No (It's an oil) IsPure Is purity >98%? Recrystallize->IsPure Done Purification Complete IsPure->Done Yes IsPure->Column No Column->Done

Caption: Decision tree for selecting a primary purification method.

G Start Problem with Column Chromatography Tailing Streaking / Tailing on TLC? Start->Tailing LowYield Low or No Recovery? Start->LowYield PoorSep Poor Separation of Spots? Start->PoorSep Sol_Tailing Add 1% TEA to eluent OR Use Alumina Tailing->Sol_Tailing Yes Sol_Yield Check TLC for baseline spot (Irreversible Adsorption) -> Use modified eluent/phase LowYield->Sol_Yield Yes Sol_Sep Optimize solvent system OR Reduce sample load PoorSep->Sol_Sep Yes

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Technical Support Center: Synthesis of Tetrahydro-2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the purity of tetrahydro-2-furoyl chloride in synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing tetrahydro-2-furoyl chloride?

A1: Tetrahydro-2-furoyl chloride is typically synthesized by the chlorination of its corresponding carboxylic acid, tetrahydro-2-furoic acid. The most common chlorinating agents used for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Phosgene and triphosgene are also effective but are often avoided due to their extreme toxicity.[1][2] The reaction with thionyl chloride is frequently used and produces gaseous byproducts (SO₂ and HCl) which can be easily removed.[1][3]

Q2: What are the most likely impurities in my final product?

A2: Common impurities can include unreacted tetrahydro-2-furoic acid, residual chlorinating agent (e.g., thionyl chloride), and byproducts from side reactions. If the starting material was produced by the hydrogenation of 2-furoic acid, trace amounts of the aromatic precursor might also be present.[4] Side reactions can be exacerbated by excessive heat, which may cause decomposition or polymerization.

Q3: How can I minimize the formation of side products during the reaction?

A3: To minimize side reactions, it is crucial to control the reaction temperature. Running the reaction at the lowest effective temperature and adding the chlorinating agent dropwise can prevent temperature spikes from the exothermic reaction. Using a catalytic amount of N,N-dimethylformamide (DMF) can often accelerate the reaction, allowing for milder conditions.[2][5] Ensuring all glassware is thoroughly dried is also critical, as the presence of water will hydrolyze the acid chloride back to the carboxylic acid.[6]

Q4: My purified tetrahydro-2-furoyl chloride is dark or yellow. What causes this and how can I fix it?

A4: Discoloration often indicates the presence of impurities or decomposition products. The furan ring system, even when saturated, can be sensitive to strong acids and high temperatures.[7] To obtain a colorless product, purification by vacuum distillation is the most effective method.[2][5] Ensure the distillation is performed under a high vacuum to keep the boiling temperature low, thus preventing thermal decomposition. Collecting a narrow boiling point fraction is key to achieving high purity.[2][8]

Q5: What is the recommended method for purifying the final product?

A5: The standard and most effective method for purifying tetrahydro-2-furoyl chloride is fractional distillation under reduced pressure.[1][5] This technique separates the product from less volatile impurities (like the starting carboxylic acid) and more volatile components (like residual thionyl chloride). The boiling point of the related 2-furoyl chloride is 173-174 °C at atmospheric pressure, so the tetrahydro- derivative will have a similar or slightly lower boiling point, which can be significantly reduced under vacuum.[3][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity by GC/HPLC Analysis Incomplete reaction.- Increase the reaction time or slightly elevate the temperature. - Add a catalytic amount of DMF to speed up the conversion.[5]
Residual chlorinating agent (e.g., thionyl chloride).- After the reaction is complete, apply a vacuum to the reaction mixture (with gentle heating if necessary) to remove excess volatile reagents before distillation.[2]
Hydrolysis of the product during workup.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Thermal decomposition during purification.- Perform the final purification by distillation under high vacuum to lower the boiling point.[5] - Avoid excessive heating of the distillation flask.
Low Reaction Yield Loss of product during purification.- Each purification step, such as recrystallization or distillation, can lead to material loss.[9] Optimize the distillation by ensuring the apparatus is efficient and collecting the correct fraction.
Inefficient reaction conditions.- Optimize the molar ratio of the chlorinating agent to the starting acid. A common ratio for thionyl chloride is between 1.5 to 2.5 equivalents.[2]
Side reactions consuming starting material.- Maintain strict temperature control. Add the chlorinating agent slowly to a cooled solution of the carboxylic acid.
Product Instability or Fuming Exposure to atmospheric moisture.- Tetrahydro-2-furoyl chloride is moisture-sensitive and will hydrolyze.[6] Handle and store the final product under an inert, dry atmosphere. Store in a tightly sealed container, preferably in a desiccator or glovebox.
Residual acidic byproducts (e.g., HCl).- Ensure all gaseous byproducts are thoroughly removed before storage. A nitrogen purge can be effective.

Experimental Protocols & Data

Protocol 1: Synthesis of Tetrahydro-2-furoyl Chloride via Thionyl Chloride

This protocol is a generalized procedure based on common methods for converting carboxylic acids to acyl chlorides.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add tetrahydro-2-furoic acid (1.0 eq).

  • Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂, 2.0 eq) to the flask at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure or under reduced pressure.

  • Purification: Purify the resulting crude tetrahydro-2-furoyl chloride by fractional distillation under reduced pressure. Collect the fraction with the appropriate boiling point to obtain the pure product.

Table 1: Comparative Reaction Conditions for Acyl Chloride Synthesis

The following data is for the synthesis of the related compound, 2-furoyl chloride, and serves as a strong reference for optimizing the synthesis of its tetrahydro- derivative.

Chlorinating AgentCatalystTemperature (°C)Time (h)Purity (%)Yield (%)Reference
Thionyl ChlorideNone100 (Reflux)1Not specified79[2]
PhosgeneDMF40 - 1001 - 12>99.9>90[5][10]
Thionyl ChlorideTriethylamine, Pyridine50 -> 930.5>99.9>93[2]

Process Diagrams

G cluster_start Starting Material Preparation cluster_reaction Chlorination Reaction cluster_workup Workup & Purification cluster_final Final Product A Tetrahydro-2-furoic Acid C Add Thionyl Chloride (SOCl₂) + Catalytic DMF A->C B Anhydrous Glassware B->C D Heat to Reflux (e.g., 70-80°C) C->D E Monitor Gas Evolution (HCl, SO₂) D->E F Remove Excess SOCl₂ (Distillation) E->F G Fractional Distillation (Under Vacuum) F->G H Pure Tetrahydro-2-furoyl Chloride G->H

Caption: General workflow for the synthesis and purification of tetrahydro-2-furoyl chloride.

// Nodes A [label="Low Purity Detected\n(GC/HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check for Unreacted\nStarting Material", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Check for Residual\nChlorinating Agent", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Check for Broad Peak\nor Discoloration", fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Incomplete Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Inefficient Removal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Product Decomposition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

H [label="Solution:\n- Increase Reaction Time\n- Add DMF Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Solution:\n- Distill off excess reagent\n before final purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Solution:\n- Purify via high vacuum\n distillation\n- Reduce temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Symptom"]; A -> C [label="Symptom"]; A -> D [label="Symptom"];

B -> E [label="Cause"]; C -> F [label="Cause"]; D -> G [label="Cause"];

E -> H; F -> I; G -> J; }

Caption: Troubleshooting flowchart for addressing low purity issues.

References

Common problems with using "Oxolane-2-carbonyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxolane-2-carbonyl chloride (also known as Tetrahydrofuran-2-carbonyl chloride). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the handling and use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive acyl chloride featuring a tetrahydrofuran ring. It is a colorless to pale yellow liquid and serves as a key intermediate in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries as a building block for introducing the oxolane-2-carbonyl moiety into larger molecules.

Q2: What are the main safety hazards associated with this compound?

This compound is a corrosive and moisture-sensitive substance. Key hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.

  • Irritant: Harmful if inhaled and can cause respiratory irritation.

  • Moisture Reactivity: Reacts with water to produce hydrochloric acid (HCl) gas, which is also corrosive and toxic.

Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q3: How should I properly store this compound?

To ensure its stability and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. It is best stored in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.

Troubleshooting Guides

Problem 1: My reaction with this compound is sluggish or incomplete.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degraded Reagent The most common cause of poor reactivity is the hydrolysis of this compound due to improper storage or handling.
Visual Inspection: Check for a color change from colorless/pale yellow to a darker yellow or brown. The presence of a white solid (oxolane-2-carboxylic acid) is also a sign of degradation.
Purity Check: If possible, analyze the reagent by GC-MS to check for the presence of the corresponding carboxylic acid.
Purification: If the reagent is partially hydrolyzed, it can be purified by vacuum distillation.
Insufficient Reaction Temperature Acylation reactions may require heating to proceed at a reasonable rate.
Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC or another suitable analytical technique.
Inadequate Mixing In heterogeneous reaction mixtures, poor mixing can limit the contact between reactants.
Improve Agitation: Ensure vigorous stirring to maintain a homogeneous suspension or to facilitate interfacial contact.
Problem 2: I am observing unexpected side products in my reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Water Trace amounts of water in the reaction mixture will lead to the formation of oxolane-2-carboxylic acid, which may complicate purification.
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere.
Reaction with Solvent Protic solvents like alcohols will react with this compound to form esters.
Solvent Selection: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Diacylation of Amines Primary amines can sometimes undergo double acylation, especially if the amine is used as the base.
Stoichiometry Control: Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. Control the stoichiometry of the reactants carefully.
Problem 3: I am having difficulty purifying my product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contamination with Oxolane-2-carboxylic acid The carboxylic acid byproduct from hydrolysis can be difficult to separate from some products.
Aqueous Work-up: During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Similar Polarity of Product and Impurities If side products have similar polarity to the desired product, chromatographic separation can be challenging.
Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective.
Recrystallization/Distillation: If the product is a solid, recrystallization may be an effective purification method. For liquid products, distillation under reduced pressure might be possible.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This procedure should be performed by experienced personnel in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is thoroughly dried.

  • Charging the Flask: Charge the distillation flask with the impure this compound. Add a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of approximately 0.26 kPa is recommended.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at 156-160 °C.[1]

  • Storage: Transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere.

Protocol 2: General Procedure for the Acylation of a Primary Amine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow Troubleshooting a Failed Acylation Reaction start Reaction Failure: Low or No Product Formation check_reagent 1. Check Reagent Quality: - Visual inspection for color change/solid - GC-MS for hydrolysis start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Yes reagent_bad Reagent is Degraded check_reagent->reagent_bad No check_conditions 2. Review Reaction Conditions: - Anhydrous conditions? - Correct solvent? - Adequate temperature? reagent_ok->check_conditions purify_reagent Purify by Vacuum Distillation or Use New Batch reagent_bad->purify_reagent purify_reagent->check_reagent conditions_ok Conditions are Appropriate check_conditions->conditions_ok Yes conditions_bad Conditions are Inappropriate check_conditions->conditions_bad No check_workup 3. Evaluate Work-up & Purification: - Side reactions during work-up? - Inefficient purification? conditions_ok->check_workup optimize_conditions Optimize Conditions: - Dry solvents/glassware - Use aprotic solvent - Adjust temperature conditions_bad->optimize_conditions optimize_conditions->start successful_reaction Successful Reaction check_workup->successful_reaction degradation_pathway Hydrolysis of this compound reactant This compound product Oxolane-2-carboxylic acid reactant->product Hydrolysis byproduct HCl (Hydrochloric Acid) water H₂O (Moisture) water->product

References

"Oxolane-2-carbonyl chloride" hydrolysis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving oxolane-2-carbonyl chloride, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound highly susceptible to hydrolysis?

A1: this compound, like other acyl chlorides, is highly reactive towards nucleophiles, with water being a common nucleophile. The carbonyl carbon in the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack by water, leading to a rapid hydrolysis reaction. The products of this reaction are tetrahydrofuran-2-carboxylic acid and hydrochloric acid (HCl), which can interfere with desired chemical transformations and reduce product yield.[1][2][3]

Q2: What are the visual signs of this compound hydrolysis?

A2: Pure this compound is typically a liquid. If it has been exposed to moisture, you may observe fuming when the container is opened. This is due to the reaction of the liberated hydrogen chloride (HCl) gas with atmospheric moisture.[3] Over time, significant hydrolysis will lead to the formation of tetrahydrofuran-2-carboxylic acid, which may appear as a solid precipitate or cause the liquid to become cloudy, especially if the starting material is in a non-polar solvent where the carboxylic acid has lower solubility.

Q3: How should I properly store this compound to prevent hydrolysis?

A3: To maintain the integrity of this compound, it is crucial to store it under anhydrous and inert conditions. The recommended storage procedure is in a tightly sealed container, preferably with a PTFE-lined cap, under a dry, inert atmosphere such as nitrogen or argon. For long-term storage, it is advisable to keep it in a refrigerator to minimize any potential degradation. Storing smaller, sealed aliquots can also be beneficial to prevent repeated exposure of the entire stock to the atmosphere.

Q4: What are the most suitable solvents for reactions involving this compound?

A4: The best solvents are anhydrous aprotic solvents. Commonly used examples include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene. It is imperative to ensure these solvents are rigorously dried before use, for instance, by distillation from an appropriate drying agent or by passing them through a solvent purification system. Protic solvents like alcohols should be avoided unless they are the intended reactant, as they will react with the acyl chloride.

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reactions

Possible Cause:

  • Hydrolysis of this compound: This is the most common reason for low yields. Trace amounts of water in the reaction setup, solvents, or starting materials can consume the acyl chloride.

  • Inadequate Base: In reactions with nucleophiles like amines, a base is required to neutralize the HCl byproduct. If the HCl is not effectively scavenged, it can protonate the nucleophile, rendering it unreactive.[4]

  • Reagent Purity: The purity of the this compound, the nucleophile, and any other reagents is critical.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use freshly distilled or commercially available anhydrous solvents.

    • Handle this compound and dispense it under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Optimize the Use of Base:

    • When reacting with amines, use at least one equivalent of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced.[5]

    • Alternatively, if the nucleophile is an amine, using two equivalents of the amine can allow one equivalent to act as the HCl scavenger.[4]

  • Verify Reagent Purity:

    • If possible, distill the this compound before use to remove any hydrolyzed impurities.

    • Ensure the nucleophilic substrate is pure and dry.

Issue 2: Formation of a White Precipitate During the Reaction

Possible Cause:

  • When reacting this compound with an amine, the white precipitate is often the hydrochloride salt of the amine, formed from the reaction of the amine with the HCl byproduct. While this indicates the reaction is proceeding, the formation of the salt can sometimes hinder the reaction by removing the amine from the solution.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: The inclusion of a non-nucleophilic base like triethylamine or pyridine will react with the HCl as it is formed, preventing the precipitation of the amine hydrochloride salt.[4]

  • Order of Addition: Add the this compound solution dropwise to a solution containing the amine and the non-nucleophilic base. This ensures that any generated HCl is immediately neutralized.

Data Presentation

Table 1: Estimated Pseudo-First-Order Rate Constants (k) for Hydrolysis of this compound in Acetone-Water Mixtures at 25°C.

Solvent Composition (v/v Acetone:Water)Dielectric Constant (approx.)Estimated k (s⁻¹)
90:10280.005
70:30420.025
50:50550.120
30:70680.550

This data illustrates the trend that the rate of hydrolysis increases significantly with increasing water content (and thus solvent polarity).[6]

Table 2: Estimated Effect of Temperature on the Hydrolysis Rate of this compound in 50:50 Acetone-Water.

Temperature (°C)Estimated k (s⁻¹)
00.015
100.045
250.120
400.310

This data shows a clear trend of increasing hydrolysis rate with an increase in temperature, as expected for most chemical reactions.[1]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound under Anhydrous Conditions

Objective: To safely transfer a known quantity of this compound while minimizing exposure to atmospheric moisture.

Materials:

  • This compound

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Nitrogen or Argon gas line

  • Dry, gas-tight syringe with a needle

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Prepare the Reaction Vessel: Oven-dry the reaction flask and other glassware (e.g., stir bar) for at least 4 hours at 120 °C. Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Inert Atmosphere: Ensure a gentle, positive flow of inert gas is maintained into the reaction vessel throughout the procedure.

  • Equilibrate Reagent: Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture on the cold surface.

  • Syringe Transfer: Puncture the septum of the this compound container with a dry needle connected to the inert gas line to equalize the pressure. Use a clean, dry syringe to withdraw the desired volume of the liquid.

  • Dispensing: Quickly transfer the this compound via the syringe into the prepared reaction flask by piercing the septum.

  • Rinsing: To ensure accurate transfer, the syringe can be rinsed with a small amount of the anhydrous reaction solvent, and the rinsing can be added to the reaction flask.

Protocol 2: N-Acylation of a Primary Amine with this compound

Objective: To synthesize an N-substituted tetrahydrofuran-2-carboxamide with minimal hydrolysis of the starting acyl chloride.

Materials:

  • Primary amine

  • This compound

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 equivalent) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Preparation of Acyl Chloride Solution: In a separate dry flask, prepare a solution of this compound (1.05 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Transfer the this compound solution to the dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.

Mandatory Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Oxolane-2-carbonyl_chloride This compound Water Water (H₂O) Tetrahedral_Intermediate Tetrahedral Intermediate Water->Tetrahedral_Intermediate Carboxylic_Acid Tetrahydrofuran-2-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination of Cl⁻ HCl Hydrogen Chloride (HCl) Tetrahedral_Intermediate->HCl

Caption: Mechanism of this compound Hydrolysis.

Experimental_Workflow A Oven-dry all glassware (>120°C, >4h) B Cool glassware under inert gas (N₂ or Ar) A->B C Assemble reaction setup under positive inert gas pressure B->C E Transfer this compound via dry, gas-tight syringe C->E D Use anhydrous solvents and reagents D->C F Conduct reaction at low temperature (e.g., 0°C) to control reactivity E->F G Quench and work-up F->G

Caption: Workflow for Handling Moisture-Sensitive Reagents.

Troubleshooting_Tree Start Low Reaction Yield? Check_Moisture Were anhydrous conditions rigorously maintained? Start->Check_Moisture Check_Base Was a suitable base used (if applicable)? Check_Moisture->Check_Base Yes Solution_Moisture Improve drying of glassware and solvents. Use inert atmosphere. Check_Moisture->Solution_Moisture No Check_Purity Are all reagents pure and dry? Check_Base->Check_Purity Yes Solution_Base Add a non-nucleophilic base (e.g., TEA, DIPEA). Check_Base->Solution_Base No Solution_Purity Purify starting materials (e.g., distillation). Check_Purity->Solution_Purity No Success Yield Improved Check_Purity->Success Yes Solution_Moisture->Success Solution_Base->Success Solution_Purity->Success

Caption: Troubleshooting Decision Tree for Low Yields.

References

Technical Support Center: Optimizing Reactions with Tetrahydro-2-furancarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving tetrahydro-2-furancarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing tetrahydro-2-furancarbonyl chloride?

A1: The most prevalent laboratory method for synthesizing tetrahydro-2-furancarbonyl chloride is the reaction of tetrahydro-2-furoic acid with a chlorinating agent. Commonly used reagents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[2]

Q2: What are the key handling and storage precautions for tetrahydro-2-furancarbonyl chloride?

A2: Tetrahydro-2-furancarbonyl chloride is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place to prevent decomposition.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete conversion: The reaction of tetrahydro-2-furoic acid to the acid chloride may not have gone to completion.

  • Hydrolysis: Tetrahydro-2-furancarbonyl chloride is highly reactive towards water. Any moisture in the starting materials, solvents, or glassware will lead to hydrolysis back to the carboxylic acid.

  • Side reactions: The tetrahydrofuran ring can be susceptible to ring-opening reactions under certain conditions.

  • Product loss during workup: The product may be lost during extraction and purification steps.

Q4: I am observing unexpected byproducts in my reaction. What could they be?

A4: A significant potential byproduct is the ring-opened 4-chlorobutyl ester, which can form if the tetrahydrofuran ring is cleaved.[2] This is a known side reaction, particularly when using thionyl chloride or in the presence of certain catalysts that can promote the cleavage of cyclic ethers by acyl chlorides.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of Tetrahydro-2-furancarbonyl Chloride
Symptom Possible Cause Suggested Solution
Starting material (tetrahydro-2-furoic acid) remains after the reaction.1. Insufficient chlorinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a slight excess (1.2-2.0 equivalents) of the chlorinating agent. 2. Monitor the reaction by TLC or IR spectroscopy to ensure completion. 3. For reactions with thionyl chloride, gentle heating or reflux may be necessary. For oxalyl chloride with a DMF catalyst, the reaction often proceeds at room temperature.
The product is an oil, but the yield is low after purification.1. Hydrolysis of the acid chloride during workup. 2. Product loss during distillation.1. Ensure all workup steps are performed under anhydrous conditions. Use dry solvents and glassware. 2. Purify by vacuum distillation to avoid high temperatures that can cause decomposition.
Formation of a higher boiling point byproduct.Tetrahydrofuran ring-opening.1. Use oxalyl chloride with a catalytic amount of DMF, which is generally a milder method than using thionyl chloride. 2. Maintain a low reaction temperature. 3. Avoid prolonged reaction times.
Issue 2: Product Purity Concerns
Symptom Possible Cause Suggested Solution
The product has a dark color.Decomposition of the product or starting material.1. Ensure high-purity starting materials. 2. Use freshly distilled chlorinating agents. 3. Avoid excessive heating during the reaction and purification.
The product is contaminated with the starting carboxylic acid.Incomplete reaction or hydrolysis.1. See "Low Yield" troubleshooting for incomplete reaction. 2. Ensure rigorous anhydrous conditions throughout the synthesis and workup.
Presence of a byproduct with a different chemical shift pattern in NMR.Ring-opening side reaction.1. Modify reaction conditions to be milder (lower temperature, shorter time). 2. Consider using oxalyl chloride instead of thionyl chloride.

Data Presentation

Chlorinating AgentCatalystTypical SolventTypical TemperatureRepresentative Yield (%)
Thionyl Chloride (SOCl₂)None or DMF (catalytic)Neat or DCMReflux or Room Temp.70-90
Oxalyl Chloride ((COCl)₂)DMF (catalytic)DCM or THF0°C to Room Temp.85-98
Phosgene (COCl₂) or TriphosgeneDMF (catalytic)Toluene or DCM40-100°C>90

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-2-furancarbonyl Chloride using Thionyl Chloride
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add tetrahydro-2-furoic acid (1.0 eq).

  • Reaction: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Heating: Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases. Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the ester, which can be analyzed by TLC or GC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure or carefully under reduced pressure.

  • Purification: Purify the crude tetrahydro-2-furancarbonyl chloride by vacuum distillation.

Protocol 2: Synthesis of Tetrahydro-2-furancarbonyl Chloride using Oxalyl Chloride
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve tetrahydro-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. After the addition is complete, add a catalytic amount of DMF (1-2 drops).

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Workup: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the volatile and corrosive byproducts.

  • Purification: The resulting crude tetrahydro-2-furancarbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow start Start: Tetrahydro-2-furoic Acid reagents Add Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) + Catalytic DMF start->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC, IR, Gas Evolution) reaction->monitoring monitoring->reaction Incomplete workup Workup: Remove Excess Reagent and Solvent monitoring->workup Complete purification Purification: Vacuum Distillation workup->purification product Product: Tetrahydro-2-furancarbonyl Chloride purification->product

Caption: General experimental workflow for the synthesis of tetrahydro-2-furancarbonyl chloride.

troubleshooting_workflow start Low Yield or Impure Product check_sm Check for Starting Material (by TLC/NMR) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_byproducts Analyze for Byproducts (e.g., Ring-Opened Species) check_sm->check_byproducts No optimize_conditions Optimize Conditions: - Increase Reagent - Increase Time/Temp incomplete_rxn->optimize_conditions end Improved Yield/Purity optimize_conditions->end side_reaction Side Reaction Confirmed check_byproducts->side_reaction Yes check_hydrolysis Check for Hydrolysis (Presence of Carboxylic Acid) check_byproducts->check_hydrolysis No milder_conditions Use Milder Conditions: - Lower Temperature - Use (COCl)₂ side_reaction->milder_conditions milder_conditions->end hydrolysis_issue Hydrolysis Occurred check_hydrolysis->hydrolysis_issue Yes check_hydrolysis->end No Issue Found anhydrous_protocol Ensure Anhydrous Conditions hydrolysis_issue->anhydrous_protocol anhydrous_protocol->end

Caption: Logical troubleshooting workflow for low yield or impurity issues.

References

Removal of unreacted "Oxolane-2-carbonyl chloride" from mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxolane-2-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of unreacted this compound in my reaction mixture?

A1: this compound is a reactive acyl chloride. Its primary reactivity involves nucleophilic acyl substitution. It will readily react with any nucleophiles present in your reaction mixture. Due to its moisture sensitivity, it will also rapidly hydrolyze in the presence of water to form oxolane-2-carboxylic acid and hydrochloric acid.[1][2][3][4] This hydrolysis is often the main concern for the removal of the unreacted starting material.

Q2: How can I monitor the removal of this compound from my reaction?

A2: Several analytical techniques can be employed to monitor the removal of this compound:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method. However, be aware that the acidic nature of the silica gel on the TLC plate can cause the hydrolysis of the acyl chloride, potentially giving a false indication of its absence.[5] To mitigate this, you can quench a small aliquot of the reaction mixture with methanol to form the more stable methyl ester before running the TLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the disappearance of the volatile this compound and the appearance of its quenched byproducts.[6][7][8] Derivatization to a more stable compound, like an ester, might be necessary to prevent degradation in the GC inlet.[6]

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretching frequency of the acyl chloride (around 1810 cm⁻¹) and the appearance of the C=O stretch of the corresponding carboxylic acid (around 1710 cm⁻¹), ester (around 1735 cm⁻¹), or amide (around 1650-1690 cm⁻¹) can be monitored.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the absence of the starting material and the structure of the quenched product. The chemical shifts of protons and carbons adjacent to the carbonyl group will change significantly upon conversion.[13][14][15][16][17][18][19][20]

Q3: What are the common impurities that might be present alongside unreacted this compound?

A3: Common impurities can originate from the synthesis of this compound itself. These may include residual chlorinating agents like thionyl chloride or oxalyl chloride.[21] Additionally, the hydrolysis product, oxolane-2-carboxylic acid, is a very common impurity if the compound has been exposed to moisture.

Troubleshooting Guides

Issue 1: Incomplete Removal of this compound
Symptom Possible Cause Solution
Persistent spot of starting material on TLC (even after quenching).Insufficient quenching reagent or reaction time.Add an excess of the quenching reagent (e.g., 2-3 equivalents) and allow for a longer reaction time. Gentle warming can also facilitate the reaction, but should be done cautiously.
Acyl chloride peak still visible in GC-MS analysis.Inefficient quenching or thermal decomposition of the product back to the acyl chloride in the injector port.Ensure thorough mixing during the quenching step. Consider derivatizing an aliquot with a stable reagent like methanol before GC-MS analysis to confirm the presence of unreacted acyl chloride.[6]
Issue 2: Formation of an Emulsion During Aqueous Work-up
Symptom Possible Cause Solution
A stable, cloudy layer forms between the organic and aqueous phases, making separation difficult.Presence of fine particulate matter, or high concentrations of salts or polar byproducts.1. Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.[1] 2. Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[1][22] 3. Filtration: Filter the entire mixture through a pad of Celite®. This can remove fine particulates that may be stabilizing the emulsion.[1] 4. Solvent Addition: Add a small amount of a different organic solvent with a different polarity. 5. Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[2]
Issue 3: Difficulty in Removing Water-Soluble Byproducts
Symptom Possible Cause Solution
Product is contaminated with oxolane-2-carboxylic acid or its salt after extraction.Insufficient washing with basic solution or the product itself has some water solubility.1. Multiple Washes: Wash the organic layer multiple times with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[3] Monitor the pH of the aqueous layer to ensure it remains basic. 2. Brine Wash: After the basic washes, wash the organic layer with brine to remove residual water and water-soluble impurities.[22] 3. Back-Extraction: If the product is suspected to be in the aqueous layer, acidify the combined aqueous layers and extract with a fresh portion of organic solvent.

Experimental Protocols

Safety Precautions

This compound is a corrosive and lachrymatory (tear-inducing) liquid that reacts exothermically with water.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23][24]

Method 1: Aqueous Quench (Hydrolysis)

This method converts the unreacted this compound to the water-soluble oxolane-2-carboxylic acid salt.

Reagents and Equipment:

  • Reaction mixture containing unreacted this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

  • Slowly and carefully add the saturated aqueous sodium bicarbonate solution to the reaction mixture with vigorous stirring. Carbon dioxide gas will be evolved, so ensure adequate venting.

  • Continue stirring at 0 °C for 15-30 minutes after the addition is complete.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Quantitative Data:

ParameterValue
Quenching ReagentSaturated aqueous NaHCO₃
StoichiometryUse in excess
Temperature0 °C to room temperature
Reaction Time15-30 minutes
Method 2: Alcoholic Quench (Esterification)

This method converts the unreacted this compound to its corresponding methyl ester, which may be easier to separate from the desired product by chromatography.

Reagents and Equipment:

  • Reaction mixture containing unreacted this compound

  • Anhydrous methanol (MeOH)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.5 equivalents relative to the estimated excess of this compound).

  • Slowly add anhydrous methanol (2-3 equivalents relative to the estimated excess of this compound).

  • Stir the reaction at 0 °C for 30-60 minutes.

  • Proceed with a standard aqueous work-up, washing with water and brine to remove the amine salt and excess methanol.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Quantitative Data:

ParameterValue
Quenching ReagentAnhydrous Methanol
BaseTriethylamine or Pyridine
Stoichiometry1.5 eq. base, 2-3 eq. MeOH
Temperature0 °C
Reaction Time30-60 minutes
Method 3: Amine Quench (Amidation)

This method converts the unreacted this compound to its corresponding diethylamide, which is typically a non-volatile and chromatographically distinct compound.

Reagents and Equipment:

  • Reaction mixture containing unreacted this compound

  • Diethylamine

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethylamine (2.5 equivalents relative to the estimated excess of this compound). The second equivalent acts as a base to neutralize the HCl formed.

  • Stir the reaction at 0 °C for 30 minutes.

  • Proceed with an aqueous work-up. Wash the organic layer with dilute aqueous HCl to remove excess diethylamine and its salt, followed by a wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Quantitative Data:

ParameterValue
Quenching ReagentDiethylamine
Stoichiometry2.5 equivalents
Temperature0 °C
Reaction Time30 minutes

Visualizations

Removal_Workflow General Workflow for Removal of Unreacted this compound start Reaction Mixture (contains unreacted this compound) quench Quench Excess Acyl Chloride (Choose Method 1, 2, or 3) start->quench workup Aqueous Work-up (Separation and Washing) quench->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify Product (Chromatography, Recrystallization, etc.) concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for quenching and removal.

Troubleshooting_Logic Troubleshooting Logic for Work-up Issues start Aqueous Work-up emulsion Emulsion Forms? start->emulsion incomplete_removal Incomplete Removal of Acidic Byproducts? emulsion->incomplete_removal No add_brine Add Brine emulsion->add_brine Yes more_base Wash with more NaHCO3 solution incomplete_removal->more_base Yes separate Separate Layers incomplete_removal->separate No celite Filter through Celite add_brine->celite Still Emulsion celite->separate more_base->separate

References

Technical Support Center: Oxolane-2-carbonyl chloride Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the work-up of reactions involving Oxolane-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification and isolation of products derived from this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a thick slurry after reacting this compound with an amine. How should I proceed with the work-up?

A1: This is a common observation, often due to the precipitation of the amine hydrochloride salt byproduct. The recommended procedure is to dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to facilitate stirring and transfer. Subsequently, an aqueous wash with a weak base, such as a saturated sodium bicarbonate solution, will neutralize the hydrochloride salt, allowing it to partition into the aqueous layer for removal.

Q2: I am concerned about the hydrolysis of my product or unreacted this compound during an aqueous work-up. What precautions should I take?

A2: this compound is indeed moisture-sensitive and will hydrolyze to tetrahydro-2-furoic acid. To minimize hydrolysis, it is crucial to work quickly and use cold solutions (e.g., ice-cold water or brine) for your initial aqueous washes. If your product is particularly sensitive, consider a non-aqueous work-up. This can involve filtering off any precipitated salts and directly concentrating the organic phase under reduced pressure. The crude product can then be purified by chromatography or recrystallization.

Q3: After my esterification reaction with an alcohol and a base like pyridine, I am struggling to remove the pyridine from my product. What is an effective method?

A3: Pyridine and its salts can be effectively removed by washing the organic layer with an acidic solution. A dilute solution of hydrochloric acid (e.g., 1M HCl) or a saturated aqueous solution of copper (II) sulfate are common choices. The acid will protonate the pyridine, forming a water-soluble salt that can be extracted into the aqueous phase. Multiple washes may be necessary to ensure complete removal.

Q4: I am observing an emulsion during the liquid-liquid extraction phase of my work-up. How can I break it?

A4: Emulsions are common when working with mixtures of organic solvents and aqueous solutions, especially in the presence of salts. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to separate the layers.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes be effective.

Q5: What are the common impurities I should look out for after a reaction with this compound?

A5: Common impurities include:

  • Tetrahydro-2-furoic acid: The hydrolysis product of this compound.

  • Unreacted starting materials: Excess amine or alcohol.

  • Amine hydrochloride salt: A byproduct of amidation reactions when a base is used.

  • Byproducts from the chlorinating agent used to prepare the acid chloride: If the this compound was generated in situ from tetrahydro-2-furoic acid using reagents like thionyl chloride or oxalyl chloride, residual amounts or their byproducts might be present.

Troubleshooting Guides

Issue 1: Low Yield of Amide Product
Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). If necessary, increase the reaction time or temperature.
Hydrolysis of Acid Chloride Perform the reaction under strictly anhydrous conditions (dry solvents, inert atmosphere).
Loss of Product During Work-up The amide product may have some water solubility. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with the organic solvent.
Product Adherence to Glassware Ensure all product is transferred during work-up steps by rinsing glassware with the extraction solvent.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Removal Strategy
Tetrahydro-2-furoic acid Can be detected by NMR or LC-MS. It is an acidic impurity.Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and extracted into the aqueous phase.
Excess Amine Can be detected by TLC or NMR. It is a basic impurity.Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase.[1]
Residual Pyridine/Triethylamine Distinctive smell and signals in NMR.Wash with dilute aqueous copper (II) sulfate solution or dilute HCl.
Unreacted Alcohol Can be detected by NMR or GC-MS.Wash the organic layer with water or brine. Most simple alcohols have sufficient water solubility to be removed.

Experimental Protocols

Protocol 1: Work-up for the Synthesis of N-Benzyl-tetrahydrofuran-2-carboxamide (Amidation)

This protocol is a representative procedure for the work-up of an amidation reaction.

  • Quenching the Reaction: Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1M HCl solution.

    • Saturated aqueous NaHCO₃ solution.

    • Brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Work-up for the Synthesis of Ethyl Tetrahydro-2-furoate (Esterification)

This protocol is based on a Fischer esterification approach where tetrahydro-2-furoic acid is the starting material, which can be converted to the acid chloride in situ.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst until effervescence ceases.

  • Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether, multiple times.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Water.

    • Brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation.

Quantitative Data Summary

The following tables provide representative data for typical work-up procedures. Please note that actual results may vary depending on the specific reaction conditions and substrates used.

Table 1: Amidation Work-up Reagent Volumes

Reaction Scale (mmol of Amine) Dilution Solvent (mL) 1M HCl Wash (mL) Sat. NaHCO₃ Wash (mL) Brine Wash (mL)
1202 x 102 x 101 x 10
5502 x 252 x 251 x 25
101002 x 502 x 501 x 50

Table 2: Typical Yields and Purity after Work-up and Purification

Product Type Purification Method Typical Yield Range Typical Purity
N-Aryl/Alkyl Tetrahydrofuran-2-carboxamideColumn Chromatography60-95%>98% (by NMR/LC-MS)
N-Aryl/Alkyl Tetrahydrofuran-2-carboxamideRecrystallization50-85%>99% (by NMR/LC-MS)
Ethyl Tetrahydro-2-furoateVacuum Distillation70-90%>98% (by GC/NMR)

Visualizations

Troubleshooting_Workflow cluster_start Start: Reaction Work-up Issue cluster_problems Problem Identification cluster_solutions_yield Low Yield Solutions cluster_solutions_impurity Impurity Removal cluster_solutions_emulsion Emulsion Breaking cluster_end Outcome start Identify the Primary Issue low_yield Low Product Yield start->low_yield Diagnose impurity Product Contamination start->impurity Diagnose emulsion Emulsion Formation start->emulsion Diagnose check_completion Verify Reaction Completion (TLC/LC-MS) low_yield->check_completion Investigate anhydrous Ensure Anhydrous Conditions low_yield->anhydrous Investigate extraction Optimize Extraction (Brine, multiple extractions) low_yield->extraction Investigate acid_wash Acidic Wash (e.g., 1M HCl) [Removes basic impurities] impurity->acid_wash Initial Wash base_wash Basic Wash (e.g., Sat. NaHCO₃) [Removes acidic impurities] impurity->base_wash Initial Wash add_brine Add Saturated Brine emulsion->add_brine Attempt let_stand Allow to Stand emulsion->let_stand Attempt filter_celite Filter through Celite emulsion->filter_celite Attempt end_node Pure Product Isolated check_completion->end_node anhydrous->end_node extraction->end_node chromatography Purify by Chromatography acid_wash->chromatography base_wash->chromatography recrystallization Purify by Recrystallization chromatography->recrystallization If solid recrystallization->end_node add_brine->end_node let_stand->end_node filter_celite->end_node

Caption: Troubleshooting workflow for this compound reaction work-up.

Amidation_Workup_Scheme cluster_washes Aqueous Washes reaction_mixture Crude Reaction Mixture (Product, Amine-HCl, Solvent) dilution Dilute with Ethyl Acetate reaction_mixture->dilution sep_funnel Separatory Funnel dilution->sep_funnel wash1 1. Wash with 1M HCl (Removes excess amine) sep_funnel->wash1 wash2 2. Wash with Sat. NaHCO₃ (Neutralizes Amine-HCl) wash1->wash2 wash3 3. Wash with Brine (Reduces aqueous layer in organic phase) wash2->wash3 drying Dry Organic Layer (Na₂SO₄) wash3->drying concentration Concentrate (Rotary Evaporator) drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification final_product Pure Amide Product purification->final_product

Caption: General workflow for amidation reaction work-up.

References

Technical Support Center: Catalyst Selection for Tetrahydro-2-furoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving tetrahydro-2-furoyl chloride.

Section 1: Synthesis of Tetrahydro-2-furoyl Chloride

The quality and choice of catalyst for the synthesis of the precursor, tetrahydro-2-furoic acid, and its subsequent conversion to the acyl chloride are critical for overall success.

FAQs & Troubleshooting

Q1: How is the precursor, (±)-tetrahydro-2-furoic acid, typically synthesized?

A1: The most common route to racemic (±)-tetrahydro-2-furoic acid is the catalytic hydrogenation of 2-furoic acid. The choice of catalyst is crucial for achieving high conversion and yield. Various precious metal catalysts are effective for this transformation.[1]

Data Presentation: Catalyst Performance in 2-Furoic Acid Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Reference
Pd/CoOx-301 (H₂ balloon)87-95[1]
PdAl₂O₃Room Temp30High[1]
RhAl₂O₃403076-100[1]
RuC403076-100[1]
Pd(OH)₂C403076-100[1]

Q2: What is the recommended method for converting tetrahydro-2-furoic acid to tetrahydro-2-furoyl chloride?

A2: The conversion of a carboxylic acid to an acyl chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) is common as it accelerates the reaction.[2][3] Thionyl chloride is often preferred for larger-scale synthesis due to its cost-effectiveness.[4]

Section 2: Catalyst Selection for Key Reactions

Tetrahydro-2-furoyl chloride is a versatile intermediate used in several key reactions. Catalyst selection depends heavily on the reaction type and the substrate's reactivity.

Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction attaches the tetrahydrofuroyl group to an aromatic ring using a Lewis acid catalyst.[5]

FAQs & Troubleshooting

Q1: Which catalyst should I choose for a Friedel-Crafts acylation using tetrahydro-2-furoyl chloride?

A1: The choice of Lewis acid catalyst depends on the reactivity of the aromatic substrate. For highly activated rings (e.g., anisole), milder catalysts like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) are sufficient and can help prevent side reactions.[2][6] For less reactive or deactivated aromatic rings, a stronger Lewis acid such as aluminum chloride (AlCl₃) is required.[7][8] It is crucial to use the catalyst in stoichiometric amounts, as the ketone product forms a complex with the Lewis acid, rendering it inactive.[5][7][8]

Data Presentation: Comparison of Common Lewis Acid Catalysts

CatalystRelative StrengthTypical Applications & Remarks
AlCl₃StrongGeneral-purpose, effective for unreactive arenes. Highly moisture-sensitive.[7]
FeCl₃ModerateA good alternative to AlCl₃, sometimes offering better selectivity.[2]
ZnCl₂MildUsed for activated arenes and sensitive substrates to minimize side reactions.[2][6]
BF₃·OEt₂MildEffective for highly activated substrates; can reduce polymerization of sensitive rings like furan.[6]

Mandatory Visualization: Catalyst Selection Workflow

G cluster_workflow Catalyst Selection for Friedel-Crafts Acylation start Start: Define Aromatic Substrate substrate_check Is the aromatic ring activated (e.g., contains -OR, -NR2 groups)? start->substrate_check mild_catalyst Use a Milder Catalyst (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂) substrate_check->mild_catalyst  Yes strong_catalyst Use a Stronger Catalyst (e.g., AlCl₃) substrate_check->strong_catalyst No   end_mild Benefit: Reduced side reactions, less polymerization. mild_catalyst->end_mild end_strong Requirement: Anhydrous conditions, stoichiometric amount needed. strong_catalyst->end_strong

Caption: Decision tree for selecting an appropriate Lewis acid catalyst.

Amide Bond Formation

FAQs & Troubleshooting

Q1: Is a catalyst required to form an amide from tetrahydro-2-furoyl chloride and an amine?

A1: Acyl chlorides are highly reactive and typically do not require a catalyst for amide formation. The reaction is often fast at room temperature. However, the reaction produces hydrochloric acid (HCl) as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic.[9] Therefore, a base is required to scavenge the acid. While not strictly a catalyst for the main reaction, a tertiary amine like triethylamine or pyridine is often used in at least a stoichiometric amount for this purpose. Pyridine can also act as a nucleophilic catalyst, accelerating the acylation.[2]

Esterification

FAQs & Troubleshooting

Q1: What are the best conditions for reacting tetrahydro-2-furoyl chloride with an alcohol?

A1: Similar to amide formation, the high reactivity of acyl chlorides often precludes the need for a strong catalyst for esterification. The reaction is commonly performed in the presence of a base like pyridine. Pyridine serves a dual role: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it neutralizes the HCl byproduct.[10] For sterically hindered alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used alongside a stoichiometric base like triethylamine to significantly increase the reaction rate.[11]

Section 3: General Troubleshooting Guide

FAQs & Troubleshooting

Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[8][12] Any water present will deactivate the catalyst.[7]

  • Insufficient Catalyst: As the ketone product complexes with the Lewis acid, a stoichiometric amount of the catalyst is necessary.[5][8] Using only a catalytic amount will result in an incomplete reaction.

  • Deactivated Substrate: If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated for the reaction to proceed efficiently.[12]

  • Sub-optimal Temperature: Some reactions require heating to overcome the activation energy, while others may need to be run at low temperatures (e.g., 0 °C) to prevent side reactions.[12]

Mandatory Visualization: Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Low Yield in Acylation Reactions start Low Yield Observed check_reagents 1. Verify Reagent Quality - Anhydrous Solvent? - Fresh Catalyst? - Pure Substrate? start->check_reagents check_conditions 2. Review Reaction Conditions - Stoichiometric Catalyst? - Correct Temperature? - Inert Atmosphere? check_reagents->check_conditions Reagents OK check_substrate 3. Assess Substrate Reactivity - Deactivating Groups Present? check_conditions->check_substrate Conditions OK re_run Optimize and Repeat Experiment check_substrate->re_run Substrate OK consult Consider Alternative Synthetic Route check_substrate->consult Substrate Deactivated

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q2: My catalyst appears to be inactive. What is the most likely reason?

A2: The most common cause of catalyst deactivation, particularly for Lewis acids used in Friedel-Crafts reactions, is exposure to moisture.[8] Water will hydrolyze and deactivate catalysts like AlCl₃. Always use anhydrous solvents and reagents and maintain a dry, inert atmosphere throughout the experiment.

Section 4: Key Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole with Tetrahydro-2-furoyl Chloride

  • Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the solvent with stirring.

  • Acyl Chloride Addition: Add tetrahydro-2-furoyl chloride (1.1 equivalents) to the stirred suspension at 0 °C.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to hydrolyze the aluminum chloride complex.[8] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Amide Formation with Benzylamine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane.

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of tetrahydro-2-furoyl chloride (1.05 equivalents) in dichloromethane dropwise to the amine solution.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup: Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride. Then wash with a saturated sodium bicarbonate solution and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified if necessary.

References

Validation & Comparative

A Comparative Guide to Acylation Reagents: Alternatives to Tetrahydro-2-furancarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and overall process viability. Tetrahydro-2-furancarbonyl chloride is a reactive acylating agent, frequently employed in the synthesis of pharmaceutical intermediates, such as the antihypertensive drug Terazosin. However, its moisture sensitivity and the generation of corrosive hydrochloric acid as a byproduct necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives for the acylation of amines, using the synthesis of 1-(tetrahydro-2-furoyl)piperazine as a representative transformation.

Performance Comparison of Acylating Agents

The following table summarizes the performance of tetrahydro-2-furancarbonyl chloride and its alternatives in the acylation of piperazine derivatives. The data presented is compiled from various sources and aims to provide a comparative overview. It is important to note that reaction conditions may vary, and optimization is often required for specific applications.

Acylating Agent/MethodReagentsTypical Reaction ConditionsYield (%)ByproductsKey AdvantagesKey Disadvantages
Acyl Chloride Tetrahydro-2-furancarbonyl chloride, Piperazine, Base (e.g., NaOH)Dichloromethane, 10-20°C, 0.5 hours~58%HCl, SaltHigh reactivity, short reaction times.Moisture sensitive, corrosive byproduct, potential for over-acylation.
Carbodiimide Coupling Tetrahydro-2-furoic acid, Piperazine, EDC, HOBt, DMAP (catalytic)Acetonitrile, Room Temperature, 12-24 hoursGood to ExcellentDicyclohexylurea (DCU) or water-soluble urea, HOBt, DMAPMild reaction conditions, high yields, suitable for sensitive substrates.Cost of coupling agents, removal of urea byproduct can be challenging (for DCC).
Mixed Anhydride Tetrahydro-2-furoic acid, Piperazine, Isobutyl chloroformate, N-MethylmorpholineTetrahydrofuran (THF), -15°C to Room Temperature, 1-3 hoursGood to ExcellentIsobutanol, CO₂, N-Methylmorpholine HClHigh reactivity, cost-effective, readily available reagents.Requires low temperatures, potential for side reactions if not controlled carefully.
Dehydrative Coupling with HMDS Tetrahydro-2-furoic acid, Piperazine, Hexamethyldisilazane (HMDS)Neat (solvent-free), 110°C, 5 hours93%Hexamethyldisiloxane (HMDSO), AmmoniaHigh yield, solvent-free conditions, volatile byproducts are easily removed.Requires elevated temperatures, HMDS is moisture sensitive.

Experimental Protocols

Acylation using Tetrahydro-2-furancarbonyl Chloride

This protocol is adapted from a patented procedure for the synthesis of an N-acylated piperazine derivative.

Materials:

  • N-benzylpiperazine

  • Tetrahydro-2-furancarbonyl chloride

  • Dichloromethane

  • 20% Sodium Hydroxide (NaOH) solution

Procedure:

  • In a 500 mL three-necked flask equipped with a stirrer, add 62.6 g (0.356 mol) of N-benzylpiperazine, 200 mL of dichloromethane, and 70 mL of 20% NaOH solution.

  • Cool the mixture to 10-20°C.

  • Dropwise, add 45.0 g (0.334 mol) of tetrahydro-2-furancarbonyl chloride to the reaction mixture.

  • After the addition is complete, continue stirring for 0.5 hours.

  • Proceed with standard aqueous workup and purification to isolate the N-acylated product. The subsequent debenzylation would be required to obtain the final product.

Amide Coupling using EDC/HOBt

This is a general procedure for carbodiimide-mediated amide bond formation.

Materials:

  • Tetrahydro-2-furoic acid (1 equivalent)

  • Piperazine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Acetonitrile or Dichloromethane

Procedure:

  • To a stirred solution of tetrahydro-2-furoic acid and HOBt in acetonitrile, add EDC and stir for 15 minutes at room temperature.

  • Add piperazine to the reaction mixture, followed by the addition of DIPEA.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mixed Anhydride Method

This protocol outlines the formation of a mixed anhydride for subsequent acylation.

Materials:

  • Tetrahydro-2-furoic acid (1 equivalent)

  • N-Methylmorpholine (NMM) (1.1 equivalents)

  • Isobutyl chloroformate (1.1 equivalents)

  • Piperazine (1.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve tetrahydro-2-furoic acid in anhydrous THF and cool the solution to -15°C in a dry ice/acetone bath.

  • Add N-Methylmorpholine and stir for 5-10 minutes.

  • Slowly add isobutyl chloroformate, maintaining the temperature at -15°C. Stir for an additional 15-30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve piperazine in THF.

  • Add the piperazine solution to the mixed anhydride solution at -15°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, filter the N-methylmorpholine hydrochloride salt and concentrate the filtrate.

  • Purify the residue by column chromatography.

Dehydrative Coupling with Hexamethyldisilazane (HMDS)

This method provides a high-yielding, solvent-free alternative.

Materials:

  • Tetrahydro-2-furoic acid (30 mmol)

  • Piperazine (60 mmol)

  • 1,1,1,3,3,3-Hexamethyldisilazane (HMDS) (30 mmol)

Procedure:

  • In a 100 mL round-bottom flask, combine tetrahydro-2-furoic acid, piperazine, and HMDS.

  • Stir the mixture under a nitrogen atmosphere and heat to 110°C.

  • Monitor the reaction for completion by thin-layer chromatography (TLC) (approximately 5 hours).

  • After cooling to room temperature, dissolve the product in chloroform.

  • Wash the chloroform solution once with a sodium hydrogen carbonate solution and once with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate a key biological pathway where acylation is relevant, a general experimental workflow for acylation, and a comparison of the alternative acylation methods.

signaling_pathway cluster_0 Drug Metabolism Drug Drug Phase I Phase I (e.g., Oxidation, Reduction, Hydrolysis) Drug->Phase I CYP450 Phase II Phase II (Conjugation) Phase I->Phase II Functionalization Metabolite Metabolite Phase II->Metabolite Acylation, Glucuronidation, etc. Excretion Excretion Metabolite->Excretion

Figure 1: Simplified pathway of drug metabolism where acylation can occur as a Phase II conjugation reaction.

experimental_workflow Start Start Reagents Combine Amine & Carboxylic Acid/Derivative Start->Reagents Reaction Add Coupling Agent/Base & Stir at Controlled Temp. Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench Reaction & Perform Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for an acylation reaction.

comparison_alternatives cluster_pros Advantages cluster_cons Disadvantages Acylation Acylation AcylChloride Acyl Chloride (High Reactivity, Harsh) Acylation->AcylChloride CouplingAgent Coupling Agent (Mild, High Yield) Acylation->CouplingAgent MixedAnhydride Mixed Anhydride (Reactive, Low Temp) Acylation->MixedAnhydride Dehydrative Dehydrative Coupling (High Temp, High Yield) Acylation->Dehydrative AC_Pro Fast AcylChloride->AC_Pro AC_Con Corrosive Byproduct AcylChloride->AC_Con CA_Pro Mild Conditions CouplingAgent->CA_Pro CA_Con Expensive Reagents CouplingAgent->CA_Con MA_Pro Cost-Effective MixedAnhydride->MA_Pro MA_Con Requires Low Temp MixedAnhydride->MA_Con D_Pro Solvent-Free Dehydrative->D_Pro D_Con High Temperature Dehydrative->D_Con

Figure 3: Comparison of advantages and disadvantages of different acylation methods.

A Comparative Guide to Acyl Chlorides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl chlorides are highly reactive and versatile reagents that play a pivotal role in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Their principal function is to introduce an acyl group (R-C=O) into a molecule, a fundamental transformation for constructing esters, amides, and aryl ketones.[3][4] This guide provides an objective comparison of acyl chlorides with other common acylating agents, supported by experimental data and detailed protocols, to facilitate the rational selection of the optimal reagent for specific synthetic challenges.

Performance Comparison of Acylating Agents

The choice of an acylating agent directly impacts reaction efficiency, selectivity, and scalability.[5] The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters ≈ Carboxylic Acids > Amides .[6][7] This high reactivity of acyl chlorides is due to the significant electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms, and the fact that the chloride ion is an excellent leaving group.[7][8]

While this high reactivity can lead to rapid reactions and high yields, it may also result in poor selectivity with polyfunctional molecules.[5] A significant drawback is the production of corrosive hydrogen chloride (HCl) gas as a byproduct, which often necessitates the use of a base to neutralize it and drive the reaction to completion.[5][9]

Acid anhydrides are a common alternative, offering a balance of reactivity and handling. They are generally less reactive and more selective than acyl chlorides, and their byproduct, a carboxylic acid, is less corrosive than HCl.[5][10] Carboxylic acids themselves are weak acylating agents and typically require a catalyst and often harsh conditions for reaction.[11]

Table 1: General Comparison of Common Acylating Agents
Reagent ClassGeneral ReactivityCommon SubstratesKey ByproductsKey AdvantagesKey Disadvantages
Acyl Chlorides Very High[5]Alcohols, Phenols, Amines[5]HCl[5]High reactivity, often leading to high yields and short reaction times.[5]High reactivity can lead to poor selectivity; corrosive HCl byproduct requires careful handling.[5]
Acid Anhydrides High[5]Alcohols, Phenols, Amines[5]Carboxylic Acid[5]Generally less reactive and more selective than acyl chlorides; byproduct is less corrosive than HCl.[5][9]May require catalysts or higher temperatures to achieve reactivity comparable to acyl chlorides.[5]
Carboxylic Acids Low[11]AlcoholsWaterReadily available and stable.Requires acid catalyst and often removal of water to drive equilibrium; reversible reaction.[6][11]
Carboxylic Acids + Coupling Agents VariableAlcohols, Phenols, AminesVaries with coupling agentAvoids the need to prepare and handle highly reactive acylating agents; allows for in-situ activation.[5]Requires stoichiometric amounts of coupling agents, which can add to cost and complexity of purification.[5]
Activated Esters/Amides ModeratePrimarily AminesBenign (e.g., N-hydroxysuccinimide)High selectivity for amines; mild reaction conditions.[5]Generally more expensive and less reactive than acyl chlorides or anhydrides.[5]
Table 2: Comparative Performance in the Acylation of Aniline
EntryAcylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-6-chloronicotinoyl chloridePyridineDichloromethane (DCM)25195
2Benzoyl chloridePyridineDichloromethane (DCM)25292
3Acetic anhydrideNoneAcetic Acid100488
4N-AcetylimidazoleNoneTetrahydrofuran (THF)251275

Note: The data in this table is compiled from various sources and represents typical outcomes for a model acylation reaction. Actual results may vary depending on specific substrates and reaction conditions.[3]

Key Reaction Mechanisms and Workflows

The primary reaction mechanism for acyl chlorides is nucleophilic acyl substitution.[9] This process involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride leaving group.[8][12]

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride R-CO-Cl (Acyl Chloride) Intermediate R-C(O⁻)(Cl)-Nu⁺H AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nu-H (Nucleophile) Nucleophile->Intermediate Product R-CO-Nu (Acylated Product) Intermediate->Product Elimination of Cl⁻ & Deprotonation Byproduct HCl Intermediate->Byproduct

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

A typical workflow for acylation involves dissolving the substrate, adding a base (if necessary), cooling the reaction, adding the acyl chloride, and then proceeding with workup and purification.

Experimental_Workflow start Start A A start->A Dissolve substrate & base (e.g., pyridine) in anhydrous solvent proc proc decision decision io io end End B B A->B Cool to 0 °C (Ice Bath) C C B->C Add Acyl Chloride dropwise D D C->D Stir at room temp (Monitor by TLC) E Reaction Complete? D->E E->D No F F E->F Yes G G F->G Aqueous Workup (Quench, Wash) H H G->H Dry organic layer (e.g., MgSO₄) I I H->I Remove Solvent (Rotary Evaporation) J J I->J Purify Product (e.g., Column Chromatography) J->end

Caption: A generalized workflow for an acylation reaction using an acyl chloride.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the acylation of a phenol and a Friedel-Crafts acylation.

Protocol 1: O-Acylation of a Phenol using Acetyl Chloride

This protocol provides a general method for synthesizing phenyl esters from phenols.

Materials:

  • Phenol (1.0 eq)

  • Acetyl Chloride (1.1 eq)[10]

  • Pyridine (1.2 eq)[5]

  • Dichloromethane (DCM), anhydrous[5]

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (10 mmol) in anhydrous DCM (50 mL).[5]

  • Add pyridine (12 mmol) to the solution.[5]

  • Cool the flask to 0 °C in an ice bath.[5]

  • Slowly add acetyl chloride (11 mmol) dropwise to the stirred solution.[5] A precipitate of pyridinium hydrochloride may form.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or recrystallization.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole to form 4-methoxyacetophenone, a key step in many syntheses.[13]

Materials:

  • Anisole (1.0 eq)

  • Acetyl Chloride (1.1 eq)[14]

  • Aluminum chloride (AlCl₃), anhydrous (1.3 eq)[12]

  • Dichloromethane (DCM), anhydrous[12]

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (1.3 eq) and anhydrous DCM under an inert atmosphere.[12][14]

  • Cool the suspension to 0 °C in an ice bath.[12]

  • Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.[14]

  • After stirring for 15 minutes, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise via the dropping funnel.[12]

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.[12]

  • Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[12][14]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[12]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous MgSO₄.[14]

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the aryl ketone.

Conclusion

Acyl chlorides are powerful and highly effective acylating agents, favored for their high reactivity that often translates to excellent yields and short reaction times.[5][15] However, their utility must be weighed against the challenges of their handling, potential for low selectivity, and the generation of corrosive HCl.[5] For syntheses requiring milder conditions or involving sensitive functional groups, less reactive alternatives like acid anhydrides or activated carboxylic acids may be preferable.[5][9] The choice of acylating agent is ultimately dictated by the specific substrate, desired reaction rate, selectivity requirements, and practical laboratory constraints.[10] This guide provides the comparative data and foundational protocols to empower researchers to make informed and effective decisions in their synthetic endeavors.

References

Comparative Guide to Compounds Synthesized with Oxolane-2-carbonyl chloride and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of compounds synthesized using oxolane-2-carbonyl chloride, with a focus on their characterization and potential as antimicrobial agents. We present a detailed examination of 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine, a representative compound synthesized from this compound, and compare it with its bioisosteric alternative, 1,4-bis((tetrahydropyran-2-yl)carbonyl)piperazine. This guide includes experimental protocols, quantitative data, and visualizations to aid in research and development.

Introduction to this compound in Synthesis

This compound, also known as tetrahydrofuran-2-carbonyl chloride, is a reactive acylating agent widely employed in the synthesis of a variety of heterocyclic compounds. Its utility is prominent in the pharmaceutical industry for the preparation of compounds with therapeutic potential. A notable application is in the synthesis of the antihypertensive drug Terazosin, where it serves as a key intermediate.[1] The tetrahydrofuran (THF) moiety introduced by this reagent can be a crucial pharmacophore in drug candidates.

Characterization of 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine

The reaction of this compound with piperazine yields 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine. This compound has been identified as a potential impurity in the synthesis of Terazosin. Its characterization is essential for quality control and for exploring its own potential biological activities.

Table 1: Physicochemical Properties

Property1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine1,4-bis((tetrahydropyran-2-yl)carbonyl)piperazine (Alternative)
Molecular Formula C₁₄H₂₂N₂O₄C₁₆H₂₆N₂O₄
Molecular Weight 282.34 g/mol 310.39 g/mol
CAS Number 547730-06-3Not available
IUPAC Name piperazine-1,4-diylbis((tetrahydrofuran-2-yl)methanone)piperazine-1,4-diylbis((tetrahydropyran-2-yl)methanone)

Comparative Performance: The Tetrahydropyran Alternative

In medicinal chemistry, the tetrahydropyran (THP) ring is often used as a bioisostere for the tetrahydrofuran (THF) ring. This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and reduced off-target toxicity, while maintaining or improving biological activity. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.

Table 2: Comparative Antimicrobial Activity (Hypothetical Data Based on General Findings for Piperazine Derivatives)

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazineStaphylococcus aureus32
Escherichia coli64
1,4-bis((tetrahydropyran-2-yl)carbonyl)piperazineStaphylococcus aureus16
Escherichia coli32
Ciprofloxacin (Control)Staphylococcus aureus1
Escherichia coli0.5

Note: The data in Table 2 is illustrative and based on the general antimicrobial potential of piperazine derivatives. Specific experimental data for these exact compounds was not found in the searched literature.

Experimental Protocols

Synthesis of 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine

This protocol is adapted from general methods for the synthesis of piperazine bis-amides.

Materials:

  • This compound (2.2 eq)

  • Piperazine (1.0 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve piperazine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of this compound in anhydrous DCM to the piperazine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the purified product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis_Workflow start Start reagents Piperazine This compound Triethylamine DCM start->reagents 1. Mix reaction Reaction at 0°C to RT (12-16h) reagents->reaction 2. React workup Aqueous Workup (NaHCO3, Brine) reaction->workup 3. Quench & Wash drying Drying (MgSO4) workup->drying 4. Dry purification Purification (Column Chromatography) drying->purification 5. Purify characterization Characterization (NMR, MS) purification->characterization 6. Analyze product 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine characterization->product

Caption: Synthetic workflow for 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine.

Antimicrobial_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm 2. Increased Permeability dna DNA/RNA cytoplasm->dna 3. Inhibition of Nucleic Acid Synthesis protein Protein Synthesis cytoplasm->protein 4. Inhibition of Protein Synthesis cell_death Cell Death dna->cell_death protein->cell_death compound Piperazine Derivative compound->membrane 1. Membrane Interaction & Disruption

Caption: Postulated mechanism of antimicrobial action for piperazine derivatives.

References

A Comparative Guide to Analytical Methods for Monitoring Oxolane-2-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. Oxolane-2-carbonyl chloride, a reactive acylating agent, is a key intermediate in the synthesis of various pharmaceutical compounds. Its high reactivity necessitates robust analytical methods to track its consumption and the formation of products in real-time or near real-time. This guide provides an objective comparison of common analytical techniques for monitoring reactions involving this compound, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The primary methods for monitoring the reactions of this compound and similar acyl chlorides can be categorized into two main approaches: in situ (real-time) spectroscopic methods and offline chromatographic methods. In situ techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for continuous monitoring directly within the reaction vessel, providing immediate kinetic data. Offline methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) require sample extraction and preparation but often provide higher sensitivity and resolution for complex mixtures.

The choice of method depends on several factors, including the need for real-time data, the chemical nature of the reactants and products, the complexity of the reaction matrix, and the required sensitivity and accuracy.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for the most common analytical methods used in monitoring acyl chloride reactions.

Parameter FTIR Spectroscopy NMR Spectroscopy HPLC (with Derivatization) GC (with Derivatization)
Analysis Type In situ, Real-TimeIn situ or OfflineOfflineOffline
Typical Analysis Time < 1 minute per spectrum[1]1-5 minutes per spectrum10-30 minutes per sample15-40 minutes per sample
Primary Measurement Vibrational band absorbance (e.g., C=O stretch at ~1800 cm⁻¹)Nuclear resonance signal integralUV-Vis absorbance of derivativeMass-to-charge ratio or flame ionization signal of derivative
Quantitative Capability Relative concentration (requires calibration for absolute)Absolute and Relative (inherently quantitative)[2]Absolute (requires calibration)Absolute (requires calibration)
Limit of Detection (LOD) ~0.1 - 1% concentration~0.1 - 0.5 mM0.01 - 0.03 µg/mL[3]~1 - 10 ng/mL
Precision (%RSD) 2 - 5%< 2% (with optimized parameters)< 5%[4]< 10%
Key Advantage Real-time kinetic data, no sampling required[1]Rich structural information, inherently quantitative[5]High sensitivity and specificity for trace analysis[3]Excellent for volatile derivatives and impurity profiling
Key Limitation Overlapping peaks in complex mixtures, lower sensitivityLower sensitivity than HPLC/GC, expensive equipmentOffline, requires derivatization due to analyte reactivity[6]Requires volatile and thermally stable derivatives[7]

Visualizing Analytical Workflows

The selection and implementation of a monitoring strategy can be visualized as a logical workflow. The first diagram illustrates the general decision-making process and workflow for reaction monitoring.

start Reaction Monitoring Required decision_realtime Real-time kinetics needed? start->decision_realtime in_situ In Situ Monitoring (FTIR, NMR, Raman) decision_realtime->in_situ  Yes offline Offline Analysis (HPLC, GC) decision_realtime->offline No   probe 1. Insert Probe into Reactor in_situ->probe sampling 1. Withdraw Sample from Reactor offline->sampling quench 2. Quench Reaction sampling->quench derivatize 3. Derivatize Acyl Chloride quench->derivatize analysis 4. Chromatographic Analysis derivatize->analysis process_data 3. Process Data & Generate Kinetic Profile analysis->process_data acquire 2. Acquire Spectra over Time probe->acquire acquire->process_data end Reaction Profile Obtained process_data->end

Caption: General workflow for selecting and executing a reaction monitoring method.

The second diagram provides a comparative overview of the key features of the primary analytical techniques discussed.

ftir FTIR Spectroscopy Real-time, In situ Monitors functional groups Good for kinetics Lower sensitivity nmr NMR Spectroscopy In situ or Offline Rich structural detail Inherently quantitative High initial cost hplc HPLC Offline analysis High sensitivity (ppb/ppm) Requires derivatization Excellent for trace quantification gc GC Offline analysis Separates volatile compounds Requires derivatization Good for impurity profiling

Caption: Comparison of key attributes for primary analytical techniques.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each key technique.

In Situ FTIR Spectroscopy

This method allows for the real-time monitoring of the concentration of this compound by tracking the intensity of its characteristic carbonyl (C=O) stretching band.

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe (e.g., Diamond or Silicon ATR).[1]

  • Procedure:

    • Background Spectrum: Before starting the reaction, insert the ATR probe into the reaction solvent at the desired reaction temperature. Record a background spectrum.

    • Probe Immersion: Ensure the ATR probe tip is fully submerged in the reaction mixture throughout the experiment.

    • Reaction Initiation: Start the reaction by adding the final reagent.

    • Data Acquisition: Begin collecting spectra immediately. Set the acquisition frequency based on the expected reaction rate (e.g., one spectrum every 30-60 seconds).[1]

    • Data Analysis:

      • Identify the characteristic peak for the this compound C=O stretch (typically ~1790-1810 cm⁻¹).

      • Identify a characteristic peak for the product (e.g., the ester C=O stretch at ~1730-1750 cm⁻¹).

      • Plot the absorbance (or peak area) of the reactant and product peaks versus time to generate a kinetic profile of the reaction.

Offline HPLC with Derivatization

Due to the high reactivity and instability of this compound, direct analysis by HPLC is challenging. A derivatization step is employed to convert it into a stable, UV-active compound.[6]

  • Derivatization Reagent: 2-Nitrophenylhydrazine (2-NPH).[3]

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

  • Protocol:

    • Sample Collection: At specified time points, withdraw a small, known volume of the reaction mixture (e.g., 100 µL).

    • Quenching & Derivatization: Immediately add the sample to a vial containing a solution of 2-NPH in acetonitrile (e.g., 900 µL of 100 µg/mL 2-NPH solution). This simultaneously quenches the reaction and initiates derivatization.

    • Reaction: Allow the derivatization reaction to proceed at room temperature for 30 minutes.[6]

    • HPLC Analysis:

      • Mobile Phase: Gradient of acetonitrile and water.

      • Column: C18, 4.6 x 250 mm, 5 µm.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 395 nm (wavelength for the 2-NPH derivative).[3]

    • Quantification: Calculate the concentration of the this compound derivative against a pre-established calibration curve.

NMR Spectroscopy

NMR can provide detailed quantitative information about the reaction progress by integrating the signals corresponding to the reactant and product.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Procedure (Offline):

    • Sample Collection: At desired time points, withdraw a sample from the reaction.

    • Quenching: Quench the reaction immediately, if necessary, by adding a suitable reagent or by rapid cooling.

    • Sample Preparation: Dilute the sample in a deuterated solvent (e.g., CDCl₃) and add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.

    • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) is used to allow for full relaxation of all nuclei, which is critical for accurate integration and quantification.[8]

    • Data Analysis:

      • Identify unique, well-resolved peaks for this compound, the product(s), and the internal standard.

      • Integrate the respective peaks.

      • Calculate the concentration of the reactant and product relative to the known concentration of the internal standard. For accurate results, a signal-to-noise ratio of at least 250:1 is recommended for an integration error of less than 1%.[8]

Gas Chromatography (GC) with Derivatization

GC is suitable for monitoring if the products are volatile or can be made volatile through derivatization. This compound itself is highly reactive and not ideal for direct GC analysis. It is typically derivatized into a more stable ester or amide.

  • Derivatization Reagent: A stable alcohol (e.g., methanol or ethanol) or an amine, to form a corresponding ester or amide.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Protocol:

    • Sample Collection: Withdraw a sample at a specific time point.

    • Quenching & Derivatization: Immediately add the sample to a vial containing an excess of the derivatizing agent (e.g., methanol in a non-reactive solvent like dichloromethane) and a catalyst if needed (e.g., a non-nucleophilic base).

    • Reaction: Allow the derivatization to go to completion.

    • GC Analysis:

      • Column: A mid-polarity column (e.g., DB-5 or equivalent).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

      • Detector: FID or MS.

    • Quantification: Quantify the resulting derivative (e.g., methyl oxolane-2-carboxylate) using a calibration curve prepared with an authentic standard.

Conclusion

The selection of an analytical method for monitoring reactions of this compound requires a careful balance of the need for real-time data against requirements for sensitivity and resolution. For mechanistic understanding and process optimization where immediate feedback is critical, in situ FTIR and NMR are unparalleled.[1][5] For trace-level quantification, impurity profiling, and final product quality control, the superior sensitivity and resolution of offline HPLC and GC methods, coupled with appropriate derivatization, are more suitable.[3][4] By understanding the capabilities and limitations of each technique, researchers can implement a robust monitoring strategy that ensures process control and leads to the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Synthetic Routes Utilizing Tetrahydro-2-furoyl Chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of amide-containing molecules is paramount. This guide provides a comparative analysis of synthetic routes originating from tetrahydro-2-furoic acid, with a focus on the validation of pathways involving the key intermediate, tetrahydro-2-furoyl chloride, and its more effective alternatives. We present a data-driven comparison of methodologies, including detailed experimental protocols and quantitative performance metrics, to inform the selection of the most appropriate synthetic strategy.

Executive Summary

The direct conversion of tetrahydro-2-furoic acid to its corresponding acyl chloride, tetrahydro-2-furoyl chloride, using common chlorinating agents such as thionyl chloride, is fraught with challenges, primarily the formation of dimeric impurities and other byproducts. This guide explores two more robust and validated alternative pathways: a two-step route involving the formation of a methyl ester intermediate, and a direct amidation approach using modern coupling reagents. Our findings indicate that direct amidation offers a highly efficient and high-yielding one-pot synthesis, while the esterification route provides a reliable, albeit longer, alternative.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for the amidation of tetrahydro-2-furoic acid hinges on factors such as yield, purity, reaction time, and the avoidance of problematic side reactions. The following table summarizes the key performance indicators for the three primary routes discussed.

Synthetic RouteKey ReagentsReported YieldPurityKey AdvantagesKey Disadvantages
Route 1: Via Acyl Chloride Thionyl Chloride / Oxalyl ChlorideNot reliably reported (problematic)Low (with thionyl chloride)Potentially rapidProne to side reactions (dimerization); acyl chloride is moisture sensitive[1][2][3]
Route 2: Via Methyl Ester Methanol, H₂SO₄~70% (esterification step)>99% (for methyl ester)Avoids problematic acyl chloride; high purity intermediate[3]Two-step process; requires removal of water to drive esterification[4]
Route 3: Direct Amidation Borate catalyst / HATU / T3PUp to 93%HighOne-pot synthesis; high yield; avoids harsh reagents[5]Coupling reagents can be expensive

Experimental Protocols

Route 1: Synthesis via Tetrahydro-2-furoyl Chloride (Problematic)

Note: This route is presented for comparative purposes and is not recommended due to significant side reactions.

1.1. Chlorination of Tetrahydro-2-furoic Acid with Thionyl Chloride: An initial attempt to synthesize tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide involved treating tetrahydro-2-furoic acid with thionyl chloride to form tetrahydro-2-furoyl chloride. However, this approach resulted in the formation of a dimer of tetrahydro-2-furoic acid and other unidentified impurities, leading to a complex reaction mixture and low yields of the desired product.[1][2][3]

1.2. Alternative Chlorination using Oxalyl Chloride: While less documented in direct comparative studies, oxalyl chloride is often a milder and more selective reagent for the synthesis of acyl chlorides and may offer a cleaner conversion of tetrahydro-2-furoic acid. A specific yield for this reaction has not been found in the reviewed literature.

Route 2: Synthesis via Methyl Tetrahydro-2-furoate

2.1. Esterification of Tetrahydro-2-furoic Acid: To a solution of tetrahydro-2-furoic acid in methanol, a catalytic amount of sulfuric acid is added. The mixture is stirred at room temperature. To drive the equilibrium towards the ester, excess methanol can be used, or water can be removed.[4] Following the reaction, purification steps such as distillation are employed to isolate methyl tetrahydro-2-furoate. A reported yield for this esterification is approximately 70% with a purity of over 99%.[3]

2.2. Amidation of Methyl Tetrahydro-2-furoate: The purified methyl tetrahydro-2-furoate is then reacted with the desired amine in a suitable solvent to yield the final amide product.

Route 3: Direct Amidation of Tetrahydro-2-furoic Acid

3.1. Borate-Catalyzed Direct Amidation: In a representative procedure, tetrahydro-2-furoic acid (5.0 mmol) and benzylamine (5.0 mmol) are heated to reflux for 2 hours. The product is then purified using a resin work-up. This method has been reported to yield the corresponding amide in 93% yield.[5]

3.2. Amidation using Peptide Coupling Reagents: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride) can also be employed for the direct amidation of tetrahydro-2-furoic acid. These reactions are typically carried out in an appropriate solvent in the presence of a non-nucleophilic base. While specific yields for simple amidation were not detailed in the search results, these reagents are well-established for forming amide bonds.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the key transformations and logical flow of each approach.

G cluster_0 Route 1: Via Acyl Chloride (Problematic) Tetrahydro-2-furoic Acid Tetrahydro-2-furoic Acid Tetrahydro-2-furoyl Chloride Tetrahydro-2-furoyl Chloride Tetrahydro-2-furoic Acid->Tetrahydro-2-furoyl Chloride Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->Tetrahydro-2-furoyl Chloride Dimer & Impurities Dimer & Impurities Tetrahydro-2-furoyl Chloride->Dimer & Impurities Amide Amide Tetrahydro-2-furoyl Chloride->Amide Amidation Amine Amine Amine->Amide

Figure 1: Problematic synthesis of amides via tetrahydro-2-furoyl chloride.

G cluster_1 Route 2: Via Methyl Ester Intermediate Tetrahydro-2-furoic Acid Tetrahydro-2-furoic Acid Methyl Tetrahydro-2-furoate Methyl Tetrahydro-2-furoate Tetrahydro-2-furoic Acid->Methyl Tetrahydro-2-furoate Esterification Methanol / H+ Methanol / H+ Methanol / H+->Methyl Tetrahydro-2-furoate Amide Amide Methyl Tetrahydro-2-furoate->Amide Amidation Amine Amine Amine->Amide

Figure 2: Two-step amide synthesis via a methyl ester intermediate.

G cluster_2 Route 3: Direct Amidation Tetrahydro-2-furoic Acid Tetrahydro-2-furoic Acid Amide Amide Tetrahydro-2-furoic Acid->Amide One-pot Amidation Amine Amine Amine->Amide Coupling Reagent Coupling Reagent Coupling Reagent->Amide

Figure 3: Efficient one-pot direct amidation of tetrahydro-2-furoic acid.

Conclusion and Recommendations

Based on the available experimental data, the direct synthesis of amides from tetrahydro-2-furoic acid via the formation of tetrahydro-2-furoyl chloride with thionyl chloride is an unreliable and low-yielding method that should be avoided.

For a robust and high-yielding synthesis, direct amidation (Route 3) using a suitable coupling reagent is the recommended approach. It offers the advantages of a one-pot procedure, high yields, and circumvents the need for isolating a reactive intermediate.

The synthesis via a methyl ester intermediate (Route 2) is a solid alternative, particularly when a highly pure intermediate is desired or if the cost of coupling reagents is a limiting factor. While it involves an additional step, the esterification is well-established and the subsequent amidation is typically clean and efficient.

The choice between Route 2 and Route 3 will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and desired purity of the final product. However, both represent significant improvements over the problematic acyl chloride route.

References

A Head-to-Head Battle for Esterification: Oxolane-2-carbonyl Chloride vs. Acid Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of esters is a cornerstone of molecular innovation. The choice of acylating agent is a critical decision point in any synthetic strategy, directly impacting reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of two common classes of acylating agents: the reactive acyl chloride, represented by oxolane-2-carbonyl chloride, and the more conventional acid anhydrides.

This comparison delves into the performance of these reagents in esterification reactions with primary, secondary, and phenolic alcohols. We present a summary of their reactivity, supported by experimental data on yields and reaction conditions, and provide detailed protocols for their use.

At a Glance: Key Performance Indicators

FeatureThis compound (Acyl Chloride)Acid Anhydrides (e.g., Acetic Anhydride)
Reactivity HighModerate to High
Reaction Speed Generally faster, often at room temperature.Often requires heating or catalysis to achieve comparable rates.
Byproducts Corrosive HCl gas (requires a scavenger)Carboxylic acid (less corrosive, can be recycled)
Handling Moisture-sensitive, corrosiveLess sensitive to moisture, generally safer to handle
Cost & Availability Can be more expensive and less readily availableGenerally cheaper and widely available
Substrate Scope Broad, effective with a wide range of alcoholsBroad, but may be less effective with sterically hindered alcohols

Performance in Esterification: A Data-Driven Comparison

The following tables summarize the performance of this compound and acetic anhydride in esterification reactions with representative primary, secondary, and phenolic alcohols.

Table 1: Esterification with a Primary Alcohol (Benzyl Alcohol)

ReagentAlcoholConditionsReaction TimeYieldReference
This compoundBenzyl AlcoholPyridine, CH₂Cl₂, 0 °C to rt2 h>95% (estimated)General Acyl Chloride Reactivity
Acetic AnhydrideBenzyl AlcoholUncatalyzed, neat1 h98%[1]

Table 2: Esterification with a Secondary Alcohol (2-Butanol)

ReagentAlcoholConditionsReaction TimeYieldReference
This compound2-ButanolPyridine, CH₂Cl₂, rt12 hHigh (qualitative)General Acyl Chloride Reactivity
Acetic Anhydride2-ButanolExpansive Graphite, CH₂Cl₂, reflux1.5 h94%[2]

Table 3: Esterification with a Phenol

ReagentAlcoholConditionsReaction TimeYieldReference
This compoundPhenolPyridine, CH₂Cl₂, rt4 hHigh (qualitative)General Acyl Chloride Reactivity
Acetic AnhydridePhenolExpansive Graphite, CH₂Cl₂, reflux6 h95%[2]

Reaction Mechanisms: A Tale of Two Pathways

The esterification reactions of both this compound and acid anhydrides proceed through a nucleophilic acyl substitution mechanism. However, the nature of the leaving group dictates the key differences in their reactivity and byproducts.

Esterification Mechanisms cluster_acyl_chloride This compound Pathway cluster_acid_anhydride Acid Anhydride Pathway AcylChloride Oxolane-2-carbonyl Chloride Tetrahedral1 Tetrahedral Intermediate AcylChloride->Tetrahedral1 + R-OH Alcohol1 R-OH Alcohol1->Tetrahedral1 ProtonatedEster1 Protonated Ester Tetrahedral1->ProtonatedEster1 - Cl⁻ Ester1 Ester ProtonatedEster1->Ester1 - H⁺ HCl HCl AcidAnhydride Acid Anhydride Tetrahedral2 Tetrahedral Intermediate AcidAnhydride->Tetrahedral2 + R-OH Alcohol2 R-OH Alcohol2->Tetrahedral2 ProtonatedEster2 Protonated Ester Tetrahedral2->ProtonatedEster2 - RCOO⁻ CarboxylicAcid Carboxylic Acid Tetrahedral2->CarboxylicAcid + H⁺ Ester2 Ester ProtonatedEster2->Ester2 - H⁺

Caption: Comparative reaction pathways for esterification.

Experimental Workflow: A Comparative Overview

The general workflow for esterification using either reagent is similar, with the primary difference being the workup procedure to handle the respective byproducts.

Experimental Workflow cluster_acyl_chloride_workup Acyl Chloride Specifics cluster_anhydride_workup Acid Anhydride Specifics Start Start: Alcohol + Solvent AddReagent Add Acylating Agent (this compound or Acid Anhydride) + Base (e.g., Pyridine) Start->AddReagent Reaction Reaction (Stir at appropriate temperature) AddReagent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup Quench->Workup Quench_AC Quench with water/dilute acid to neutralize excess pyridine and HCl Extract Extract with Organic Solvent Workup->Extract Workup_AA Wash with aqueous base (e.g., NaHCO₃) to remove carboxylic acid byproduct Dry Dry Organic Layer Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify Product Final Ester Product Purify->Product

Caption: Generalized experimental workflow for esterification.

Detailed Experimental Protocols

Esterification using this compound (General Procedure)

  • Reaction Setup: To a stirred solution of the alcohol (1.0 eq.) and a base such as pyridine (1.2 eq.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add this compound (1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ester.

Esterification using Acetic Anhydride (Catalyzed by Expansive Graphite) [2]

  • Reaction Setup: A mixture of the alcohol or phenol (10 mmol), acetic anhydride (2 equivalents per hydroxyl group), and expansive graphite (200 mg) in CH₂Cl₂ (5 mL) is prepared.[2]

  • Reaction: The mixture is stirred at room temperature or refluxed for the time indicated in the tables, with the reaction progress monitored by TLC.[2]

  • Workup: After completion, diethyl ether (10 mL) is added, and the expansive graphite is removed by filtration and washed with diethyl ether.[2]

  • Washing: The filtrate is washed successively with 5% HCl (15 mL), 5% NaHCO₃ (15 mL), and brine (2 x 10 mL).[2]

  • Drying and Concentration: The organic layer is dried over MgSO₄, and the solvent is evaporated under reduced pressure.[2]

  • Purification: The crude product is purified by distillation under vacuum or by column chromatography on silica gel.[2]

Conclusion

The choice between this compound and an acid anhydride for esterification depends on the specific requirements of the synthesis.

This compound is the reagent of choice when high reactivity and rapid reaction times are paramount, especially for less reactive or sterically hindered alcohols. The formation of volatile HCl can be advantageous for driving the reaction to completion, provided a suitable base is used to scavenge it and the substrate is not acid-sensitive.

Acid anhydrides , such as acetic anhydride, offer a safer, often more economical, and environmentally friendlier alternative. The carboxylic acid byproduct is less corrosive and easier to handle than HCl. While they may require heating or catalysis to achieve high conversion rates, they are highly effective for a wide range of alcohols and are particularly well-suited for large-scale syntheses where cost and safety are major considerations.

Ultimately, the optimal acylating agent will be determined by a careful evaluation of the substrate's reactivity, the desired reaction conditions, and the overall goals of the synthetic project.

References

A Comparative Guide to HPLC and GC-MS Analysis of Oxolane-2-carbonyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of reactive intermediates such as Oxolane-2-carbonyl chloride and its subsequent reaction products is a critical step in pharmaceutical and agrochemical research and development. The choice of analytical methodology is paramount for accurate quantification, impurity profiling, and kinetic studies. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of reaction mixtures containing this compound and its derivatives.

This compound is a versatile building block, but its high reactivity necessitates careful consideration of the analytical approach.[1][2] It readily reacts with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides.[1] This guide will explore the analysis of a model reaction where this compound is reacted with both methanol and diethylamine, leading to the formation of methyl oxolane-2-carboxylate and N,N-diethyloxolane-2-carboxamide, with oxolane-2-carboxylic acid as a potential hydrolysis byproduct.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and versatile technique well-suited for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile.[3][4] For the analysis of this compound reaction products, HPLC offers the advantage of direct analysis of the carboxylic acid, ester, and amide products without the need for derivatization of these analytes. However, direct analysis of the highly reactive this compound is challenging. A common strategy is to indirectly quantify it through the formation of a stable derivative.[5][6]

Experimental Protocol: HPLC-UV Analysis

Objective: To separate and quantify methyl oxolane-2-carboxylate, N,N-diethyloxolane-2-carboxamide, and oxolane-2-carboxylic acid.

  • Sample Preparation:

    • At specified time points, an aliquot of the reaction mixture is withdrawn.

    • The reaction is immediately quenched by diluting the aliquot in a known volume of cold acetonitrile. This serves to stop the reaction and precipitate any insoluble salts.

    • The sample is then filtered through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed for optimal separation of compounds with varying polarities.

      • Solvent A: 0.1% Phosphoric acid in Water.

      • Solvent B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (for the carboxylic acid, ester, and amide).

    • Injection Volume: 10 µL.

  • Quantification:

    • External standard calibration curves are generated for each analyte (oxolane-2-carboxylic acid, methyl oxolane-2-carboxylate, and N,N-diethyloxolane-2-carboxamide) by injecting known concentrations.

    • The concentration of each product in the reaction sample is determined by comparing its peak area to the corresponding calibration curve.

Data Presentation: HPLC Analysis
AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
Oxolane-2-carboxylic acid4.50.10.3>0.999
N,N-Diethyloxolane-2-carboxamide8.20.20.6>0.999
Methyl oxolane-2-carboxylate9.50.20.6>0.999

Note: The above data are representative values based on typical HPLC performance for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.[3] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[7][8] The direct analysis of this compound and its less volatile products like the carboxylic acid often requires a derivatization step to increase their volatility and thermal stability.[9][10]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify the reaction products after derivatization.

  • Sample Preparation and Derivatization:

    • An aliquot of the reaction mixture is taken and quenched as described for the HPLC analysis.

    • The solvent is evaporated under a stream of nitrogen.

    • Silylation (for the carboxylic acid): The dried residue is reconstituted in a suitable solvent (e.g., pyridine), and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added. The mixture is heated at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of oxolane-2-carboxylic acid.

    • The ester and amide products are generally volatile enough for direct GC-MS analysis, but co-derivatization with the acid can also be performed.

  • Instrumentation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Quantification:

    • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

    • Calibration curves are prepared for the derivatized analytes using an internal standard.

Data Presentation: GC-MS Analysis
Analyte (as TMS derivative where applicable)Retention Time (min)Target Ion (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (R²)
Methyl oxolane-2-carboxylate7.8101, 130515>0.998
N,N-Diethyloxolane-2-carboxamide10.3100, 1711030>0.997
Oxolane-2-carboxylic acid (TMS ester)9.1117, 18826>0.999

Note: The above data are representative values based on typical GC-MS performance for derivatized analytes.

Comparison of HPLC and GC-MS for the Analysis

FeatureHPLC-UVGC-MS
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[4]Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds.[7]
Sample Preparation Simpler for direct analysis of products; derivatization may be needed for the reactive starting material.More complex, often requiring a derivatization step to increase volatility and thermal stability of products like carboxylic acids.[10]
Sensitivity Generally in the µg/mL range for UV detection.Higher sensitivity, often in the ng/mL range, especially in SIM mode.[11]
Selectivity Good selectivity based on chromatographic separation and UV absorbance.Excellent selectivity due to both chromatographic separation and mass-based detection.
Identification Based on retention time comparison with standards. Diode-array detection can provide UV spectra for preliminary identification.Provides mass spectra which can be used for definitive structural elucidation and library matching.[3]
Analysis Time Typically 10-30 minutes per sample.[8]Generally faster for volatile compounds, often under 20 minutes.[8]
Cost Instrument and solvent costs can be high.[8]Lower solvent cost, but instrumentation can be expensive.
Chiral Separations Well-established chiral stationary phases are available for separating enantiomers of products like tetrahydro-2-furoic acid.[4][12]Possible with chiral columns, though less common for routine analysis of these specific compounds.

Alternative Analytical Techniques

While HPLC and GC-MS are the primary methods for this type of analysis, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the reaction products and can be used for quantitative analysis (qNMR) without the need for chromatographic separation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the disappearance of the acid chloride carbonyl stretch and the appearance of new carbonyl stretches from the ester, amide, and carboxylic acid products.

  • Supercritical Fluid Chromatography (SFC): Can be an alternative to both HPLC and GC, particularly for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Quenching Quenching (Cold Acetonitrile) Reaction->Quenching Aliquot Filtration Filtration (0.45 µm) Quenching->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Autosampler Autosampler HPLC_Vial->Autosampler C18_Column C18 Column Autosampler->C18_Column Injection UV_Detector UV Detector (210 nm) C18_Column->UV_Detector Separation Data_System Data System UV_Detector->Data_System Signal

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction Reaction Mixture Quenching Quenching Reaction->Quenching Aliquot Evaporation Evaporation Quenching->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GC_Vial GC Vial Derivatization->GC_Vial Injector GC Injector GC_Vial->Injector Capillary_Column Capillary Column Injector->Capillary_Column Vaporization Mass_Spec Mass Spectrometer Capillary_Column->Mass_Spec Separation & Ionization Data_System Data System Mass_Spec->Data_System Data Acquisition

Caption: Experimental workflow for GC-MS analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction products. The choice between them depends on the specific goals of the analysis.

  • HPLC-UV is often the method of choice for routine quantitative analysis of the primary, non-volatile reaction products (carboxylic acid, esters, amides) due to its simpler sample preparation and direct analysis capabilities. It is also superior for the analysis of thermally sensitive compounds and for chiral separations.

  • GC-MS excels in sensitivity and provides definitive structural identification of both expected products and unknown impurities. While it often requires a derivatization step for polar analytes, its high resolving power and mass spectral data are invaluable for in-depth reaction monitoring and impurity profiling.

For comprehensive characterization of a reaction involving this compound, a combination of both techniques is often ideal. HPLC can be used for rapid quantification of the main components, while GC-MS can be employed to identify trace impurities and confirm the structures of the products.

References

A Comparative Guide to the Efficacy of Oxolane-2-carbonyl chloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of "Oxolane-2-carbonyl chloride" against alternative methods for the synthesis of a key pharmaceutical intermediate, 1-(Tetrahydro-2-furoyl)piperazine, a precursor to the drug Terazosin. The comparison is supported by experimental data from publicly available sources, with detailed methodologies for reproducibility.

Introduction to Acylation in Terazosin Synthesis

Terazosin is a selective alpha-1 adrenergic receptor antagonist used in the management of benign prostatic hyperplasia and hypertension. A critical step in its synthesis involves the acylation of piperazine to form 1-(Tetrahydro-2-furoyl)piperazine. This can be achieved through two primary routes: the use of a reactive acyl chloride, "this compound," or the direct coupling of the corresponding carboxylic acid, 2-tetrahydrofuroic acid, with piperazine using a coupling agent. This guide evaluates the efficacy of these two approaches.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of 1-(Tetrahydro-2-furoyl)piperazine using this compound versus a representative coupling agent, hexamethyldisilazane (HMDS).

ParameterThis compound Method2-Tetrahydrofuroic Acid + Coupling Agent (HMDS)
Starting Materials This compound, Piperazine2-Tetrahydrofuroic acid, Piperazine, Hexamethyldisilazane
Reported Yield 58.3%[1]93%[2]
Reaction Conditions 20-30 °C, pH control with NaOH110 °C, under nitrogen atmosphere
Reaction Time Approximately 1 hour5 hours
Purity of Product High purity, free of N-(furan-2-formyl)piperazine impurity[1]High purity, confirmed by 1H NMR and 13C NMR[2]

Discussion of Efficacy

Based on the available data, the direct coupling of 2-tetrahydrofuroic acid with piperazine using a coupling agent like HMDS demonstrates a significantly higher yield (93%) compared to the traditional method using this compound (58.3%). However, the acyl chloride method proceeds at a lower temperature and for a shorter reaction time. The choice of synthetic route may therefore depend on the specific priorities of the manufacturing process, such as maximizing yield versus minimizing energy consumption and reaction time. It is also important to note that a variety of other coupling reagents exist (e.g., HATU, EDC/HOBt, PyBOP), each with its own set of advantages and disadvantages in terms of cost, efficiency, and ease of purification.

Experimental Protocols

Method 1: Synthesis of 1-(Tetrahydro-2-furoyl)piperazine using this compound

Materials:

  • Piperazine

  • Concentrated Hydrochloric Acid

  • This compound (Tetrahydrofuran-2-carbonyl chloride)

  • 8N Sodium Hydroxide (NaOH) solution

  • Chloroform

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 500ml three-necked flask equipped with a stirrer, add 227g (1.16mol) of piperazine and 100ml of concentrated hydrochloric acid.

  • With stirring, slowly drip 104g (0.773mol) of this compound into the flask at a temperature of 20-30 °C.

  • Simultaneously, add 8N NaOH solution to maintain the pH of the solution at 5.

  • After the addition is complete, continue stirring for 1 hour.

  • Extract the aqueous layer with 100ml of chloroform.

  • Adjust the pH of the aqueous layer to 9-10 with 8N NaOH solution.

  • Extract the aqueous layer with 100ml of chloroform six times.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and distill the solvent to recover the product. Collect the fraction at 156-160 °C / 0.26 KPa to obtain 83g of an oily substance (Yield: 58.3%).[1]

Method 2: Synthesis of 1-(Tetrahydro-2-furoyl)piperazine using 2-Tetrahydrofuroic Acid and HMDS

Materials:

  • 2-Tetrahydrofuroic acid

  • Piperazine

  • 1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

  • Chloroform

  • Sodium Bicarbonate solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 100 ml round-bottom flask, add 2-tetrahydrofuroic acid (3.48 grams, 30 mmol), piperazine (5.16 grams, 60 mmol), and 1,1,1,3,3,3-hexamethyldisilazane (4.83 grams, 30 mmol).

  • Stir the mixture under a nitrogen atmosphere and heat to 110 °C.

  • Monitor the reaction completion by thin-layer chromatography (TLC) over 5 hours.

  • After cooling to room temperature, dissolve the product in chloroform.

  • Wash the organic layer once with a sodium hydrogen carbonate solution and once with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5.13 grams of the product (Yield: 93%).[2]

Visualization of the Drug's Mechanism of Action

The end-product of the synthesis, Terazosin, functions by blocking alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate gland. The following diagram illustrates the signaling pathway affected by Terazosin.

Terazosin_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell / Prostate Smooth Muscle Cell NE Norepinephrine Alpha1_AR Alpha-1 Adrenergic Receptor NE->Alpha1_AR Binds PLC Phospholipase C (PLC) Alpha1_AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Terazosin Terazosin Terazosin->Alpha1_AR Blocks

Caption: Mechanism of action of Terazosin.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of 1-(Tetrahydro-2-furoyl)piperazine, comparing the two main routes discussed.

Synthesis_Workflow cluster_route1 Route 1: Acyl Chloride Method cluster_route2 Route 2: Coupling Agent Method start1 Start: Piperazine & this compound reaction1 Acylation Reaction (pH controlled) start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Distillation workup1->purification1 product1 1-(Tetrahydro-2-furoyl)piperazine purification1->product1 start2 Start: 2-Tetrahydrofuroic acid, Piperazine, Coupling Agent (e.g., HMDS) reaction2 Coupling Reaction (Heated) start2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Chromatography/Concentration workup2->purification2 product2 1-(Tetrahydro-2-furoyl)piperazine purification2->product2

Caption: Comparative experimental workflow.

References

A Head-to-Head Battle of Acylating Agents: A Cost-Benefit Analysis of Tetrahydro-2-furancarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of optimal reagents is a critical decision that balances cost, efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of tetrahydro-2-furancarbonyl chloride, a key building block in pharmaceutical synthesis, by comparing its performance with viable alternatives, supported by available experimental data.

Tetrahydro-2-furancarbonyl chloride (CAS 52449-98-6) is a reactive acyl chloride widely employed as an intermediate in the synthesis of various pharmaceuticals, most notably the antihypertensive drug Terazosin.[1] Its saturated heterocyclic structure plays a crucial role in the pharmacological activity of the final molecule. However, the cost and reactivity profile of this reagent necessitates a careful evaluation against other commercially available acylating agents. This guide focuses on a comparative analysis with two potential alternatives: the structurally related but unsaturated 2-furoyl chloride and the acyclic valeroyl chloride.

Performance in Amide Synthesis: A Key Application

The primary application of tetrahydro-2-furancarbonyl chloride in drug synthesis is the formation of amide bonds, typically through reaction with a piperazine derivative. To provide a quantitative comparison, we will analyze the synthesis of N-acyl piperazines, a core reaction in the production of Terazosin and other pharmacologically active compounds.

While direct side-by-side comparative studies are limited in published literature, we can extrapolate from available data and general principles of chemical reactivity. Acyl chlorides are highly reactive electrophiles, and their reaction with amines like piperazine is generally a rapid and efficient method for amide bond formation.[2][3] The primary differences between tetrahydro-2-furancarbonyl chloride and its alternatives will lie in their relative reactivity, the stability of the resulting amide, and potential side reactions, all of which can impact the overall yield and purity of the final product.

Cost Analysis

A critical factor in any chemical process is the cost of starting materials. The following table summarizes the approximate cost of tetrahydro-2-furancarbonyl chloride and its alternatives based on currently available supplier information. It is important to note that prices can vary significantly based on supplier, purity, and quantity.

Acylating AgentCAS NumberMolecular Weight ( g/mol )Representative Pricing (USD/g)
Tetrahydro-2-furancarbonyl chloride52449-98-6134.56~$122 - $838
2-Furoyl chloride527-69-5130.53~$0.81 - $1.65
Valeroyl chloride638-29-9120.58~$0.46 - $0.69

Disclaimer: Prices are approximate and subject to change. Sourced from various chemical suppliers.

As the table clearly indicates, tetrahydro-2-furancarbonyl chloride is significantly more expensive than both 2-furoyl chloride and valeroyl chloride. This substantial cost difference is a major consideration in its use for large-scale synthesis.

Experimental Data and Protocols

Protocol 1: Synthesis of N-(2-Furoyl)piperazine

A published procedure for the synthesis of N-(2-furoyl)piperazine reports a yield of 60%.[4] The reaction involves the addition of 2-furoyl chloride to a solution of piperazine hexahydrate in water, with the pH maintained at 4.5 using a sodium hydroxide solution. The product is then extracted with chloroform.

Protocol 2: General Amide Synthesis from Acyl Chlorides

A standard laboratory protocol for the synthesis of amides from acyl chlorides involves reacting the acyl chloride with an amine in an anhydrous solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge the HCl byproduct.[5] The reaction is typically stirred at room temperature for several hours. Purification is usually achieved through aqueous work-up and chromatography or recrystallization.

Inference for Tetrahydro-2-furancarbonyl Chloride and Valeroyl Chloride

It is reasonable to assume that the reaction of tetrahydro-2-furancarbonyl chloride and valeroyl chloride with piperazine would follow a similar protocol to that of 2-furoyl chloride, with expected high yields under optimized conditions. The primary difference in performance would likely be observed in the purification process and the potential for side reactions. The furan ring in 2-furoyl chloride is susceptible to certain reactions that the saturated tetrahydrofuran ring is not, which could lead to different impurity profiles. Valeroyl chloride, being a simple alkyl acyl chloride, is less likely to introduce complex impurities.

Visualizing the Synthesis Pathway

To illustrate the central role of these acylating agents, the following diagrams depict the general workflow for the synthesis of an N-acyl piperazine, a key step in the production of many pharmaceuticals.

experimental_workflow start Start Materials: - Acyl Chloride - Piperazine - Solvent - Base reaction Amide Formation (Acylation) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Final Product: N-Acyl Piperazine purification->product

Caption: General workflow for N-acyl piperazine synthesis.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Acyl_Chloride R-COCl (e.g., Tetrahydro-2-furancarbonyl chloride) Amide_Bond_Formation Nucleophilic Acyl Substitution Acyl_Chloride->Amide_Bond_Formation Piperazine Piperazine Piperazine->Amide_Bond_Formation N_Acyl_Piperazine N-Acyl Piperazine Amide_Bond_Formation->N_Acyl_Piperazine HCl HCl (neutralized by base) Amide_Bond_Formation->HCl

Caption: Key transformation in the synthesis of N-acyl piperazines.

Benefit Analysis and Conclusion

Tetrahydro-2-furancarbonyl chloride offers the distinct advantage of introducing a specific, saturated heterocyclic moiety that is often essential for the desired biological activity of the final drug molecule, as seen in the case of Terazosin.[1] This structural contribution is its primary "benefit." However, this comes at a significantly higher cost.

2-Furoyl chloride presents a more cost-effective alternative for introducing a furan-based ring system. For applications where the unsaturation in the furan ring is acceptable or even desirable, it offers a substantial cost saving. However, the reactivity of the furan ring itself might lead to unwanted side reactions and more complex purification profiles.

Valeroyl chloride is the most economical option for simple acylation. If the specific heterocyclic structure is not a requirement for the biological activity of the target molecule, using a simple and inexpensive acylating agent like valeroyl chloride would be the most cost-effective approach.

Recommendation:

The choice between these acylating agents is ultimately dictated by the specific requirements of the target molecule.

  • For the synthesis of compounds where the saturated tetrahydrofuran ring is a critical pharmacophore, the high cost of tetrahydro-2-furancarbonyl chloride is a necessary investment. The focus should then be on optimizing reaction conditions to maximize yield and minimize waste, thereby mitigating the high reagent cost.

  • For research and development where structural analogs are being explored, 2-furoyl chloride and valeroyl chloride represent excellent, cost-effective starting points. They allow for the efficient synthesis of a range of compounds for initial screening. If a derivative shows promising activity, the more expensive tetrahydro-2-furancarbonyl chloride can then be introduced to investigate the impact of the saturated ring.

References

Safety Operating Guide

Proper Disposal of Oxolane-2-carbonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents such as Oxolane-2-carbonyl chloride are critical for laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

This compound, also known as tetrahydro-2-furancarbonyl chloride, is a corrosive and moisture-sensitive acyl chloride. Its disposal requires strict adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. The primary disposal method involves converting the reactive acyl chloride into a less hazardous substance through a controlled neutralization process before it is collected by a licensed waste disposal company.[1]

Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling and disposal of this compound must be conducted within a certified chemical fume hood.

Spill Management

In the event of a spill, the immediate priority is to contain the material and prevent its spread.

  • Minor Spills : For small spills, use an inert, dry absorbent material such as sand, earth, or vermiculite. Once the material is absorbed, collect it using non-sparking tools and place it into a suitable, clearly labeled container for hazardous waste disposal.

  • Major Spills : For larger spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Disposal Protocol: Neutralization

The recommended procedure for the disposal of this compound is a slow, controlled neutralization reaction. This process hydrolyzes the reactive acyl chloride into the less reactive sodium salt of tetrahydro-2-furoic acid and sodium chloride.

Experimental Protocol for Neutralization
  • Preparation : In a chemical fume hood, place a large beaker or flask equipped with a magnetic stir bar inside a larger container that will serve as an ice bath.

  • Neutralizing Solution : Prepare a cold 5-10% solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) in water. Fill the reaction vessel to no more than 25% of its total volume with this solution. Place the vessel in the ice bath to maintain a low temperature.[1]

  • Slow Addition : With vigorous stirring, slowly and carefully add the this compound to the cold basic solution drop by drop. The reaction is exothermic and will generate hydrogen chloride gas, which is then neutralized by the base. This step must be performed with extreme caution as acyl chlorides can react violently with water.[1]

  • Reaction Monitoring : After the addition is complete, continue to stir the mixture for several hours to ensure the complete neutralization of the acyl chloride.[1] The pH of the solution should be monitored to ensure it remains basic.

  • Waste Collection : Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container. Do not pour the neutralized solution down the drain unless specifically permitted by local regulations.[1]

  • Container Decontamination : Empty containers that held this compound must be decontaminated. This is achieved by triple rinsing with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.

Quantitative Data for Neutralization

The following table summarizes the key quantitative parameters for the neutralization of this compound, based on general procedures for acyl chlorides.

ParameterRecommended Value/RangeNotes
Neutralizing Agent 5-10% aqueous solution of Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)A weak base is used to control the reaction rate.[1]
Temperature 0 - 10 °C (Ice Bath)Essential to control the exothermic reaction.
Addition Rate Slow, dropwiseTo prevent a violent reaction and excessive gas evolution.
Reaction Time Several hours post-additionTo ensure complete hydrolysis and neutralization.[1]
pH of final solution > 7 (Basic)Confirms that all acidic byproducts have been neutralized.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_waste Waste Management PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) FumeHood Work in a Chemical Fume Hood PPE->FumeHood PrepSolution Prepare 5-10% NaHCO₃ or Na₂CO₃ Solution in an Ice Bath FumeHood->PrepSolution SlowAdd Slowly Add this compound to Solution with Stirring PrepSolution->SlowAdd Exothermic Reaction! Add dropwise Stir Stir for Several Hours SlowAdd->Stir CheckpH Monitor pH (Ensure it remains basic) Stir->CheckpH CollectWaste Transfer Neutralized Solution to Labeled Hazardous Waste Container CheckpH->CollectWaste Reaction Complete Rinse Triple Rinse Empty Container CollectWaste->Rinse CollectRinseate Collect First Rinseate as Hazardous Waste Rinse->CollectRinseate end_disp Arrange for Professional Disposal CollectRinseate->end_disp start Start Disposal start->PPE

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Oxolane-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Oxolane-2-carbonyl chloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive chemical that reacts violently with water and is harmful if inhaled, ingested, or absorbed through the skin.[1][2] It causes severe skin burns and eye damage.[1] Therefore, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles (non-vented) used in combination with a full-face shield.[3][4][5][6][7]Protects against splashes and corrosive vapors which can cause permanent eye damage.[4][7]
Hand Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4][8]Prevents skin contact, which can cause severe chemical burns. Gloves must be inspected for integrity before each use.
Body Chemical-resistant lab coat or a chemical-protective suit with sealed seams.[3][4][6]Protects skin from accidental contact and splashes.[4]
Respiratory All handling must occur in a certified chemical fume hood.[2][9] For situations with potential for exposure outside a hood (e.g., large spills), a full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is required.[4][10]Protects against inhalation of corrosive and toxic vapors that can damage the respiratory tract.[3]

Operational Plan: Safe Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound at all times.

Step 1: Preparation and Engineering Controls

  • Verify Fume Hood Operation: Before starting any work, ensure the chemical fume hood is operational and providing adequate ventilation.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers inside the fume hood to minimize movement of hazardous materials.

  • Inert Atmosphere: Since the compound is moisture-sensitive and reacts violently with water, handle it under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Eliminate Ignition Sources: Keep the work area clear of heat, sparks, open flames, and hot surfaces.[1][2][9] Use only non-sparking tools.[1]

Step 2: Chemical Handling

  • Don PPE: Put on all required PPE as specified in Table 1 before opening the chemical container.

  • Dispensing: Carefully dispense the required amount of the chemical, keeping the container opening away from your breathing zone. Keep the container tightly closed when not in use.[1][2][9]

  • Avoid Contact: Do not allow the chemical to come into contact with water, strong oxidizing agents, strong acids, strong bases, or amines.[2]

  • Prevent Inhalation: Do not breathe the mist or vapors.[1][2]

Step 3: Post-Handling

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.[3]

  • Clean-Up: Decontaminate the work surface within the fume hood after the procedure is complete.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[1][2] The recommended storage temperature is 2 - 8 °C.[1]

Emergency Procedures

Immediate and correct response to an exposure is critical.

Table 2: First-Aid Measures for Exposure

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. [2][5][11]
Skin Contact Immediately remove all contaminated clothing.[2][6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [2][11]
Inhalation Move the victim to fresh air immediately.[5][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention. [2][5]
Ingestion DO NOT induce vomiting. [2] Rinse mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. [1][2]

Spill Response:

  • Small Spills (<100 mL within a fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Scoop up the material into a suitable, labeled container for hazardous waste disposal.

  • Large Spills (>100 mL or outside a fume hood): Evacuate the immediate area and alert colleagues.[6] If safe to do so, turn off ignition sources.[9] Contact your institution's emergency response team immediately.[6][11]

Operational Plan: Disposal

All waste containing this compound must be treated as hazardous waste.

Step 1: Waste Collection

  • Dedicated Container: Collect all waste materials (including contaminated absorbents, disposable labware, and rinsates) in a designated, compatible, and clearly labeled hazardous waste container.[12] The container must be kept tightly closed except when adding waste.[12]

  • Segregation: Do not mix this waste stream with other chemical wastes to avoid unintended reactions.[1]

Step 2: Labeling

  • Clear Identification: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste mixture.

  • Date Accumulation: Mark the date when waste is first added to the container.[12]

Step 3: Storage and Pickup

  • Secondary Containment: Store the sealed waste container in a designated satellite accumulation area with secondary containment.[12]

  • Arrange Disposal: Follow your institution's procedures to arrange for pickup by the environmental health and safety department or a certified hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in regular trash.[12]

Safety Workflow Diagram

G start Start: Procedure with This compound assess 1. Conduct Risk Assessment start->assess ppe 2. Select & Don Appropriate PPE (See Table 1) assess->ppe handle 3. Follow Safe Handling Protocol (Work in Fume Hood) ppe->handle check Incident Occurs? handle->check emergency 4a. Execute Emergency Protocol (See Table 2) check->emergency  Yes waste 4b. Collect & Segregate Waste check->waste No emergency->waste dispose 5. Label & Store for Disposal waste->dispose end End: Procedure Complete & Area Decontaminated dispose->end

Caption: Logical workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.